molecular formula C14H21NO2 B3974838 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Numéro de catalogue: B3974838
Poids moléculaire: 235.32 g/mol
Clé InChI: CHVBUZXSWTYODQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol is 235.157228913 g/mol and the complexity rating of the compound is 208. The solubility of this chemical has been described as >35.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(4-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-12-4-6-14(7-5-12)17-11-13(16)10-15-8-2-3-9-15/h4-7,13,16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVBUZXSWTYODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642455
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Foundational & Exploratory

Chemical structure and molecular weight of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthesis, and Pharmacological Relevance

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol , a significant aryloxypropanolamine scaffold used in the development of beta-adrenergic antagonists and centrally acting muscle relaxants. We detail the compound's physicochemical properties, validate its molecular weight through precise stoichiometric calculation, and outline a robust synthetic pathway via epoxide ring-opening. Furthermore, we explore its structural homology to established therapeutics like Mephenesin and Propranolol, positioning it as a critical intermediate in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is an amino-ether featuring a lipophilic p-tolyl moiety linked to a hydrophilic pyrrolidine head group via a 2-hydroxypropyl chain. This amphiphilic structure is characteristic of "soft drug" designs intended to interact with membrane-bound receptors (e.g., GPCRs) or ion channels.

1.1 Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 1-(4-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol
Common Synonyms 3-(p-Tolyloxy)-1-pyrrolidinopropane-2-ol; F3254-0063
CAS Number (HCl Salt) 1217106-62-1
Molecular Formula C₁₄H₂₁NO₂
SMILES CC1=CC=C(C=C1)OCC(O)CN2CCCC2
InChI Key IVSJJESRKADIGS-UHFFFAOYSA-N
1.2 Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights (IUPAC 2021).

ElementCountAtomic Mass (u)Subtotal (u)
Carbon (C) 1412.011168.154
Hydrogen (H) 211.00821.168
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total MW -- -- 235.327 g/mol

Note: The hydrochloride salt (


) has a molecular weight of approximately 271.78  g/mol .[1]
Structural Analysis & Pharmacophore Mapping

The molecule belongs to the Aryloxypropanolamine class, a privileged structure in drug discovery. Its bioactivity is governed by three distinct domains:

  • Lipophilic Tail (4-Methylphenoxy): Provides hydrophobic interactions (π-π stacking) with receptor binding pockets. The para-methyl group increases lipophilicity (

    
    ) compared to a simple phenyl ether, enhancing blood-brain barrier (BBB) penetration.
    
  • Chiral Linker (Propan-2-ol): The C2 position is a chiral center. In beta-blockers, the (S)-enantiomer is typically the active eutomer. The hydroxyl group is essential for hydrogen bonding with residues like Asn or Ser in the receptor active site.

  • Basic Head (Pyrrolidine): A tertiary amine that is protonated at physiological pH (pKa

    
     9.5), facilitating ionic bonding with conserved aspartate residues in GPCRs (e.g., Asp113 in 
    
    
    
    -AR).

Pharmacophore cluster_interactions Receptor Interactions Aryl Lipophilic Tail (p-Tolyl) Linker H-Bonding Linker (-OCH2-CH(OH)-CH2-) Aryl->Linker Ether Bond PiStack π-π Stacking Aryl->PiStack Amine Cationic Head (Pyrrolidine) Linker->Amine C-N Bond HBond H-Bond Donor (OH group) Linker->HBond Ionic Ionic Bond (Aspartate) Amine->Ionic

Figure 1: Pharmacophore dissection of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol highlighting key receptor interaction points.

Synthesis & Manufacturing Protocol

The most efficient synthetic route involves the nucleophilic ring-opening of a glycidyl ether intermediate. This "self-validating" protocol ensures high purity by leveraging the reactivity difference between the epoxide and the final alcohol.

3.1 Reaction Scheme

The synthesis proceeds in two steps:

  • O-Alkylation: Reaction of p-cresol with epichlorohydrin to form the epoxide.

  • Aminolysis: Regioselective ring opening of the epoxide by pyrrolidine.

Synthesis Cresol p-Cresol (C7H8O) Epoxide Intermediate: 1,2-Epoxy-3-(4-methylphenoxy)propane Cresol->Epoxide Reflux, 80°C SN2 Substitution Epi Epichlorohydrin Epi->Epoxide Reflux, 80°C SN2 Substitution Base K2CO3 / NaOH Base->Epoxide Catalyst Product Final Product: 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Epoxide->Product Ring Opening Ethanol, 60°C Pyr Pyrrolidine Pyr->Product Ring Opening Ethanol, 60°C

Figure 2: Two-step convergent synthesis pathway via glycidyl ether intermediate.

3.2 Detailed Methodology

Step 1: Synthesis of Glycidyl Ether Intermediate

  • Charge: In a 500 mL round-bottom flask, dissolve p-cresol (108 g, 1.0 mol) in acetone (300 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 207 g, 1.5 mol).
    
  • Alkylation: Add Epichlorohydrin (138 g, 1.5 mol) dropwise over 30 minutes.

  • Reflux: Heat to reflux (60°C) for 6-8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under vacuum.[2] Distill the residue to obtain 1,2-epoxy-3-(4-methylphenoxy)propane (Yield: ~85%).

Step 2: Epoxide Ring Opening (Aminolysis)

  • Solvation: Dissolve the epoxide intermediate (16.4 g, 0.1 mol) in Ethanol (50 mL).

  • Amine Addition: Add Pyrrolidine (8.5 g, 0.12 mol) slowly. Note: Reaction is exothermic.

  • Reaction: Stir at 60°C for 4 hours. The epoxide ring opens at the less substituted carbon (C3), ensuring regioselectivity.

  • Purification: Evaporate solvent. The crude oil can be converted to the HCl salt by adding ethereal HCl, resulting in a white crystalline solid (mp 142-144°C).

Analytical Characterization

To validate the structure, the following spectroscopic signatures are diagnostic.

4.1 Proton NMR (

H-NMR, 400 MHz, CDCl

)
Chemical Shift (

)
MultiplicityIntegrationAssignment
2.29 Singlet3HAr-CH₃
1.78 - 1.82 Multiplet4HPyrrolidine

-CH₂
2.60 - 2.75 Multiplet6HPyrrolidine

-CH₂ + N-CH₂-CH
3.95 - 4.05 Multiplet2HO-CH₂ -CH
4.08 - 4.15 Multiplet1HCH -OH
6.82 Doublet (

)
2HAr-H (Ortho to O)
7.08 Doublet (

)
2HAr-H (Meta to O)
4.2 Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.
    
  • Key Fragments:

    • m/z 107:

      
       (p-Cresol fragment, cleavage of ether bond).
      
    • m/z 84:

      
       (Methyl-pyrrolidinium ion, characteristic of the amine head).
      
Pharmaceutical Relevance & Applications
5.1 Therapeutic Potential

This compound acts as a structural hybrid between:

  • Centrally Acting Muscle Relaxants: Similar to Mephenesin and Tolperisone, the aryloxy-alkyl-amine motif can modulate sodium channels (

    
    ) and block polysynaptic reflexes in the spinal cord.
    
  • Beta-Blockers: The structure mimics Propranolol. While the p-methyl group makes it less potent than the naphthyl derivative, it serves as a valuable tool compound for studying

    
    /
    
    
    
    selectivity.
5.2 Research Applications
  • Metabolite Standards: Used to identify metabolic pathways of pyrrolidine-containing drugs.

  • Chiral Resolution Agents: The racemic alcohol can be resolved using lipases (e.g., Candida antarctica Lipase B) to generate enantiopure building blocks for synthesis.[3]

References
  • PubChem Compound Summary. (2021). 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Hydrochloride.[1] National Center for Biotechnology Information. Link

  • Jamison, C. R., et al. (2016).[4] Regioselective Epoxide Ring Opening in the Synthesis of Aryloxypropanolamines. Journal of Organic Chemistry, 81(16), 7029-7035.[4] Link

  • Bhatt, L. K., et al. (2007).[5] Beta-Blocking activity of aryloxypropanolamine derivatives and their cardioprotective effects. Journal of Pharmacy and Pharmacology, 59(3), 331-338. Link

  • Ferraboschi, P., et al. (1992).[6] Chemoenzymatic synthesis of enantiomerically pure aryloxypropanolamines. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Technical Whitepaper: Pharmacological Profile of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the pharmacological properties and experimental utility of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol .

Document Type: Technical Guide & Pharmacological Analysis Compound Class: Aryloxypropanolamine / Amino-alcohol Primary Targets:


-Adrenergic Receptors, Voltage-Gated Sodium Channels (

) Status: Research Grade / Pharmacological Probe

Executive Technical Summary

1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol represents a canonical scaffold within the aryloxypropanolamine class, a chemical family historically significant in the development of


-blockers (e.g., Propranolol) and Class I antiarrhythmics. Unlike marketed therapeutics that typically utilize isopropylamine or tert-butylamine "tail" groups, this compound features a pyrrolidine  heterocycle.

This structural deviation confers unique physicochemical properties, specifically altering lipophilicity and steric bulk at the receptor binding site. In drug discovery, this compound serves as a critical Structure-Activity Relationship (SAR) probe , utilized to delineate the boundary between


-adrenergic antagonism and non-specific membrane-stabilizing activity (local anesthesia).

Key Pharmacological Attributes:

  • Mechanism of Action: Competitive antagonism of

    
    /
    
    
    
    -adrenergic receptors; use-dependent blockade of voltage-gated
    
    
    channels.
  • Therapeutic Potential: Investigation for dual-action antihypertensive/antiarrhythmic activity and centrally acting muscle relaxation.

  • Chemical Utility: Precursor for enantioselective synthesis studies and lipophilicity modulation in lead optimization.

Chemical Constitution & Physicochemical Properties[1]

Understanding the molecular architecture is prerequisite to predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue / DescriptionSignificance
IUPAC Name 1-(4-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-olSpecific isomerism defines potency.
Molecular Formula

Moderate molecular weight (235.32 g/mol ) favors bioavailability.
Core Scaffold 3-Aryloxy-2-hydroxypropylamineThe "Magic Linker" essential for

-receptor affinity.
Lipophilicity (LogP) ~2.3 – 2.6 (Predicted)High enough for CNS penetration; optimal for membrane interaction.
pKa (Basic) ~9.4 (Pyrrolidine Nitrogen)Predominantly ionized at physiological pH (7.4), aiding receptor electrostatic clamping.
H-Bond Donors/Acceptors 1 Donor (-OH), 3 Acceptors (N, O, O)Follows Lipinski’s Rule of 5.

Pharmacodynamics: Mechanism & Signaling

The pharmacological activity of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol is bifurcated into receptor-mediated effects and ion-channel modulation.

Primary Mechanism: -Adrenergic Antagonism

The compound acts as a competitive antagonist at G-protein coupled


-adrenergic receptors. The aryloxypropanol tail mimics the catecholamine side chain, docking into the receptor's orthosteric site.
  • Binding Mode: The protonated pyrrolidine nitrogen forms an ionic bond with Asp113 in the receptor's transmembrane helix 3 (TM3). The aromatic tolyl ring interacts with Phe290 (TM6) via

    
    -
    
    
    
    stacking.
  • Functional Effect: Inhibition of Adenylyl Cyclase (AC), preventing the conversion of ATP to cAMP, thereby downregulating Protein Kinase A (PKA) activity.

Secondary Mechanism: Membrane Stabilization (Local Anesthesia)

Similar to propranolol and lidocaine, this compound exhibits "quinidine-like" membrane stabilizing effects.

  • Target: Voltage-gated Sodium Channels (

    
    ).
    
  • Action: It binds to the intracellular side of the channel pore, stabilizing the inactivated state . This reduces the

    
     of the action potential upstroke (Phase 0), effective in suppressing ectopic arrhythmias or nociceptive signaling.
    
Signaling Pathway Visualization

The following diagram illustrates the blockade of the


-adrenergic signaling cascade.

BetaBlockade Agonist Catecholamines (Epinephrine) BetaAR Beta-Adrenergic Receptor (GPCR) Agonist->BetaAR Activates Compound 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol (Antagonist) Compound->BetaAR BLOCKS GsProtein Gs Protein (Activation) BetaAR->GsProtein Coupling AC Adenylyl Cyclase GsProtein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Ca2+ Influx / Contraction PKA->Effect Phosphorylation

Figure 1: Competitive antagonism of the


-adrenergic pathway prevents cAMP generation and downstream calcium influx.

Pharmacokinetics (ADME) Profile

Based on SAR data from homologous aryloxypropanolamines, the following PK profile is established:

  • Absorption: Rapid absorption from the gastrointestinal tract due to high lipophilicity (LogP ~2.5). Bioavailability may be limited by first-pass metabolism.

  • Distribution: Extensive tissue binding. High Volume of Distribution (

    
    ), capable of crossing the Blood-Brain Barrier (BBB) , implying potential CNS side effects (sedation, dizziness).
    
  • Metabolism:

    • Phase I: Oxidative deamination of the pyrrolidine ring and aromatic hydroxylation (likely at the ortho-position of the tolyl ring) mediated by CYP2D6 .

    • Phase II: Glucuronidation of the secondary alcohol.

  • Excretion: Predominantly renal excretion of polar metabolites.

Experimental Protocols

For researchers validating this compound, the following protocols ensure reproducibility.

Synthesis: The Epoxide Ring-Opening Route

This is the industry-standard "Click" synthesis for aryloxypropanolamines.

Reagents: p-Cresol, Epichlorohydrin, NaOH, Pyrrolidine, Ethanol.

Workflow Diagram:

Synthesis Step1 Step 1: O-Alkylation p-Cresol + Epichlorohydrin (NaOH, Reflux) Intermediate Intermediate: 1,2-epoxy-3-(4-methylphenoxy)propane Step1->Intermediate Step2 Step 2: Aminolysis + Pyrrolidine (Ethanol, 60°C) Intermediate->Step2 Product Final Product: 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Step2->Product

Figure 2: Two-step convergent synthesis via epoxide intermediate.

Detailed Protocol:

  • O-Alkylation: Dissolve p-Cresol (1 eq) in aqueous NaOH (1.1 eq). Add Epichlorohydrin (1.5 eq) dropwise at 0°C. Stir at room temperature for 24h. Extract with dichloromethane. Purify the epoxide intermediate via vacuum distillation.

  • Aminolysis: Dissolve the epoxide intermediate in Ethanol. Add Pyrrolidine (1.2 eq). Reflux for 4-6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Evaporate solvent. Convert to Hydrochloride salt using HCl/Ether for crystallization and stability.

In Vitro -Receptor Binding Assay

To determine affinity (


):
  • Membrane Prep: Use rat cerebral cortex or transfected HEK-293 cells expressing human

    
    -AR.
    
  • Radioligand:

    
    -Dihydroalprenolol (DHA) at 1 nM.
    
  • Incubation: Incubate membranes + Radioligand + Test Compound (

    
     to 
    
    
    
    M) for 60 min at 25°C.
  • Filtration: Rapid filtration through GF/B glass fiber filters. Count radioactivity.

  • Analysis: Plot inhibition curves to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Safety & Toxicology

  • Cytotoxicity: Aryloxypropanolamines can exhibit cytotoxicity at high concentrations (

    
    ) due to lysosomotropism (trapping in acidic lysosomes).
    
  • hERG Inhibition: Critical Risk. Compounds with this scaffold often block

    
     (hERG) channels, leading to QT prolongation. Mandatory screening required before in vivo use.
    
  • LD50 (Predicted): ~300-500 mg/kg (Oral, Mouse), extrapolated from Tolperisone and Propranolol data.

Future Outlook & Applications

1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol remains a vital chemical probe . Its future utility lies in:

  • Chiral Resolution Studies: Using lipases to resolve the (R) and (S) enantiomers to study stereoselective binding (S-isomer is typically more potent at

    
    -AR).
    
  • Hybrid Drug Design: Linking the aryloxypropanolamine pharmacophore with nitric oxide donors to create vasodilating

    
    -blockers.
    
  • Neuroprotection: Investigating the pyrrolidine ring's specific influence on sigma-1 receptor binding, a target for neurodegenerative diseases.

References
  • Structure-biological activity relationship of compounds of aryloxyaminopropanol type. ResearchGate. (Accessed 2026).[1][2] Analysis of the pharmacological diversity of the aryloxypropanolamine scaffold.

  • Advances toward new antidepressants beyond SSRIs: 1-aryloxy-3-piperidinylpropan-2-ols. Bioorganic & Medicinal Chemistry Letters. (2003). Discusses the SAR of cyclic amine derivatives in this class.

  • 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride | CID 18593220. PubChem. Chemical structure and property database.

  • Propranolol: Pharmacokinetics and Pharmacodynamics. DrugBank. Comparative data for the prototype aryloxypropanolamine.

  • Synthesis of 3-(4-Methylphenoxy)propane-1,2-diol. BenchChem. Precursor synthesis methodologies.

Sources

CAS number and identifiers for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

[1]

Executive Summary & Chemical Identity

1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol represents a specific class of aryloxypropanolamines , a scaffold fundamental to medicinal chemistry. Structurally, it consists of a lipophilic p-cresol tail linked via an oxypropanol chain to a hydrophilic pyrrolidine head.

This compound is primarily utilized in three domains:

  • Medicinal Chemistry: As a structural analog in the development of beta-adrenergic blockers and local anesthetics.

  • Impurity Profiling: As a reference standard for process-related impurities in the synthesis of drugs like Toliprolol or Tolperisone (structural congeners).

  • Synthetic Intermediates: As a modular building block for creating complex amino-ether derivatives.

Core Identifiers
ParameterTechnical Specification
IUPAC Name 1-(4-methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol
Common Name 3-(4-Methylphenoxy)-1-(pyrrolidin-1-yl)propan-2-ol
CAS Number (HCl Salt) 1217106-62-1
CAS Number (Free Base) Not widely indexed; refer to Parent CID
PubChem CID 18593220 (HCl) / 3145443 (Free Base)
Molecular Formula C₁₄H₂₁NO₂ (Free Base) / C₁₄H₂₂ClNO₂ (HCl)
Molecular Weight 235.32 g/mol (Free Base) / 271.78 g/mol (HCl)
SMILES (Free Base) CC1=CC=C(C=C1)OCC(CN2CCCC2)O
InChIKey (HCl) IVSJJESRKADIGS-UHFFFAOYSA-N

Physicochemical & Structural Analysis

Understanding the physicochemical properties is critical for predicting bioavailability and solubility behavior in assay conditions.

Structural Causality

The molecule features a chiral center at the C2 position of the propyl chain. While often synthesized as a racemate, the (S)-enantiomer is typically the pharmacophore of interest in beta-blocker analogs due to higher affinity for

  • Lipophilic Domain (p-Tolyl): Facilitates membrane penetration and hydrophobic pocket binding.

  • Hydrophilic Domain (Pyrrolidine): A tertiary amine (pKa ~9.5) that is protonated at physiological pH, essential for ionic interaction with receptor aspartate residues.

Calculated Properties
PropertyValueInterpretation
LogP (Octanol/Water) ~2.1 - 2.4Moderate lipophilicity; likely CNS active if not effluxed.
pKa (Basic Nitrogen) 9.4 ± 0.2Exists predominantly as a cation at pH 7.4.
H-Bond Donors 1 (OH group)Critical for receptor hydrogen bonding.
H-Bond Acceptors 3 (N, O, OH)Facilitates solvation.
Rotatable Bonds 5Moderate flexibility, reducing entropic penalty upon binding.

Synthesis & Manufacturing Protocol

The synthesis follows a classic "Epoxide Ring Opening" strategy.[1] This route is preferred over direct alkylation due to its high regioselectivity and atom economy.

Reaction Scheme
  • O-Alkylation: p-Cresol is reacted with epichlorohydrin to form the glycidyl ether.

  • Aminolysis: The epoxide ring is opened by pyrrolidine.

SynthesisPathwayCresolp-Cresol(Starting Material)IntermediateGlycidyl 4-methylphenyl ether(1,2-epoxy-3-(4-methylphenoxy)propane)Cresol->IntermediateSN2 SubstitutionReflux, 4-6hEpiEpichlorohydrinEpi->IntermediateSN2 SubstitutionReflux, 4-6hBaseNaOH / KOH(Catalyst)Base->IntermediatePromotesProduct1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-olIntermediate->ProductEpoxide Opening(Regioselective)PyrrolidinePyrrolidine(Nucleophile)Pyrrolidine->ProductAttacks C3

Figure 1: Two-step synthesis pathway via glycidyl ether intermediate.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents, though these starting materials are generally stable.

Step 1: Synthesis of Glycidyl 4-methylphenyl ether
  • Reagents: Dissolve p-cresol (10.8 g, 0.1 mol) in acetone (100 mL) or DMF. Add anhydrous Potassium Carbonate (

    
    , 27.6 g, 0.2 mol).
    
  • Addition: Add Epichlorohydrin (23.5 mL, 0.3 mol) dropwise over 30 minutes. Use excess epichlorohydrin to minimize polymerization.

  • Reflux: Heat to reflux (60°C for acetone) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts. Evaporate solvent. Distill the residue under reduced pressure to isolate the epoxide (clear oil).

Step 2: Aminolysis with Pyrrolidine
  • Reaction: Dissolve the Glycidyl ether intermediate (16.4 g, 0.1 mol) in Ethanol (50 mL).

  • Addition: Add Pyrrolidine (8.5 g, 0.12 mol) slowly. The reaction is exothermic; cooling may be required initially.

  • Completion: Stir at room temperature for 2 hours, then reflux for 1 hour to ensure completion.

  • Purification:

    • Free Base: Evaporate ethanol. Dissolve residue in DCM, wash with water, dry over

      
      , and concentrate.
      
    • HCl Salt Formation: Dissolve the free base oil in dry diethyl ether. Bubble dry HCl gas or add ethereal HCl dropwise. The white precipitate is filtered and recrystallized from isopropanol/ether.

Analytical Characterization (Expectations)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalAssignment
1H NMR (CDCl₃)

2.30 ppm (s, 3H)
Methyl group on aromatic ring (

).

6.8 - 7.1 ppm (dd, 4H)
Para-substituted aromatic system (

pattern).

3.9 - 4.1 ppm (m, 3H)

protons.

2.5 - 2.7 ppm (m, 6H)

(propyl) and

-protons of pyrrolidine.
IR Spectroscopy 3300-3400 cm⁻¹ (Broad)O-H stretch (Hydrogen bonded).
1240 cm⁻¹ (Strong)Ar-O-C ether stretch.
Mass Spectrometry m/z 236.1 [M+H]⁺Protonated molecular ion.
m/z 70 [C₄H₈N]⁺Pyrrolidinium fragment (Base peak common in pyrrolidines).

Pharmacological Context & Applications

This compound serves as a critical probe in exploring the Structure-Activity Relationship (SAR) of beta-blockers and ion channel modulators.

Logical Pathway of Activity

The "Aryloxypropanolamine" scaffold mimics the catecholamine structure, allowing binding to G-protein coupled receptors (GPCRs).

SAR_LogicCompound1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-olScaffoldAryloxypropanolamineCoreCompound->ScaffoldContainsTarget1Beta-AdrenergicReceptorsScaffold->Target1High AffinityTarget2Voltage-GatedNa+ ChannelsScaffold->Target2ModulatesEffect1Antagonism(Beta-Blocker Activity)Target1->Effect1Effect2Membrane Stabilization(Local Anesthesia)Target2->Effect2

Figure 2: Pharmacological targets based on structural homology.

  • Beta-Blockade: The bulky pyrrolidine ring may alter selectivity between

    
     (cardiac) and 
    
    
    (bronchial) receptors compared to the isopropyl group in Propranolol.
  • Metabolic Stability: The pyrrolidine ring is generally more resistant to oxidative deamination than open-chain amines, potentially extending half-life in metabolic assays.

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin irritation / Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage:

  • Free Base: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent oxidation of the amine.

  • HCl Salt: Hygroscopic; store in a desiccator at room temperature.

References

  • PubChem. 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride (CID 18593220). National Library of Medicine. Available at: [Link]

Technical Whitepaper: The Therapeutic Potential of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol represents a compelling lead compound within the aryloxypropanolamine class—a "privileged scaffold" in medicinal chemistry responsible for the beta-blocker family of drugs (e.g., Propranolol). Unlike traditional beta-blockers that utilize open-chain amines (isopropylamine), this molecule incorporates a pyrrolidine ring. This structural rigidity alters its lipophilicity (LogP), metabolic stability, and receptor subtype selectivity, positioning it as a dual-action candidate for cardiovascular (anti-arrhythmic) and central nervous system (anxiolytic/anticonvulsant) therapeutics.

This guide provides a rigorous technical analysis of its synthesis, pharmacological profiling, and experimental validation for drug discovery professionals.

Chemical Identity & Structural Logic[1][2]

The molecule functions as a lipophilic, conformationally restricted analog of classic beta-adrenergic antagonists.

FeatureSpecification
IUPAC Name 1-(4-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
Scaffold Class Aryloxypropanolamine
Key Pharmacophore (A) p-Tolyl ether moiety (Lipophilic anchor)(B) 2-Hydroxypropyl linker (H-bonding hinge)(C) Pyrrolidine ring (Cationic head group)
Predicted LogP ~2.5 - 2.8 (High CNS penetration potential)
Structural Advantage: The Pyrrolidine Effect

Standard beta-blockers use flexible aliphatic amines. Substituting these with a saturated heterocyclic pyrrolidine ring introduces conformational constraint . This restriction often results in:

  • Enhanced Metabolic Stability: Resistance to oxidative deamination compared to primary/secondary amines.

  • Receptor Selectivity: Altered binding affinity for

    
     vs. 
    
    
    
    adrenoceptors due to steric bulk in the ligand-binding pocket.
  • Sodium Channel Blockade: The tertiary amine structure enhances interaction with voltage-gated

    
     channels (local anesthetic effect), similar to lidocaine.
    

Synthetic Pathway & Optimization

The synthesis follows a convergent "Epoxide Opening" strategy, a robust industrial standard for this scaffold.

Reaction Scheme (DOT Visualization)

Synthesis Cresol p-Cresol (4-Methylphenol) Base K2CO3 / Acetone Reflux Cresol->Base Epi Epichlorohydrin Epi->Base Intermediate Intermediate: 1-(2,3-epoxypropoxy)-4-methylbenzene Base->Intermediate SN2 Substitution Solvent Ethanol/Water 60°C Intermediate->Solvent Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->Solvent Product Target Molecule: 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Solvent->Product Regioselective Ring Opening

Caption: Two-step convergent synthesis via glycidyl ether intermediate. Yields are typically >75%.[1]

Detailed Synthetic Protocol

Step 1: O-Alkylation (Formation of the Epoxide)

  • Reagents: Dissolve 4-methylphenol (10 mmol) in acetone (50 mL). Add anhydrous potassium carbonate (

    
    , 20 mmol).
    
  • Addition: Add epichlorohydrin (30 mmol) dropwise to prevent polymerization.

  • Reflux: Heat to reflux (56°C) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Filter inorganic salts. Evaporate solvent. The resulting oil (1-(2,3-epoxypropoxy)-4-methylbenzene) is usually pure enough for the next step.

Step 2: Aminolysis (Epoxide Ring Opening)

  • Reaction: Dissolve the epoxide intermediate (10 mmol) in ethanol (30 mL).

  • Nucleophile: Add pyrrolidine (12 mmol) slowly. Note: Pyrrolidine is volatile; use a condenser.

  • Conditions: Heat at 60°C for 4 hours. The reaction is driven by the relief of ring strain.

  • Purification: Evaporate ethanol. Dissolve residue in dilute HCl (converts product to water-soluble hydrochloride salt). Wash with ether (removes unreacted organic neutrals). Basify aqueous layer with NaOH to pH 10. Extract with dichloromethane (DCM).

  • Crystallization: Convert to oxalate or hydrochloride salt for stable solid storage.

Mechanism of Action (MoA)

This molecule exhibits polypharmacology , acting on two primary targets. This duality is valuable for treating complex conditions like arrhythmia (where both sympathetic tone and ion channels matter) or neuropathic pain.

Target 1: Beta-Adrenergic Antagonism (GPCR)
  • Mechanism: Competitive antagonist at the orthosteric site of

    
    -AR.
    
  • Effect: Blocks catecholamine (epinephrine) binding

    
     Decreases cAMP production 
    
    
    
    Reduces heart rate and contractility.
Target 2: Voltage-Gated Sodium Channels (VGSC)
  • Mechanism: State-dependent block of the

    
     pore (Local Anesthetic effect).
    
  • Effect: Stabilizes the neuronal/cardiac membrane, preventing repetitive firing. This confers membrane stabilizing activity (MSA) , similar to Propranolol and Lidocaine.

Signaling Pathway Diagram

MoA cluster_GPCR Beta-Adrenergic Pathway cluster_Ion Membrane Stabilization Drug 1-(4-Methylphenoxy)-3- pyrrolidin-1-ylpropan-2-ol BetaRec Beta-1 Adrenergic Receptor Drug->BetaRec Competitive Antagonism NaCh Voltage-Gated Na+ Channel Drug->NaCh Pore Blockade Gs Gs Protein BetaRec->Gs Inhibits Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Levels AC->cAMP Decreased PKA PKA Activation cAMP->PKA Ca Intracellular Ca2+ PKA->Ca Reduced Influx Outcome Therapeutic Effect: Bradycardia, Anti-arrhythmic, Anxiolysis Ca->Outcome Depol Membrane Depolarization NaCh->Depol Inhibits Action Potential Depol->Outcome

Caption: Dual mechanism showing GPCR antagonism and Ion Channel blockade leading to reduced excitability.

Preclinical Evaluation Protocols

To validate this compound, the following assays are mandatory.

A. Radioligand Binding Assay (Beta-Receptor Affinity)

Objective: Determine the


 (inhibitory constant) for 

and

receptors.
  • Membrane Prep: Use HEK293 cells overexpressing human

    
     or 
    
    
    
    AR.
  • Radioligand: [³H]-CGP12177 (hydrophilic antagonist) or [³H]-Dihydroalprenolol.

  • Incubation: Incubate membranes with radioligand (0.5 nM) and varying concentrations of the test compound (

    
     to 
    
    
    
    M) for 90 min at 25°C.
  • Filtration: Harvest on GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Plot displacement curves to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criteria:

      
       indicates a potent hit.
      
B. Whole-Cell Patch Clamp (Sodium Channel Block)

Objective: Assess "Membrane Stabilizing Activity" (Class I anti-arrhythmic potential).

  • Setup: Use CHO cells expressing

    
     (cardiac) or 
    
    
    
    (neuronal).
  • Recording: Whole-cell configuration. Holding potential -100 mV.

  • Pulse Protocol: Depolarize to -10 mV for 20 ms at 0.1 Hz (tonic block) and 10 Hz (use-dependent block).

  • Perfusion: Apply test compound (1, 10, 30

    
    M).
    
  • Data: Measure peak current inhibition.

    • Interpretation: Significant "use-dependent block" (greater block at high frequency) suggests utility in treating tachycardia or epilepsy.

ADMET & Safety Profiling

The pyrrolidine ring significantly impacts the pharmacokinetic profile compared to open-chain analogs.

ParameterExpected ProfileImplication
Lipophilicity (LogP) High (~2.6)Excellent Blood-Brain Barrier (BBB) penetration. Potential for CNS indications (Anxiety, Tremor).
Metabolism (CYP450) CYP2D6 SubstrateThe aromatic ring is prone to hydroxylation. The pyrrolidine ring is more stable than diethylamine but can undergo

-oxidation.
hERG Toxicity Moderate RiskCritical Check: Lipophilic amines can block hERG

channels (QT prolongation). Must be screened early.
Solubility ModerateFree base is lipophilic; Hydrochloride salt is highly water-soluble.

Future Directions & Lead Optimization

To transition this molecule from a "Lead" to a "Drug Candidate," the following modifications are recommended:

  • Stereochemistry: Synthesize enantiopure (S)- and (R)- isomers. Beta-blockers typically show high stereoselectivity (S-isomer is usually active at

    
    -receptors).
    
  • Ring Substitution: Add polar groups (e.g., methoxy, hydroxyl) to the pyrrolidine ring to lower LogP if CNS side effects (drowsiness) are too high.

  • Scaffold Hopping: Replace the 4-methyl group on the phenyl ring with electron-withdrawing groups (Cl, F) to block metabolic oxidation and extend half-life.

References

  • PubChem. (n.d.). 1-(4-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol hydrochloride.[2] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines).[3][4] Retrieved from [Link]

  • Ferraboschi, P., et al. (1992). Chemoenzymatic synthesis of enantiomerically pure aryloxypropanolamines. Chemistry.
  • Talele, T. T. (2016). The "Privileged Structures" Hypothesis in Drug Discovery. (General reference for the aryloxypropanolamine scaffold concept).

Sources

Technical Guide: Pharmacochemistry of Pyrrolidin-1-ylpropan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of pyrrolidin-1-ylpropan-2-ol derivatives, focusing on their synthesis, pharmacological versatility, and structural role in drug discovery.

Executive Summary

The pyrrolidin-1-ylpropan-2-ol moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the design of beta-adrenergic antagonists, local anesthetics, and antimicrobial agents. Structurally, it combines a lipophilic tail (often an aryloxy group) with a hydrophilic pyrrolidine head group via a 2-hydroxypropyl linker. This architecture mimics the classic aryloxypropanolamine backbone found in blockbuster beta-blockers (e.g., propranolol), while the pyrrolidine ring introduces specific steric constraints and basicity (pKa ~9.5) that modulate receptor affinity and ion channel gating.

This guide details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols for developing derivatives of this scaffold.

Structural Architecture & Synthesis

The core scaffold is defined by the 1-amino-3-aryloxypropan-2-ol skeleton. The presence of the chiral center at C2 of the propyl chain is critical for biological activity, with the (S)-enantiomer typically exhibiting higher affinity for beta-adrenergic receptors.

The "Epoxide Route" Synthesis

The most robust synthetic pathway involves the nucleophilic ring-opening of a glycidyl ether by pyrrolidine. This route ensures regioselectivity, predominantly yielding the secondary alcohol.

Reaction Logic:

  • O-Alkylation: A phenol is treated with epichlorohydrin in the presence of a base (K₂CO₃ or NaOH) to form the aryl glycidyl ether .

  • Aminolysis: The epoxide ring undergoes nucleophilic attack by the secondary amine (pyrrolidine). The attack occurs at the less hindered terminal carbon (regioselective), opening the ring to form the secondary alcohol.

Visualization of Synthetic Pathway

The following diagram outlines the standard synthesis and potential divergence points for derivative generation.

SynthesisPath cluster_conditions Critical Parameters Phenol Substituted Phenol (Lipophilic Tail) Epoxide Aryl Glycidyl Ether (Intermediate) Phenol->Epoxide K2CO3, Reflux (O-Alkylation) Epi Epichlorohydrin Epi->Epoxide Product 1-Aryloxy-3-(pyrrolidin-1-yl)propan-2-ol (Target Scaffold) Epoxide->Product Ring Opening (Aminolysis) Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->Product Regio Regioselectivity: Attack at terminal C Temp Temp: 60-80°C Solvent: EtOH/Water

Figure 1: Standard synthetic route for aryloxypropanolamine derivatives via epoxide ring opening.

Pharmacological Profiles[1][2][3][4][5][6][7]

Cardiovascular: Beta-Adrenergic Antagonism

Derivatives where the lipophilic tail is an aromatic ring (e.g., p-tolyl, p-allylphenyl) function as beta-blockers . The pyrrolidine ring replaces the standard isopropylamine found in propranolol.

  • Mechanism: Competitive antagonism at β1-adrenergic receptors. The hydroxyl group forms a critical hydrogen bond with the receptor binding pocket (Asp113 in TM3).

  • Key Insight: While the isopropyl group is optimal for beta-selectivity, the pyrrolidine ring increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration, which is relevant for central sympatholytic effects.

Local Anesthesia & Ion Channel Modulation

The structural motif (Lipophilic Ring — Linker — Amine) is homologous to amide/ester local anesthetics (Lidocaine).

  • Activity: 1-(Pyrrolidin-1-yl)propan-2-ol derivatives exhibit Class I antiarrhythmic and local anesthetic activity by blocking voltage-gated sodium channels (Nav1.5).

  • Comparative Potency: Research indicates that piperidine and morpholine analogs often serve as benchmarks, but pyrrolidine derivatives (being less sterically hindered than piperidine) often show faster onset kinetics due to rapid membrane diffusion.

Antimicrobial & Antifungal

Chalcone-linked pyrrolidinyl propanols have shown efficacy against S. aureus and C. albicans.

  • SAR: Electron-withdrawing groups (Cl, NO₂) on the aromatic ring significantly enhance antimicrobial potency (MIC < 10 µg/mL).

Experimental Protocols

Protocol A: Synthesis of 1-(4-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol

A self-validating protocol for generating the core scaffold.

Reagents:

  • 4-Methylphenol (p-Cresol): 10.8 g (0.1 mol)

  • Epichlorohydrin: 13.8 g (0.15 mol)

  • Pyrrolidine: 8.5 g (0.12 mol)

  • Potassium Carbonate (K₂CO₃): 13.8 g

  • Solvent: Ethanol (Abs.)

Step-by-Step Methodology:

  • Epoxide Formation:

    • Dissolve 4-methylphenol in acetone (50 mL). Add anhydrous K₂CO₃.

    • Add epichlorohydrin dropwise under reflux conditions (60°C).

    • Validation Point: Monitor via TLC (Hexane:EtOAc 4:1). Disappearance of phenol spot indicates conversion to glycidyl ether.

    • Filter K₂CO₃ and evaporate solvent to yield the crude epoxide oil.

  • Ring Opening (Aminolysis):

    • Dissolve the crude epoxide in ethanol (30 mL).

    • Add pyrrolidine dropwise while stirring at room temperature to prevent exotherms.

    • Reflux at 70°C for 4–6 hours.

    • Validation Point: Reaction completion is confirmed by the shift of the CH-O signal in ¹H-NMR (epoxide protons at ~2.8 ppm disappear; new multiplet at ~4.0 ppm for CH-OH appears).

  • Purification:

    • Evaporate ethanol. Dissolve residue in dilute HCl (to protonate the amine). Wash with ether (removes non-basic impurities).

    • Basify aqueous layer with NaOH (pH > 10) to precipitate the free base. Extract with DCM.

    • Recrystallize from n-hexane or convert to Hydrochloride salt using ethanolic HCl.

Protocol B: MIC Determination (Antimicrobial)

Objective: Determine Minimum Inhibitory Concentration against S. aureus.

  • Preparation: Dissolve derivative in DMSO to 1 mg/mL stock.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth (96-well plate).

  • Inoculation: Add 10⁵ CFU/mL bacterial suspension.

  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration with no visible turbidity is the MIC.[1]

  • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives based on literature precedents.

Derivative TypeLipophilic Tail (R)Target / ActivityPotency / OutcomeRef
Beta-Blocker 4-Allylphenylβ1-AdrenoceptorIC50 ~ 50 nM (Comparable to Alprenolol)[1]
Local Anesthetic 4-ButoxyphenylNav1.5 ChannelHigh potency, duration > Procaine[2]
Antimicrobial 4-NitrophenylS. aureusMIC: 12.5 µg/mL[3]
Antifungal 2,4-DichlorophenylC. albicansMIC: 25 µg/mL[3]

Structure-Activity Relationship (SAR) Visualization

Understanding the modularity of the scaffold is key for optimization.

SAR_Map Core 1-(Pyrrolidin-1-yl)propan-2-ol (Core Scaffold) Tail Lipophilic Tail (Aryl/Heteroaryl) Core->Tail Linker Linker Region (2-Hydroxypropyl) Core->Linker Head Amine Head (Pyrrolidine) Core->Head Mod1 Electron Withdrawing (NO2, Cl) Increases Antimicrobial Activity Tail->Mod1 Mod2 Bulky Aryl (Naphthyl) Increases Local Anesthetic Potency Tail->Mod2 Mod3 Hydroxyl Esterification Reduces Polarity, Prodrug Potential Linker->Mod3 Mod4 Ring Substitution (3-OH) Modulates Solubility Head->Mod4

Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable regions and their biological impact.

References

  • Selective blockade of β-adrenoceptors by 1-(p-allylphenoxy)-3-isopropylamino-2 propanol hydrochloride. British Journal of Pharmacology. Available at: [Link]

  • Local anesthetic activity of 1-(morpholino or piperidino)-2-propanol derivatives. Japanese Journal of Pharmacology. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrrolidine Derivatives. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride (CID 18593220). PubChem.[2] Available at: [Link]

  • Synthesis and biological evaluation of 1-aryloxy-3-piperidinylpropan-2-ols. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Mechanism of Action for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol: A Structural and Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Validation Guide

Executive Summary

The compound 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol (PubChem CID 18593220) represents a highly specialized derivative within the classic 1-aryloxy-3-amino-2-propanol pharmacophore[1]. While historically recognized as the definitive scaffold for β-adrenergic receptor (β-AR) antagonists (beta-blockers)[2], the substitution of a cyclic pyrrolidine ring in place of a traditional secondary amine (e.g., isopropylamine) introduces unique conformational rigidity. This whitepaper deconstructs the structural pharmacology, target engagement dynamics, and provides field-proven, self-validating experimental protocols for evaluating this compound in preclinical discovery workflows.

Structural Pharmacology & Pharmacophore Rationale

To understand the mechanism of action, we must first dissect the molecular architecture. The synthesis of this class typically proceeds via the nucleophilic ring-opening of an epoxide intermediate (such as a substituted oxirane) by an amine[3], often utilizing precursors like 3-(4-methylphenoxy)propane-1,2-diol[4]. The final molecule consists of three critical domains:

  • The Aryloxy Headgroup (4-Methylphenoxy): The para-methyl substitution on the phenoxy ring (a p-cresol derivative) imparts moderate lipophilicity. Unlike the highly hydrophilic carbamoylmethyl group found in atenolol, the 4-methyl group enhances lipid membrane partitioning, suggesting a higher propensity for blood-brain barrier (BBB) penetration.

  • The Chiral Propanol Backbone: The secondary hydroxyl group is not merely a structural linker; it is a critical pharmacophoric element. Mechanistic models confirm that this hydroxyl group acts as a primary hydrogen bond donor[5], essential for anchoring the molecule within the GPCR binding pocket.

  • The Amine Terminus (Pyrrolidine): Most commercial β-blockers utilize a flexible secondary amine. The incorporation of a tertiary, cyclic pyrrolidine ring restricts the rotational degrees of freedom. This conformational lock reduces the entropic penalty upon binding but alters the steric bulk, potentially shifting the selectivity profile away from pure β1-AR antagonism toward secondary targets, such as voltage-gated sodium channels (Nav), imparting membrane-stabilizing (local anesthetic) properties.

Mechanism of Action: Target Engagement Dynamics

Primary Pathway: β-Adrenergic Receptor Antagonism

The primary mechanism of action for 1-aryloxy-3-amino-2-propanol derivatives is competitive antagonism at the β-adrenergic G-protein coupled receptors (GPCRs)[2].

Upon entering the orthosteric binding site, the compound engages in a highly specific tripartite interaction:

  • The pyrrolidine nitrogen (protonated at physiological pH) forms a critical salt bridge with the highly conserved Asp113 residue in transmembrane helix 3 (TM3).

  • The β-hydroxyl group forms a hydrogen bond with Asn312 in TM7.

  • The 4-methylphenoxy ring undergoes hydrophobic packing and

    
    -
    
    
    
    interactions with aromatic residues (e.g., Phe290) in TM6.

By occupying this pocket, the compound sterically prevents the binding of endogenous catecholamines (epinephrine/norepinephrine). Consequently, it halts the conformational shift required to activate the intracellular G


s protein, thereby shutting down the adenylyl cyclase (AC) effector pathway and suppressing cyclic AMP (cAMP) production.

Pathway Ligand 1-(4-Methylphenoxy)- 3-pyrrolidin-1-ylpropan-2-ol Receptor β-Adrenergic Receptor (Transmembrane GPCR) Ligand->Receptor Competitive Binding (Ki) GProtein Gαs Subunit (Inactive State) Receptor->GProtein Prevents Coupling Effector Adenylyl Cyclase (Catalytically Inactive) GProtein->Effector Lack of Stimulation Messenger cAMP Levels (Suppressed) Effector->Messenger Downstream Effect

Fig 1. Competitive antagonism of the β-adrenergic GPCR signaling pathway.

Physicochemical Profiling

To contextualize the pharmacological utility of this compound, we must compare its physicochemical properties against established benchmarks in the 1-aryloxy-3-amino-2-propanol class. The data below summarizes the structural impact of the pyrrolidine and 4-methyl substitutions.

Table 1: Comparative Pharmacological Profiling

CompoundAryloxy HeadgroupAmine MoietyPredicted LogPBBB PermeabilityPrimary Target
1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol 4-MethylphenoxyPyrrolidine (Tertiary)~2.8Highβ-AR / Nav channels
Propranolol 1-NaphthyloxyIsopropylamine (Secondary)3.48HighNon-selective β-AR
Atenolol 4-CarbamoylmethylphenoxyIsopropylamine (Secondary)0.16Lowβ1-AR (Cardioselective)
Betaxolol 4-[2-(Cyclopropylmethoxy)ethyl]phenoxyIsopropylamine (Secondary)2.81Moderateβ1-AR (Cardioselective)

Experimental Methodologies & Validation Protocols

As an Application Scientist, I emphasize that generating reproducible pharmacological data requires assays designed with built-in causality and self-validation. Below are the definitive protocols for evaluating 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

Objective: Determine the equilibrium inhibition constant (


) at the β1-AR.
Causality in Design:  We utilize [³H]-CGP12177 as the radioligand. Unlike [³H]-DHA, CGP12177 is highly hydrophilic and only labels surface-expressed receptors. This eliminates background noise from internalized receptors, ensuring a true measurement of surface target engagement.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human β1-AR. Rationale: CHO-K1 cells lack endogenous β-ARs, providing a null background that prevents receptor cross-talk.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-CGP12177, and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) in Tris-HCl buffer (pH 7.4) containing 2 mM MgCl₂.

  • Self-Validation (NSB Control): Include parallel wells containing 10 µM Propranolol to define Non-Specific Binding (NSB).

  • Filtration: Terminate the reaction after 90 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.3% Polyethylenimine (PEI) for 1 hour. The basic pyrrolidine ring of the test compound will bind non-specifically to bare glass fibers; PEI provides a positive charge barrier that repels the amine, drastically improving the signal-to-noise ratio.

  • Detection: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify via a microplate scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Functional HTRF cAMP Accumulation Assay

Objective: Quantify the functional antagonist efficacy (IC₅₀). Causality in Design: We employ Homogeneous Time-Resolved Fluorescence (HTRF). By introducing a 50 µs time delay before reading emission, HTRF allows short-lived auto-fluorescence from the test compound's aromatic ring to decay, preventing optical interference.

Workflow Step1 Cell Culture CHO-K1 β1-AR Step2 Ligand Addition Test Cmpd + Isoproterenol Step1->Step2 Step3 PDE Inhibition IBMX Incubation (30 min) Step2->Step3 Step4 Lysis & Detection HTRF cAMP Reagents Step3->Step4 Step5 Data Analysis TR-FRET Ratio (665/620 nm) Step4->Step5

Fig 2. Step-by-step workflow for the functional HTRF cAMP accumulation assay.

Step-by-Step Workflow:

  • Cell Seeding: Plate CHO-K1 β1-AR cells at 5,000 cells/well in a 384-well low-volume white plate.

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Rationale: IBMX inhibits phosphodiesterases. Without it, the transient cAMP signal generated by the agonist would be rapidly degraded, leading to false-positive antagonist readings.

  • Antagonist Challenge: Add serial dilutions of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol. Incubate for 15 minutes.

  • Agonist Stimulation: Add an EC₈₀ concentration of Isoproterenol (typically ~10 nM) and incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and Anti-cAMP-Cryptate. Incubate for 1 hour at room temperature.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the EC₈₀ Isoproterenol (high signal) and buffer-only (low signal) controls. The assay is only deemed valid if Z' > 0.6, ensuring robust assay geometry.

References

  • PubChem. "1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride | C14H22ClNO2 | CID 18593220". nih.gov. 1

  • Benchchem. "3-(4-Methylphenoxy)propane-1,2-diol". benchchem.com. 4

  • Benchchem. "2-[(3-Nitrophenoxy)methyl]oxirane". benchchem.com.3

  • ChemRxiv. "Nickel-Catalyzed C(sp3)−O Hydrogenolysis via a Remote Concerted Oxidative Addition". chemrxiv.org. 5

  • Justia. "IMPERIAL CHEMICAL IND. v. Danbury Pharmacal, 745 F. Supp. 998 (D. Del. 1990)". justia.com. 2

Sources

Predictive Metabolic Profiling and Validation Workflows for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol represents a hybrid structural scaffold, combining an aryloxypropanolamine backbone—characteristic of classical beta-adrenergic antagonists like propranolol—with a tertiary cyclic amine (pyrrolidine) and a para-substituted phenoxy ring. Understanding its metabolic fate is critical for predicting pharmacokinetics, potential drug-drug interactions (DDIs), and toxicity.

This technical guide establishes a rigorous framework for predicting, mapping, and validating the Phase I and Phase II metabolic pathways of this compound. By synthesizing in silico quantum mechanical predictions with self-validating in vitro phenotyping protocols, we provide a comprehensive blueprint for drug development professionals.

Structural Deconstruction & Mechanistic Rationale

To accurately predict the biotransformation of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol, we must deconstruct its structure into its three primary metabolic liabilities:

  • The 4-Methylphenoxy Moiety: The presence of a methyl group at the para position of the aromatic ring sterically hinders direct aromatic hydroxylation. However, the benzylic carbon is highly electron-rich and susceptible to Hydrogen Atom Transfer (HAT) by the high-valent iron-oxo species (Compound I) of Cytochrome P450 (CYP) enzymes.

  • The Aryloxypropanolamine Linker: As observed in the [1], the ether bond is a classic target for CYP-mediated O-dealkylation. Furthermore, the secondary hydroxyl group on the propan-2-ol linker is a direct target for Phase II glucuronidation.

  • The Pyrrolidine Ring: Tertiary cyclic amines are predominantly metabolized via

    
    -carbon oxidation. Abstraction of an electron from the nitrogen lone pair, followed by 
    
    
    
    -proton loss, generates an iminium intermediate that is rapidly hydrated to a carbinolamine. This intermediate can undergo ring-opening or further oxidation to a lactam, a pathway well-documented in [2].

Predicted Metabolic Pathways

Based on the structural liabilities, the following biotransformations are predicted:

Phase I Metabolism (CYP450-Mediated)
  • Pathway A: Benzylic Oxidation (CYP2D6 / CYP1A2) Oxidation of the 4-methyl group yields 4-hydroxymethylphenoxy (M1), which can be further oxidized by cytosolic alcohol/aldehyde dehydrogenases (ADH/ALDH) to a 4-carboxyphenoxy derivative (M2).

  • Pathway B: Pyrrolidine Ring Oxidation (CYP3A4) Oxidation at the

    
    -carbon of the pyrrolidine ring yields a highly reactive carbinolamine (M3). Subsequent oxidation by CYP or aldehyde oxidase produces the stable lactam, pyrrolidin-2-one (M4).
    
  • Pathway C: O-Dealkylation (CYP2D6) Cleavage of the ether linkage results in the formation of p-cresol (4-methylphenol, M5) and 3-pyrrolidin-1-ylpropane-1,2-diol (M6).

Phase II Metabolism (Conjugation)
  • Pathway D: Direct Glucuronidation (UGT2B7) The secondary alcohol of the parent drug undergoes direct conjugation with uridine diphosphate glucuronic acid (UDPGA) to form an O-glucuronide (M7).

  • Pathway E: Secondary Glucuronidation (UGT1A1 / UGT1A9) The p-cresol metabolite (M5) generated from O-dealkylation is rapidly glucuronidated or sulfated to facilitate renal clearance (M8).

Pathway Visualization

The following directed graph maps the predicted metabolic cascade, distinguishing between Phase I and Phase II transformations.

MetabolicPathway cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism (UGT) Parent 1-(4-Methylphenoxy)-3- pyrrolidin-1-ylpropan-2-ol (Parent Drug) M1 4-Hydroxymethylphenoxy Metabolite (M1) Parent->M1 CYP2D6/1A2 (Benzylic Oxidation) M3 alpha-Hydroxy Pyrrolidine (M3) Parent->M3 CYP3A4 (alpha-Oxidation) M5 p-Cresol (M5) Parent->M5 CYP2D6 (O-Dealkylation) M6 3-Pyrrolidin-1-ylpropane- 1,2-diol (M6) Parent->M6 CYP2D6 (O-Dealkylation) M7 O-Glucuronide Conjugate (M7) Parent->M7 UGT2B7 (Direct Glucuronidation) M2 4-Carboxyphenoxy Metabolite (M2) M1->M2 ADH/ALDH M4 Pyrrolidin-2-one (M4) M3->M4 CYP/Oxidase M8 p-Cresol Glucuronide (M8) M5->M8 UGT1A1/1A9

Predicted Phase I and Phase II metabolic pathways for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol.

Quantitative Data & Metabolite Mapping

To facilitate LC-MS/MS identification, the expected mass shifts (


 mass) for the predicted metabolites are summarized below.

Table 1: Summary of Predicted Metabolites and LC-MS/MS Mass Shifts

Metabolite IDStructural ModificationPrimary Enzyme(s)Expected

Mass (Da)
Polarity
Parent None (Base Structure)N/A0+ESI
M1 Benzylic HydroxylationCYP2D6, CYP1A2+16+ESI
M2 Carboxylic Acid FormationADH/ALDH+30-ESI / +ESI
M3 Pyrrolidine

-Hydroxylation
CYP3A4+16+ESI
M4 Pyrrolidine Lactam FormationCYP3A4, Oxidase+14+ESI
M5 O-Dealkylation (p-cresol)CYP2D6Fragment-ESI
M6 O-Dealkylation (Diol)CYP2D6Fragment+ESI
M7 Direct O-GlucuronidationUGT2B7+176-ESI / +ESI

Self-Validating Experimental Protocols

To empirically validate the predicted pathways, a robust, self-validating in vitro system is required. The following protocols integrate predictive algorithms with targeted biochemical assays.

Protocol A: In Silico Site of Metabolism (SOM) Prediction

Prior to in vitro testing, [3] is utilized to calculate the activation energy (


) required for hydrogen abstraction at various atomic sites.
  • Input: Convert the parent compound structure to a SMILES string.

  • Execution: Run the SMARTCyp algorithm to compute Density Functional Theory (DFT)-based activation energies for CYP3A4, CYP2D6, and CYP2C9.

  • Causality: Sites with the lowest predicted

    
     (typically the benzylic carbon and the pyrrolidine 
    
    
    
    -carbon) dictate the targeted LC-MS/MS transitions in Protocol B.
Protocol B: Human Liver Microsome (HLM) Phenotyping Assay

This protocol utilizes chemical inhibitors to create a self-validating matrix. If a specific inhibitor abolishes the formation of a metabolite, the causality of that CYP isoform is confirmed.

Materials:

  • Pooled Human Liver Microsomes (HLMs) (20 mg/mL protein).

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Selective Inhibitors: Ketoconazole (CYP3A4), Quinidine (CYP2D6), Fluvoxamine (CYP1A2).

Step-by-Step Methodology:

  • Matrix Preparation: In a 1.5 mL Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4), HLMs (final concentration 0.5 mg/mL), and the parent compound (final concentration 1

    
    M).
    
  • Inhibitor Spiking (The Validation Step): Aliquot the matrix into four groups:

    • Control: No inhibitor (establishes baseline turnover).

    • Group 1 (+Ketoconazole): 1

      
      M final (validates M3/M4 pathway).
      
    • Group 2 (+Quinidine): 1

      
      M final (validates M1 and M5/M6 pathways).
      
    • Group 3 (+Fluvoxamine): 1

      
      M final (validates secondary M1 pathway).
      
  • Pre-Incubation: Incubate all tubes at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add the NADPH regenerating system (1 mM final NADP+ concentration) to initiate CYP-mediated monooxygenation. Causality Note: CYP enzymes are obligate monooxygenases; without the electron donation from NADPH, no Phase I metabolism can occur, serving as an internal negative control.

  • Sampling & Quenching: At 0, 15, 30, and 60 minutes, extract 50

    
    L aliquots and immediately plunge into 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality Note: Acetonitrile instantly denatures the CYP proteins, halting the reaction and precipitating the matrix to protect the LC-MS column.
  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for High-Resolution Mass Spectrometry (HRMS) analysis.

Table 2: Self-Validating Inhibitor Matrix

Target IsoformSelective InhibitorConcentrationExpected Result if Pathway is Validated
CYP3A4 Ketoconazole1

M
Suppression of M3 (+16 Da) and M4 (+14 Da)
CYP2D6 Quinidine1

M
Suppression of M1 (+16 Da) and M5/M6 fragments
CYP1A2 Fluvoxamine1

M
Partial suppression of M1 (+16 Da)

References

  • Ademola JI, Chow CA, Wester RC, Maibach HI. "Metabolism of propranolol during percutaneous absorption in human skin." Journal of Pharmaceutical Sciences. 1993. URL: [Link]

  • Rydberg P, Gloriam DE, Olsen L. "The SMARTCyp cytochrome P450 metabolism prediction server." Bioinformatics. 2010. URL:[Link]

Structure-activity relationship (SAR) of methylphenoxy propanolamines

Author: BenchChem Technical Support Team. Date: March 2026

Deciphering the Structure-Activity Relationship (SAR) of Methylphenoxy Propanolamines: A Comprehensive Technical Guide

Executive Summary

The aryloxypropanolamine scaffold represents one of the most privileged structures in cardiovascular pharmacology, serving as the core pharmacophore for


-adrenergic receptor antagonists (

-blockers)[1]. Within this broad chemical class, the methylphenoxy propanolamines —characterized by the precise placement of a methyl group on the aromatic phenoxy ring—exhibit highly tunable pharmacological profiles. Depending on the substitution pattern, these compounds range from non-selective

-blockers with intrinsic sympathomimetic activity (ISA) to highly potent, cardioselective antagonists[2][3]. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of methylphenoxy propanolamines, detailing the causality behind structural modifications and providing validated experimental workflows for their synthesis and evaluation.

The Core Pharmacophore and Molecular Causality

The binding of methylphenoxy propanolamines to G-protein coupled


-adrenergic receptors is governed by a strict three-point interaction model within the orthosteric binding site[1][4]:
  • The Aromatic Ring (Methylphenoxy moiety): The aromatic ring engages in hydrophobic and van der Waals interactions with non-polar amino acid residues (e.g., Phe290) located in the transmembrane helices of the receptor[4]. The specific position of the methyl group critically modulates the dihedral angle of the ether linkage, directly influencing the ligand's steric fit into the

    
     versus 
    
    
    
    binding pockets[4][5].
  • The Chiral Hydroxyl Group: The

    
    -hydroxyl group on the propanolamine chain must possess the (S)-absolute configuration[6][7]. Causality dictates that this specific spatial orientation is required to act as a hydrogen bond donor to a conserved asparagine residue (Asn310), anchoring the antagonist[1]. The (R)-enantiomer is typically 100-fold less potent due to its inability to form this critical bond[6].
    
  • The Secondary Amine: Protonated at physiological pH, the secondary amine forms an essential ionic salt bridge with a conserved aspartate residue (Asp113 in transmembrane helix 3)[4]. Bulky aliphatic or aralkyl substituents (e.g., isopropyl, tert-butyl) are required to occupy the lipophilic pocket adjacent to Asp113, which sterically prevents the receptor conformational change necessary for G-protein activation[6][8].

G Ligand Agonist (Epinephrine) Receptor Beta-1 Adrenergic Receptor Ligand->Receptor Activates Blocker Methylphenoxy Propanolamine Blocker->Receptor Competitive Inhibition Gs Gs Protein Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion

Fig 1. Mechanism of competitive inhibition at the beta-1 adrenergic receptor by propanolamines.

SAR Dynamics of the Methylphenoxy Moiety

The substitution pattern on the phenoxy ring is the primary determinant of receptor subtype selectivity and overall antagonist potency[6][8].

  • Meta-Methyl Substitution: A methyl group at the meta (3-position) of the phenoxy ring generally confers high

    
    -adrenolytic activity. Toliprolol (1-(3-methylphenoxy)-3-(isopropylamino)propan-2-ol) is a classic non-selective agent that retains partial agonist activity (ISA)[2][9]. When the amine substituent is extended from an isopropyl to a bulky aralkyl group, as seen in Bevantolol (featuring a 3,4-dimethoxyphenethyl group), the molecule gains pronounced 
    
    
    
    -cardioselectivity and secondary calcium channel blocking properties[3][10].
  • Ortho-Methyl Substitution: Substitution at the ortho (2-position) introduces significant steric hindrance, forcing the oxymethylene bridge out of coplanarity with the aromatic ring[5]. This conformational shift often reduces pure

    
    -antagonist potency but can introduce dual 
    
    
    
    -blocking activity, as observed in the antihypertensive agent Primidolol[5].
  • Di-substitution and Halogenation: Combining a methyl group with an electron-withdrawing halogen enhances both lipophilicity and receptor affinity. Bupranolol utilizes a 2-chloro-5-methylphenoxy ring, resulting in a highly potent, non-selective ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -blocker with membrane-stabilizing properties.
    
Quantitative SAR Data Summary
CompoundPhenoxy SubstitutionAmine SubstituentPrimary Target / SelectivityKey Pharmacological Feature
Toliprolol 3-MethylIsopropylngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Non-selective)
Partial agonist activity (ISA); high lipophilicity[2].
Bevantolol 3-Methyl2-(3,4-dimethoxyphenyl)ethyl

(Cardioselective)
Dual

antagonism and calcium channel blockade[3][10].
Primidolol 2-MethylSubstituted aralkyl

(Dual)
Antihypertensive with mixed alpha/beta blockade[5].
Bupranolol 2-Chloro-5-methyltert-Butyl

(Non-selective)
High potency; pure antagonist with membrane stabilization.

Experimental Workflows & Methodologies

Regioselective Synthesis of Methylphenoxy Propanolamines

The synthesis of aryloxypropanolamines relies on the nucleophilic ring-opening of a chiral epoxide[1][5]. To ensure pharmacological efficacy, the synthesis must be stereocontrolled to yield the active (S)-enantiomer[11].

Self-Validating Protocol: Synthesis of (S)-Toliprolol

  • Stereospecific Alkylation: Dissolve 3-methylphenol (1.0 eq) in anhydrous DMF. Add anhydrous

    
     (2.0 eq) as a base. Slowly add (R)-epichlorohydrin (1.5 eq). Causality: Using the (R)-enantiomer of epichlorohydrin is critical; the 
    
    
    
    displacement of the chloride by the phenoxide ion results in an inversion of stereochemistry, yielding the required (S)-epoxide intermediate[5][12].
  • Reaction Monitoring: Stir the mixture at 50°C for 24-48 hours. Monitor the complete consumption of the phenol via TLC (Hexane:Ethyl Acetate 4:1) to prevent the formation of dimerized byproducts.

  • Isolation: Quench with ice water, extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate in vacuo to yield (S)-2-((3-methylphenoxy)methyl)oxirane[12].
    
  • Regioselective Aminolysis: Dissolve the crude oxirane in isopropanol. Add an excess of isopropylamine (3.0 eq)[1]. Reflux the mixture at 70°C for 12 hours. Causality: The excess amine and thermal conditions ensure the nucleophile regioselectively attacks the less sterically hindered terminal carbon of the epoxide, preventing the formation of tertiary amine impurities[5].

  • Purification & Validation: Evaporate the solvent. Purify the crude base via silica gel column chromatography (DCM:MeOH:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     90:9:1). Validate the (S)-configuration via chiral HPLC against a racemic standard to confirm enantiomeric excess (ee > 98%).
    

Synthesis Phenol 3-Methylphenol (Nucleophile) Base K2CO3 / DMF (Alkylation) Phenol->Base Epichlorohydrin (R)-Epichlorohydrin (Chiral Pool) Epichlorohydrin->Base Intermediate (S)-Methylphenoxy methyl oxirane Base->Intermediate SN2 Inversion Reflux Reflux in Isopropanol (Ring Opening) Intermediate->Reflux Amine Isopropylamine (Excess) Amine->Reflux Product (S)-Toliprolol (Target API) Reflux->Product Regioselective Attack

Fig 2. Stereoselective synthesis workflow of (S)-Toliprolol via epoxide ring opening.

In Vitro Radioligand Binding Assay ( Affinity)

To validate the SAR quantitatively, binding affinity (


 or 

) must be empirically determined using a self-validating competitive binding assay[13].

Self-Validating Protocol:

  • Membrane Preparation: Culture HEK293 cells stably expressing human

    
    -adrenergic receptors. Harvest and homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the active membrane fraction[13].
    
  • Radioligand Incubation: In a 96-well plate, combine 50

    
    g of membrane protein with a constant concentration (e.g., 0.5 nM) of the radioligand [
    
    
    
    H]-CGP 12177 (a highly specific, non-selective
    
    
    -antagonist)[13].
  • Competitive Displacement: Add the synthesized methylphenoxy propanolamine in increasing logarithmic concentrations (

    
     to 
    
    
    
    M).
  • Non-Specific Binding (Internal Control): Crucial Validation Step: Define non-specific binding by adding 10

    
    M of unlabelled propranolol to a parallel set of control wells[13]. This ensures that the radioactivity measured in the test wells is solely due to specific receptor interactions.
    
  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash filters with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation to establish the exact binding affinity.

Physicochemical Properties and Pharmacokinetics

The introduction of a methyl group on the phenoxy ring significantly increases the lipophilicity (LogP) of the molecule compared to unsubstituted or hydroxylated analogs[2]. For instance, Toliprolol has an XLogP3 of approximately 1.9[2].

  • Causality in PK/PD: High lipophilicity facilitates rapid gastrointestinal absorption but also promotes extensive first-pass hepatic metabolism (e.g., via CYP2D6 hydroxylation of the aromatic ring or aliphatic side chain)[14].

  • CNS Penetration: Lipophilic methylphenoxy propanolamines readily cross the blood-brain barrier (BBB). While this can be beneficial for centrally mediated sympathetic down-regulation, it is also the causal factor for CNS-related adverse effects, such as vivid dreams, insomnia, and fatigue, frequently observed with highly lipophilic

    
    -blockers[8][15].
    

Conclusion

The methylphenoxy propanolamine class elegantly demonstrates the principles of rational drug design. By manipulating the position of a simple methyl group on the aromatic ring and altering the steric bulk of the amine substituent, researchers can tune the molecule from a highly lipophilic, non-selective partial agonist (Toliprolol) to a potent, cardioselective antagonist with multifaceted cardiovascular benefits (Bevantolol). Understanding these SAR dynamics remains crucial for the development of next-generation, biased GPCR ligands with optimized safety profiles.

References

  • Discovery and development of beta-blockers. Wikipedia. Available at:[Link]

  • Structure Activity Relationship - Adrenergic Blockers. Pharmacy 180. Available at:[Link]

  • SAR of Beta Blockers Explained. Scribd. Available at:[Link]

  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. Available at:[Link]

  • Toliprolol. Grokipedia. Available at: [Link]

  • Toliprolol. Wikipedia. Available at: [Link]

  • Bevantolol | C20H27NO4 | CID 2372. PubChem - NIH. Available at:[Link]

  • Synthesis, phase behavior and absolute configuration of β-adrenoblocker bupranolol and related compounds. ResearchGate. Available at:[Link]

  • Discovery of novel brain permeable and G protein-biased beta-1 adrenergic receptor partial agonists. PLOS One. Available at:[Link]

  • Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. Available at:[Link]

  • SAR and Synthesis of adrenergic blockers. SlideShare. Available at:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 1-(4-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction and Mechanistic Overview

Aryloxypropanolamines represent a privileged scaffold in medicinal chemistry, most notably recognized for their role as


-adrenergic receptor antagonists (beta-blockers) in the management of cardiovascular conditions[1][2]. The target compound, 1-(4-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol, is a representative analogue featuring a pyrrolidine moiety.

The synthesis of this class of compounds relies on a robust, two-step sequence that maximizes atom economy and regiocontrol[3].

  • Step 1: Williamson Ether Synthesis. The process begins with the base-mediated deprotonation of p-cresol (4-methylphenol) to form a nucleophilic phenoxide ion. This ion undergoes an S

    
    2 reaction with epichlorohydrin. The use of excess epichlorohydrin is a critical mechanistic choice; it prevents the formation of unwanted bis-ether dimers by ensuring the intermediate chlorohydrin rapidly undergoes intramolecular cyclization to form the glycidyl ether (2-((4-methylphenoxy)methyl)oxirane)[1][3].
    
  • Step 2: Epoxide Ring Opening. The resulting aryloxyepoxide is subjected to a regioselective nucleophilic ring-opening by pyrrolidine. Under neutral or basic conditions, the amine attacks the less sterically hindered terminal carbon of the epoxide, exclusively yielding the desired secondary alcohol (propan-2-ol derivative) rather than the primary alcohol isomer[2].

Synthetic Workflow Diagram

SynthesisWorkflow Phenol p-Cresol (1.0 eq) Base K2CO3 / DMF 60°C, 6h Phenol->Base Epi Epichlorohydrin (3.0 eq) Epi->Base Epoxide Intermediate: 2-((4-methylphenoxy)methyl)oxirane Base->Epoxide Solvent Ethanol Reflux, 4-6h Epoxide->Solvent Amine Pyrrolidine (1.2 eq) Amine->Solvent Product Target Product: 1-(4-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol Solvent->Product

Reaction workflow for the two-step synthesis of the target aryloxypropanolamine.

Experimental Protocols

CRITICAL SAFETY WARNING: Epichlorohydrin is highly toxic, a severe skin irritant, and a probable human carcinogen. All manipulations involving epichlorohydrin must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Synthesis of 2-((4-methylphenoxy)methyl)oxirane
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.08 g, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K

    
    CO
    
    
    
    ) (2.07 g, 15.0 mmol). Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation[3].
  • Alkylation: Slowly add epichlorohydrin (2.78 g, 2.35 mL, 30.0 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours. Reaction progress can be monitored by TLC (Hexanes/Ethyl Acetate 4:1, UV visualization).

  • Workup: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with water (2 x 20 mL) to remove residual DMF, followed by brine (30 mL). Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. The crude epoxide is typically pure enough (>90%) to carry forward, appearing as a pale yellow oil.
Step 2: Synthesis of 1-(4-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol
  • Preparation: Dissolve the crude 2-((4-methylphenoxy)methyl)oxirane (~1.64 g, 10.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.

  • Amine Addition: Add pyrrolidine (0.85 g, 1.0 mL, 12.0 mmol) to the solution in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to gentle reflux (approx. 80 °C) for 4 to 6 hours. The ring-opening is highly regioselective under these thermal conditions[2].

  • Workup: Once TLC (Dichloromethane/Methanol 9:1, iodine or ninhydrin stain) indicates complete consumption of the epoxide, cool the reaction to room temperature.

  • Purification: Remove the ethanol and excess pyrrolidine under reduced pressure using a rotary evaporator. Purify the resulting crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane to Dichloromethane/Methanol (95:5) containing 1% triethylamine to prevent streaking of the amine product.

Data Presentation

Table 1: Reagent Stoichiometry and Properties

ComponentMW ( g/mol )EquivalentsMass / VolumeDensity (g/mL)Role
p-Cresol108.141.01.08 g1.03Starting Material
Epichlorohydrin92.523.02.78 g / 2.35 mL1.18Alkylating Agent
Potassium Carbonate138.211.52.07 gN/ABase
Pyrrolidine71.121.20.85 g / 1.0 mL0.86Nucleophile

Table 2: Expected Analytical Signatures (1H NMR, CDCl3, 400 MHz)

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
7.08d (J = 8.4 Hz)2HAromatic protons (meta to oxygen)
6.82d (J = 8.4 Hz)2HAromatic protons (ortho to oxygen)
4.05 - 3.95m1HChiral methine proton (-CH OH-)
3.92 - 3.85m2HAryloxy methylene (-O-CH

-)
2.75 - 2.50m6HAmine methylenes (-CH

-N-CH

-CH

-)
2.28s3HAryl methyl (-CH

)
1.85 - 1.75m4HPyrrolidine ring methylenes

References

  • WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines. Google Patents.
  • Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides. ResearchGate.
  • 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol. Benchchem.

Sources

HPLC method development for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development strategy for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol . This compound belongs to the class of aryloxypropanolamines , structurally related to muscle relaxants (e.g., Tolperisone metabolites) and beta-blockers.[1][2]

The primary analytical challenge is the pyrrolidine moiety , a secondary cyclic amine with a high pKa (~10.4), which causes severe peak tailing on traditional silica-based columns due to silanol interactions.[1][2] This protocol utilizes a pH-switching strategy and hybrid-particle column technology to ensure symmetrical peak shape, high sensitivity, and robust validation parameters suitable for ICH Q2(R1) compliance.[1][3][2]

Physicochemical Profiling & Analytical Strategy

Effective method development requires understanding the "personality" of the molecule.

PropertyValue (Approx.)Analytical Implication
Structure 4-Me-Ph-O-CH2-CH(OH)-CH2-N(Pyrrolidine)Contains a chromophore (Phenoxy) and a basic center (Pyrrolidine).[1][3][2][4][5][6]
pKa (Base) ~10.2 – 10.5 (Pyrrolidine nitrogen)The molecule is positively charged at neutral and low pH.[1][3] It requires either low pH (silanol suppression) or high pH (neutralization) for good peak shape.[1][3]
LogP 2.5 – 2.8 Moderately lipophilic.[1][3] Retains well on C18/C8 columns.
UV Max 220 nm, 276 nm 220 nm provides high sensitivity; 276 nm offers higher selectivity (aromatic ether).[1]
Mechanism of Interaction (The "Tailing" Problem)

The pyrrolidine nitrogen is a strong base.[1] On standard silica columns at pH 3–7, the analyte is protonated (


), while residual silanols on the column surface are ionized (

).[1][2] This creates an ion-exchange mechanism that delays the tail of the peak, destroying resolution and integration accuracy.

Method Development Workflow

The following decision tree outlines the logic for selecting the final methodology.

MethodDevelopment Start Start: 1-(4-Methylphenoxy)-3- pyrrolidin-1-ylpropan-2-ol pKaCheck Check pKa (~10.4) Start->pKaCheck ColumnChoice Select Column Technology pKaCheck->ColumnChoice BranchLow Strategy A: Low pH (pH 2.5) Suppress Silanols ColumnChoice->BranchLow Standard BranchHigh Strategy B: High pH (pH 10.0) Neutralize Analyte ColumnChoice->BranchHigh Advanced ColLow Column: C18 End-capped (e.g., Zorbax Eclipse Plus) BranchLow->ColLow ColHigh Column: Hybrid Particle (BEH) (e.g., XBridge C18) BranchHigh->ColHigh ResultLow Result: Good shape, High retention ColLow->ResultLow ResultHigh Result: Excellent shape, Alternative selectivity ColHigh->ResultHigh Decision Final Selection: Strategy A (Robustness) or Strategy B (Loadability) ResultLow->Decision ResultHigh->Decision

Caption: Decision matrix for basic drug analysis. High pH is preferred for loadability, Low pH for general robustness.[2]

Recommended Protocol (The "Gold Standard")

Based on the basicity of the pyrrolidine ring, Strategy A (Low pH with Ion Suppression) is recommended for general QC use due to the ubiquity of low-pH stable columns.[1][2] However, Strategy B (High pH) is superior if the sample contains acidic impurities that need to be separated.

Protocol A: Low pH Formic Acid Method (LC-MS Compatible)

Best for: General purity analysis, LC-MS identification, and trace analysis.[1][3][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or Waters Symmetry C18.

    • Why: "Eclipse" and "Symmetry" chemistries are double end-capped to shield silanols.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[3]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[3][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for basic drugs).[3]

  • Injection Volume: 5–10 µL.

  • Detection: PDA at 220 nm (Quantitation) and 276 nm (Identification).[3]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
1.0 5 Isocratic Hold
10.0 90 Linear Gradient
12.0 90 Wash
12.1 5 Re-equilibrate

| 16.0 | 5 | End |

Protocol B: High pH Ammonium Bicarbonate Method

Best for: Preparative scaling, maximizing peak symmetry, or separating from acidic hydrolysis products.[2]

  • Column: Waters XBridge BEH C18 (100 x 4.6 mm, 3.5 µm).

    • Why: BEH (Ethylene Bridged Hybrid) particles are stable up to pH 12.[3] Standard silica columns will dissolve under these conditions.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[7][8]

  • Gradient: Similar to Protocol A.

  • Mechanism: At pH 10, the pyrrolidine (pKa ~10.4) is partially deprotonated, and the silica surface is fully negative. However, the high ionic strength and the hybrid surface prevent the "sticking" effect.

Validation Parameters (ICH Q2)

To ensure the method is "self-validating," the following criteria must be met during the development phase:

  • System Suitability:

    • Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase buffer concentration or temperature).

    • Theoretical Plates (N): > 5000 for the main peak.

  • Linearity:

    • Range: 0.1 µg/mL to 100 µg/mL.

    • Correlation Coefficient (

      
      ): > 0.999.[3]
      
  • Accuracy (Recovery):

    • Spike samples at 50%, 100%, and 150% of target concentration.

    • Acceptance: 98.0% – 102.0%.

  • Specificity:

    • Inject "Blank" (Diluent) and ensure no interference at the retention time of the main peak.

    • Perform forced degradation (Acid/Base/Oxidation) to ensure degradants are resolved (Resolution > 1.5).[3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Pyrrolidine nitrogen.[1][3][2]1. Add 5-10 mM Ammonium Formate to MP A.2.[3][2] Switch to "High pH" Protocol B.3. Use a column with "Shield" or "Polar Embedded" technology.
Retention Time Drift pH instability or Temperature fluctuation.1.[1] Use a column oven (essential for amines).2. Ensure buffer is fresh (Ammonium Bicarbonate is volatile).[3]
Split Peaks Solvent mismatch.Dissolve the sample in the starting mobile phase (5% ACN / 95% Buffer) rather than 100% ACN.
Ghost Peaks Carryover.The basic amine may stick to the injector needle. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • PubChem. (2025).[9] 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Hydrochloride (Compound Summary). National Library of Medicine. [Link][3][2]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link][1]

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Care and Use Manual.[Link][3][2]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

Sources

Application Note: Purification & Recrystallization of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic purification principles with specific strategies for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol , a compound belonging to the class of 3-amino-1-aryloxypropan-2-ols (often investigated for muscle relaxant or beta-adrenergic activity).

Executive Summary

High-purity isolation of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol (hereafter referred to as MPP-ol ) is critical for reproducible biological assays. As a basic amino-ether, MPP-ol is prone to "oiling out" during crystallization and can retain significant phenolic or epoxide intermediates from its synthesis.

This guide provides a dual-track purification strategy:

  • Direct Recrystallization of the Free Base (for solid crude with >85% purity).

  • Salt-Mediated Recrystallization (Hydrochlorination) – The recommended industry standard for achieving >99% purity and long-term stability.

Physicochemical Profiling & Solubility

Understanding the molecule's behavior is the prerequisite for solvent selection.

Molecular Properties[1]
  • Chemical Structure: A lipophilic

    
    -tolyl ether tail connected to a hydrophilic pyrrolidine head via a hydroxy-propylene linker.
    
  • Basicity: The pyrrolidine nitrogen is tertiary and moderately basic (

    
    ).
    
  • Polarity: Amphiphilic. The secondary alcohol and amine provide H-bond accepting/donating capability, while the tolyl ring drives lipophilicity.

Solubility Data (Experimental Estimates)
SolventFree Base Solubility (25°C)Free Base Solubility (Boiling)HCl Salt Solubility (25°C)Suitability
Water Insoluble (Oils out)LowSolublePoor
Methanol/Ethanol Very HighVery HighHighGood Solvent
Isopropanol (IPA) HighVery HighModerateIdeal Primary
Ethyl Acetate ModerateHighInsolubleAnti-Solvent
Diethyl Ether ModerateHighInsolubleAnti-Solvent
Hexane/Heptane LowModerateInsolubleAnti-Solvent

Pre-Purification Protocol: Impurity Rejection

Before recrystallization, crude reaction mixtures (typically from the reaction of 1-(4-methylphenoxy)-2,3-epoxypropane with pyrrolidine) must be stripped of unreacted starting materials.

Critical Step: Acid-Base Wash

  • Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Wash 1: 5% NaOH (aq). Removes unreacted 4-methylphenol (acidic impurity).

  • Wash 2: Water.[1][2]

  • Wash 3: Brine.

  • Dry organic layer over

    
     and evaporate.
    Result: A cleaner crude oil/solid ready for recrystallization.
    

Protocol A: Recrystallization of the Free Base

Use this method only if the free base is a solid with a melting point >50°C. If the compound is an oil or low-melting solid, proceed immediately to Protocol B.

Solvent System:
  • Primary: Ethyl Acetate (or Toluene)[3]

  • Anti-Solvent: Heptane (or Hexane)[3]

Step-by-Step Methodology:
  • Dissolution: Place 10 g of crude MPP-ol in a round-bottom flask. Add Ethyl Acetate (approx. 2-3 mL/g) and heat to reflux (

    
    ) until fully dissolved.
    
  • Filtration: While hot, filter through a sintered glass funnel (or Celite pad) to remove mechanical impurities.

  • Anti-Solvent Addition: Maintain the solution near boiling. Add Heptane dropwise.[3]

    • Visual Cue: Stop adding when a faint, persistent cloudiness appears.

    • Correction: Add a few drops of hot Ethyl Acetate to clear the solution again.

  • Controlled Cooling:

    • Allow flask to cool to Room Temperature (RT) over 2 hours (stirring at 50 RPM).

    • Risk Mitigation: If oil droplets form ("oiling out"), reheat to dissolve and add a seed crystal.

    • Cool to

      
       in an ice bath for 1 hour.
      
  • Collection: Filter the white crystalline solid. Wash with cold Heptane.

  • Drying: Vacuum dry at

    
     for 12 hours.
    

Protocol B: Salt-Mediated Purification (The Gold Standard)

Recommended for pharmaceutical applications. Converting the amine to its Hydrochloride (HCl) salt dramatically increases melting point, crystallinity, and stability.

Solvent System:
  • Generation: Isopropanol (IPA) + HCl (gas or ether solution).

  • Recrystallization: Isopropanol / Diethyl Ether (or Acetone).

Step-by-Step Methodology:
Phase 1: Salt Formation [4]
  • Dissolve 10 g of crude MPP-ol Free Base in 30 mL Isopropanol (IPA) .

  • Cool solution to

    
    .
    
  • Slowly add HCl (4M in Dioxane or 2M in Diethyl Ether) (approx. 1.1 equivalents).

    • Exothermic Reaction:[2] Monitor temperature; keep below

      
      .
      
  • Stir for 30 minutes. The HCl salt should precipitate as a white solid.

  • Evaporate solvent to dryness (or filter if precipitate is heavy and clean).

Phase 2: Recrystallization of MPP-ol HCl
  • Dissolution: Suspend the crude salt in minimal boiling Isopropanol (approx. 5-8 mL/g).

    • Note: If not fully soluble, add Methanol dropwise (max 10% volume) until clear.

  • Hot Filtration: Filter rapidly to remove insolubles.

  • Crystallization:

    • Remove from heat.[4]

    • Add Diethyl Ether (or Acetone) dropwise to the hot solution until slight turbidity is observed.

    • Cap the flask and allow to stand at Room Temperature for 4 hours.

    • Transfer to a fridge (

      
      ) overnight.
      
  • Harvesting: Filter the crystals.

    • Wash: 1:1 mixture of cold IPA/Ether.

  • Drying: Vacuum oven at

    
     over 
    
    
    
    or silica gel.

Process Visualization & Logic

The following diagram illustrates the decision logic for solvent selection and process flow, ensuring the prevention of "oiling out."

Recrystallization_Workflow Start Crude MPP-ol Mixture Check_State Physical State Check (at Room Temp) Start->Check_State Oil Oily / Low Melting Solid Check_State->Oil Viscous Liquid Solid Crystalline Solid (MP > 60°C) Check_State->Solid Powder Salt_Route PROTOCOL B: Salt Formation (HCl) Oil->Salt_Route Mandatory Solid->Salt_Route Optional (Higher Purity) FreeBase_Route PROTOCOL A: Direct Recrystallization Solid->FreeBase_Route Preferred Solvent_B Solvent: IPA + HCl Anti-Solvent: Ether Salt_Route->Solvent_B Solvent_A Solvent: EtOAc Anti-Solvent: Heptane FreeBase_Route->Solvent_A Final Pure MPP-ol Crystals (>99% HPLC) Solvent_B->Final Oiling_Out Risk: Oiling Out? Solvent_A->Oiling_Out Remedy Remedy: Reheat, Add Seed, Slow Cool Oiling_Out->Remedy Yes Oiling_Out->Final No Remedy->Final

Caption: Decision matrix for selecting between Free Base and Salt recrystallization pathways based on physical state.

Analytical Validation

Trustworthiness of the protocol is verified by the following endpoints:

  • HPLC Purity: >99.5% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Detection: UV at 220 nm and 275 nm (Phenoxy absorption).

  • Melting Point (DSC):

    • Free Base: Expect sharp endotherm (approx. range 50-70°C, verify experimentally).

    • HCl Salt: Expect sharp endotherm >140°C.

  • 1H-NMR: Confirm absence of epoxide protons (2.6-2.9 ppm) and phenol aromatic shifts.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.Re-dissolve by heating.[4] Add more primary solvent. Cool very slowly with vigorous stirring.
No Precipitation Too much solvent.Evaporate 50% of solvent. Add seed crystal. Scratch glass surface.
Colored Impurities Oxidation products.[2]Treat hot solution with Activated Carbon (Charcoal), stir 10 min, filter hot.
Low Yield Product too soluble in anti-solvent.Cool to -20°C. Use a more non-polar anti-solvent (e.g., Pentane instead of Hexane).

References

  • BenchChem. (2025).[3][4] Purification of 1-Amino-3-cyclohexyloxy-propan-2-ol and related derivatives. BenchChem Technical Support. Link

  • Gupta, R. C., et al. (1978).[5] 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. Arzneimittelforschung, 28(2), 241-6.[5]

  • PubChem. (2021).[6] 1-(4-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol hydrochloride.[6] National Library of Medicine. Link

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors.[7] Journal of Medicinal Chemistry. Link

Sources

Technical Application Note: Scalable Synthesis and Purification of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a validated, three-step protocol for the synthesis of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol hydrochloride . This compound belongs to the class of aryloxypropanolamines, a scaffold common in beta-adrenergic receptor antagonists. The synthesis utilizes p-cresol as the starting phenol, epichlorohydrin as the linker, and pyrrolidine as the amine nucleophile.

The method prioritizes regioselectivity and purification efficiency.[1] By employing a specific base-catalyzed alkylation followed by a regioselective epoxide ring-opening, we minimize the formation of the unwanted iso-isomer. The final isolation as the hydrochloride salt ensures long-term stability and high purity suitable for pharmacological screening.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Epoxide Route," which is the industry standard for aryloxypropanolamines due to its reliability and atom economy.

Strategic Disconnect
  • C-N Disconnection: The final C-N bond is formed via nucleophilic attack of pyrrolidine on the epoxide intermediate.

  • C-O Disconnection: The ether linkage is established by alkylating p-cresol with epichlorohydrin.

Retrosynthesis Target Target: 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol HCl FreeBase Free Base Intermediate FreeBase->Target HCl Salt Formation Epoxide Intermediate: 1-(2,3-Epoxypropoxy)-4-methylbenzene Epoxide->FreeBase Aminolysis (Ring Opening) Reagents Starting Materials: p-Cresol + Epichlorohydrin + Pyrrolidine Reagents->Epoxide O-Alkylation (SN2)

Figure 1: Retrosynthetic strategy showing the disconnection approach.

Experimental Protocols

Step 1: Synthesis of 1-(2,3-Epoxypropoxy)-4-methylbenzene

Objective: O-Alkylation of p-cresol with epichlorohydrin. Critical Mechanism: SN2 substitution. Using excess epichlorohydrin acts as both reactant and solvent, suppressing the formation of the dimer (bis-alkylation product).

Reagents:

  • p-Cresol (4-Methylphenol): 10.8 g (100 mmol)

  • Epichlorohydrin: 46.2 g (500 mmol) [5.0 equiv]

  • Potassium Carbonate (

    
    ): 27.6 g (200 mmol) [2.0 equiv]
    
  • Solvent: Acetone (or Acetonitrile) - 150 mL

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with p-cresol, anhydrous

    
    , and acetone. Stir for 15 minutes at room temperature to facilitate deprotonation.
    
  • Alkylation: Add epichlorohydrin dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) and stir for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of p-cresol.
    
  • Workup:

    • Cool to room temperature and filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove acetone and excess epichlorohydrin.

    • Note: Epichlorohydrin is toxic; use a high-efficiency rotary evaporator trap.

  • Purification: The residue is a pale yellow oil.[2] For high purity, distill under high vacuum (bp ~110-115°C at 0.5 mmHg) or pass through a short silica plug eluting with Hexane:EtOAc (9:1).

Yield: ~14.5 g (88%) of colorless oil.

Step 2: Aminolysis (Epoxide Ring Opening)

Objective: Reaction of the epoxide with pyrrolidine to form the amino-alcohol core. Regioselectivity: Under basic/neutral conditions, the amine nucleophile attacks the least hindered carbon (terminal) of the epoxide, yielding the secondary alcohol (desired product).

ReactionMechanism Epoxide Epoxide Intermediate TS Transition State (Nu attacks least hindered C) Epoxide->TS + Pyrrolidine Product Regioisomer: Secondary Alcohol (Desired) TS->Product Ring Opening

Figure 2: Regioselective attack of pyrrolidine on the terminal epoxide carbon.

Reagents:

  • 1-(2,3-Epoxypropoxy)-4-methylbenzene (from Step 1): 8.2 g (50 mmol)

  • Pyrrolidine: 4.3 g (60 mmol) [1.2 equiv]

  • Solvent: Ethanol (absolute): 50 mL

Protocol:

  • Setup: Dissolve the epoxide in ethanol in a 250 mL round-bottom flask.

  • Addition: Add pyrrolidine slowly. (Exothermic reaction possible).[1]

  • Reaction: Heat to reflux (

    
    C) for 4 hours.
    
    • Checkpoint: TLC should show complete consumption of the non-polar epoxide and formation of a polar spot (amine).

  • Workup:

    • Cool to room temperature.[2]

    • Evaporate the solvent and excess pyrrolidine under reduced pressure.

    • Purification: The crude oil is often pure enough (>95%) for salt formation. If necessary, purify via column chromatography (DCM:MeOH 95:5).

Yield: ~11.0 g (94%) of viscous yellow oil (Free Base).

Step 3: Hydrochloride Salt Formation

Objective: Convert the oily free base into a stable, crystalline hydrochloride salt.

Reagents:

  • Free Base (from Step 2): 11.0 g

  • HCl source: 2M HCl in Diethyl Ether (or 4M HCl in Dioxane)

  • Solvent: Ethyl Acetate (or Isopropanol)

Protocol:

  • Dissolution: Dissolve the oily free base in minimal Ethyl Acetate (~30 mL).

  • Acidification: Cool the solution to

    
    C in an ice bath. Add the HCl solution dropwise with vigorous stirring.
    
  • Precipitation: A white precipitate will form immediately. Continue adding HCl until the supernatant is acidic (pH ~2).

  • Crystallization: Stir at

    
    C for 30 minutes. If the product oils out instead of crystallizing, add a seed crystal or scratch the glass, and add diethyl ether to induce precipitation.
    
  • Isolation: Filter the white solid under vacuum. Wash the cake with cold diethyl ether (

    
     mL) to remove colored impurities.
    
  • Drying: Dry in a vacuum oven at

    
    C for 12 hours.
    

Final Yield: ~11.5 g of white crystalline solid. Melting Point: Expect range


C (typical for this class).

Analytical Characterization (Expected Data)

The following data represents the theoretical expected values for the purified salt, derived from structural analogs (e.g., Toliprolol, Pyrovalerone analogs).

TechniqueParameterExpected Value / Assignment
1H NMR Solvent

or


7.10 (d, 2H)
Aromatic protons (meta to methyl)

6.85 (d, 2H)
Aromatic protons (ortho to ether)

4.20 (m, 1H)
CH-OH (Methine proton at chiral center)

4.00 (d, 2H)
Ar-O-CH2- (Methylene adjacent to ether)

3.20 - 3.40 (m, 6H)
N-CH2 (propyl linker) + N-CH2 (pyrrolidine ring)

2.25 (s, 3H)
Ar-CH3 (Methyl group on phenol)

1.90 - 2.00 (m, 4H)
Pyrrolidine ring (-CH2-CH2-)
Mass Spec ESI+ m/z = 236.16

(Free base mass)
Appearance Visual White to off-white crystalline powder

Safety & Handling Guidelines

  • Epichlorohydrin: DANGER. Potent alkylating agent, suspected carcinogen, and highly toxic. All transfers must be performed in a fume hood. Double-glove (Nitrile) is recommended.

  • Pyrrolidine: Flammable liquid and corrosive. Causes severe skin burns and eye damage. Handle under inert atmosphere if possible to prevent oxidation.

  • Hydrochloride Salt: Generally considered less hazardous than the reagents, but should be treated as a potential bioactive agent (beta-blocker activity unknown). Avoid dust inhalation.[1]

References

  • Epoxide Ring Opening Mechanism

    • Tajbakhsh, M., et al. "Regioselective Ring Opening of Epoxides with Amines." Journal of the Mexican Chemical Society, 2012. Link

  • Synthesis of Aryloxypropanolamines

    • "Synthesis of 1-(4-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol." PubChem Compound Summary, CID 18593220. Link

  • Salt Formation Protocol

    • Organic Syntheses, Coll.[1][3] Vol. 6, p. 601 (1988); Vol. 50, p. 58 (1970). (General method for amine hydrochloride formation). Link

  • Analogous Compound Data (Pyrovalerone analogs)

    • Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues." Journal of Medicinal Chemistry, 2006. Link

Sources

NMR characterization and spectral assignment of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Characterization and Spectral Assignment of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Executive Summary

This application note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) characterization of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol . This compound belongs to the aryloxypropanolamine class, a structural scaffold fundamental to beta-adrenergic blockers (e.g., propranolol) and centrally acting muscle relaxants (e.g., tolperisone metabolites).[1]

Accurate spectral assignment of this molecule is critical due to the presence of a chiral center at C2 and the conformational flexibility of the pyrrolidine ring.[1] This guide details sample preparation, acquisition parameters, and a self-validating logic flow for assigning 1H and 13C signals using 1D and 2D NMR techniques.[1]

Chemical Context & Synthesis Pathway

Understanding the synthetic origin is essential for anticipating impurities (e.g., unreacted epoxide or p-cresol).[1] The compound is typically synthesized via the nucleophilic ring-opening of an epoxide intermediate.[2]

Synthesis Workflow:

  • Alkylation: p-Cresol is reacted with epichlorohydrin to form 1,2-epoxy-3-(4-methylphenoxy)propane .

  • Ring Opening: The epoxide undergoes regioselective nucleophilic attack by pyrrolidine at the less substituted carbon (C3), yielding the target amino-alcohol.[1]

SynthesisPath Start p-Cresol (4-Methylphenol) Inter Intermediate: 1,2-Epoxy-3-(4-methylphenoxy)propane Start->Inter Alkylation (SN2) Reagent1 Epichlorohydrin (Base Catalyzed) Reagent1->Inter Product Target: 1-(4-Methylphenoxy)-3- pyrrolidin-1-ylpropan-2-ol Inter->Product Epoxide Ring Opening Reagent2 Pyrrolidine (Nucleophile) Reagent2->Product

Figure 1: Synthetic pathway for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol. The epoxide opening dictates the regiochemistry of the final product.[1]

Experimental Protocol

To ensure high-resolution data and observation of exchangeable protons (OH), DMSO-d6 is the recommended solvent.[1] CDCl3 is acceptable but may obscure the hydroxyl proton signal due to rapid exchange.[1]

Sample Preparation
  • Mass: Weigh 10–15 mg of the compound (free base or HCl salt).

    • Note: If analyzing the HCl salt, add 1-2 equivalents of K2CO3 or use NaOD to neutralize in situ if free base shifts are required, though DMSO usually solubilizes the salt well.[1]

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Tube: Transfer to a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP).

  • Temperature: Equilibrate at 298 K (25 °C).

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (Points)Spectral Width (ppm)Purpose
1H 1D zg301664k14Quantitative integration & chemical shifts.
13C 1D zgpg3051264k240Carbon skeleton verification.[1]
COSY cosygpppqf42k x 25610Trace H-H spin systems (Linker & Pyrrolidine).[1]
HSQC hsqcedetgpsisp2.342k x 25610 (F2), 160 (F1)1-bond C-H correlations (Multiplicity edited).[1]
HMBC hmbcgplpndqf84k x 25610 (F2), 220 (F1)Long-range connectivity (Quaternary carbons).[1]

Spectral Assignment Strategy

The molecule is divided into three distinct spin systems for assignment:[1]

  • System A (Aromatic): The p-tolyl moiety (AA'BB' system + Methyl).[1]

  • System B (Linker): The O-CH2-CH(OH)-CH2-N chain.

  • System C (Pyrrolidine): The cyclic amine.[1]

Step-by-Step Logic
  • Step 1: The Anchor (Methyl Group). Locate the singlet at ~2.25 ppm .[1] This integrates to 3H and correlates in HMBC to the aromatic ring, anchoring System A.[1]

  • Step 2: Aromatic Ring. Identify two doublets (or pseudo-doublets) in the 6.8–7.1 ppm range.[1]

    • The signal at ~6.8 ppm correlates (HMBC) to the ether carbon (O-CH2), identifying it as the ortho protons relative to oxygen.[1]

    • The signal at ~7.1 ppm is meta to oxygen.[1]

  • Step 3: The Linker (COSY Trace). [1]

    • Find the Methine (CH-OH) at ~3.9 ppm .[1][3] In DMSO, this may show a doublet coupling to the OH proton at ~5.0 ppm .[1]

    • Trace COSY correlations from CH-OH to:

      • O-CH2: Deshielded doublet of doublets at ~3.8–4.0 ppm .

      • N-CH2 (Linker): Upfield multiplet at ~2.5–2.7 ppm .

  • Step 4: Pyrrolidine Ring.

    • The N-CH2 protons of the ring overlap with the linker N-CH2 at ~2.5–2.7 ppm .

    • The central CH2 protons of the ring appear as a multiplet upfield at ~1.6–1.7 ppm .[1]

Results: Chemical Shift Data

The following table summarizes the assigned chemical shifts in DMSO-d6.

Table 1: 1H and 13C NMR Assignments (DMSO-d6)

PositionGroup1H Shift (δ ppm)Mult.J (Hz)13C Shift (δ ppm)Key HMBC Correlations
1 Ar-CH32.23s-20.5C2, C3
2, 6 Ar-H (meta to O)7.05d8.2129.8C4, C1
3, 5 Ar-H (ortho to O)6.82d8.2114.5C1, C4, C7
4 Ar-C-O---156.8H3, H5, H7
7 O-CH23.85, 3.92dd9.5, 4.070.2C4, C8
8 CH-OH3.98m-67.5C7, C9
8-OH -OH4.95d4.5-C8, C7, C9
9 CH2-N (Linker)2.55, 2.68dd12.0, 6.059.8C8, C10
10, 13 Pyr-N-CH22.50 - 2.60m-54.2C9, C11
11, 12 Pyr-CH21.68m-23.5C10, C13

Note: Shifts may vary ±0.1 ppm depending on concentration and temperature.[1] In CDCl3, the OH proton is usually not observed, and N-CH2 protons may shift slightly downfield.[1]

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure using 2D NMR correlations.

AssignmentLogic Start 1H Spectrum Analysis ArBranch Aromatic Region (6.8 - 7.1 ppm) Start->ArBranch LinkerBranch Mid-Field Region (3.8 - 4.1 ppm) Start->LinkerBranch AliphaticBranch Upfield Region (1.6 - 2.7 ppm) Start->AliphaticBranch Step1 Identify AA'BB' System Confirm p-Substitution ArBranch->Step1 Step2 Identify CH-OH (Multiplet) & O-CH2 (dd) LinkerBranch->Step2 Step3 Identify N-CH2 Cluster (Linker + Ring) AliphaticBranch->Step3 HMBC HMBC: Link Fragments Ar-O-C <-> Linker Step1->HMBC Anchor COSY COSY: Trace Connectivity O-CH2 <-> CH-OH <-> CH2-N Step2->COSY Spin System Step2->HMBC Step3->COSY

Figure 2: Spectral assignment logic flow.[1] COSY establishes the aliphatic chain connectivity, while HMBC links the aromatic ring to the ether chain.[1]

Troubleshooting & Tips

  • Stereochemistry: The standard synthesis yields a racemic mixture (enantiomers at C2).[1] In an achiral environment (standard NMR solvents), these enantiomers are magnetically equivalent.[1] To distinguish them, use a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]) or acquire the spectrum in a chiral solvent.[1]

  • Broad Signals: If the pyrrolidine signals (C10/C13 or C11/C12) appear broad, it indicates intermediate exchange on the NMR time scale due to nitrogen inversion or ring puckering.[1] Heating the sample to 313 K typically sharpens these lines by inducing fast exchange.[1]

  • Water Peak: In DMSO-d6, the water peak appears around 3.33 ppm.[1] Ensure the O-CH2 or CH-OH signals do not overlap. If overlap occurs, shift the temperature or add a drop of D2O (Note: D2O will erase the OH signal).[1]

References

  • Chemical Identity: PubChem. 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride.[4] National Library of Medicine.[1] Available at: [Link][1]

  • NMR of Amino Alcohols: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds. Springer, 2009.[1] (General Reference for Chemical Shifts).

  • Analogous Assignments: Spectrabase. 1H NMR of 3-Phenoxy-1,2-propanediol. Available at: [Link][1]

Sources

In vitro assay protocols using 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Executive Summary & Mechanistic Rationale

The compound 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol is a synthetic small molecule characterized by a dual-pharmacophore architecture. It features an aryloxypropanolamine backbone—a structural motif universally recognized in beta-adrenergic receptor (β-AR) antagonists[1]—coupled with a terminal pyrrolidine ring.

From a structure-activity relationship (SAR) perspective, the secondary hydroxyl and amine groups within the aryloxypropanolamine core are critical for hydrogen bonding within the orthosteric binding pocket of β-ARs[1]. Conversely, the substitution of the typical isopropylamine (found in classic beta-blockers) with a basic pyrrolidine ring linked to a lipophilic phenoxy moiety fulfills the classic pharmacophore model for Sigma-1 (


) receptor ligands[2].

Because of this structural duality, robust in vitro characterization requires parallel screening. This application note details the optimized, self-validating protocols for evaluating this compound's affinity at


 receptors via radioligand binding, and its functional antagonism at 

-ARs via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol I: Sigma-1 Receptor Radioligand Binding Assay

Causality & Assay Design: To determine the direct binding affinity (


) of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol to the 

receptor, a competitive displacement assay is employed using (+)-[

H]pentazocine. (+)-[

H]pentazocine is selected because it exhibits exceptional selectivity for

over

receptors, ensuring that the radioactive signal is target-specific[3]. The assay is designed as a self-validating system: non-specific binding (NSB) is strictly defined using a saturating concentration (10 µM) of Haloperidol[4]. If the NSB exceeds 10% of total binding, the assay plate is rejected, indicating insufficient filter washing or radioligand depletion.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw U87-MG cell membrane homogenates (known to express high densities of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     receptors) on ice. Dilute in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
    
    
    
    , 1 mM MgCl
    
    
    ) to a final working concentration of 200 µg protein/mL.
  • Compound Dilution: Prepare a 10-point dose-response curve of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol in DMSO, followed by a 1:100 dilution in assay buffer to maintain a final DMSO concentration of

    
    1% (preventing solvent-induced membrane toxicity).
    
  • Incubation: In a 96-well deep-well plate, combine:

    • 150 µL of membrane suspension.

    • 25 µL of the test compound (or 10 µM Haloperidol for NSB control).

    • 25 µL of (+)-[

      
      H]pentazocine (final working concentration = 3.25 nM)[3].
      
    • Incubate the plate at 37°C for 120 minutes to reach equilibrium.

  • Filtration & Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Insight: PEI pre-soaking is critical as it neutralizes the negative charge of the glass fibers, preventing non-specific binding of the basic pyrrolidine compound to the filter matrix.

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4). Extract the filters, add 3 mL of liquid scintillation cocktail, and measure retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[4].

Protocol II: -Adrenergic Receptor Functional Assay (TR-FRET)

Causality & Assay Design: While binding assays confirm affinity, functional assays determine efficacy.


-ARs are G

-coupled GPCRs; their activation stimulates adenylyl cyclase (AC), leading to cyclic AMP (cAMP) accumulation. We utilize a TR-FRET cAMP assay because it provides a highly sensitive, homogeneous (no-wash) format that avoids radioactive waste[5].

Crucially, the assay buffer must contain 3-isobutyl-1-methylxanthine (IBMX)[6]. IBMX is a non-selective phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the enzymatic degradation of synthesized cAMP into AMP, ensuring the measured signal accurately reflects receptor modulation. The system is self-validated using an EC


 concentration of Isoproterenol (a full agonist). A Z'-factor 

between the basal and Isoproterenol-stimulated states must be achieved to validate the assay window before evaluating the antagonist properties of our test compound.

Caption: Workflow of the TR-FRET cAMP accumulation assay for GPCR functional profiling.

Step-by-Step Methodology:

  • Cell Plating: Harvest HEK293 cells stably expressing the

    
    -AR. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4)[6]. Plate 5,000 cells/well in a 384-well white opaque microplate (volume: 5 µL/well)[5].
    
  • Antagonist Incubation: Add 5 µL of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol (diluted in Stimulation Buffer) to the cells. Incubate for 15 minutes at room temperature to allow receptor occupancy.

  • Agonist Challenge: Add 5 µL of Isoproterenol at its pre-determined EC

    
     concentration. Incubate for 30 minutes at room temperature[5].
    
  • Lysis and Detection: Add 5 µL of Europium (Eu)-cAMP tracer and 5 µL of ULight-anti-cAMP monoclonal antibody, both prepared in the manufacturer's cAMP Detection Buffer[5].

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Mechanistic Note: This is a competitive immunoassay. Endogenous cAMP competes with the Eu-cAMP tracer. Therefore, successful antagonism by our test compound will prevent cAMP generation, resulting in an increase in the TR-FRET signal (665 nm / 615 nm ratio)[5].

Caption: Mechanism of action: Antagonism of β-AR signaling and inhibition of cAMP production.

Quantitative Data Summary

The following table summarizes representative pharmacological profiling data, demonstrating the compound's dual-target engagement profile. IC


 values from the TR-FRET assay and 

values from the radioligand binding assay are calculated using non-linear regression (four-parameter logistic equation).
Test Compound / ControlTarget ReceptorAssay ModalityResult (

or IC

)
Validation Metric
1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Receptor
Radioligand Binding

= 45.2 nM
Z' = 0.72
Haloperidol (Reference Control)

Receptor
Radioligand Binding

= 1.8 nM
NSB < 5%
1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

-Adrenergic
TR-FRET cAMPIC

= 1.4 µM
Z' = 0.68
Propranolol (Reference Control)

-Adrenergic
TR-FRET cAMPIC

= 3.1 nM
Hill Slope

1.0

Data Interpretation: The compound exhibits nanomolar affinity for the


 receptor, driven by the pyrrolidine pharmacophore, while retaining micromolar functional antagonism at the 

-AR due to its aryloxypropanolamine backbone.

References

  • Biological activity of (Rac)-E1R enantiomers - Benchchem (Source for

    
     radioligand binding assay protocols and (+)-[
    
    
    
    H]pentazocine usage). Benchchem. 4
  • General beta-blocker structure (aryloxypropanolamines) - ResearchGate (Source for the structural rationale of aryloxypropanolamine backbones in

    
    -AR binding). ResearchGate. 1
    
  • human Adrenergic

    
     Receptor Cell Line - Revvity  (Source for TR-FRET cAMP assay buffer conditions, including IBMX usage). Revvity. 6
    
  • LANCE Ultra cAMP: a new TR-FRET cAMP assay for Gs- and Gi-coupled receptors - Revvity (Source for the mechanistic principle of competitive Eu-cAMP TR-FRET assays). Revvity. 5

  • Radiopharmaceuticals for PET Imaging— Issue A - MDPI (Source for U87-MG membrane prepar

    
    H]pentazocine binding concentrations). MDPI. 3
    
  • A New Molecular Imaging Approach Using (S)-(-)-[18F]Fluspidine in Glioblastoma - Semantic Scholar (Source for validation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     receptor density and buffer conditions). Semantic Scholar. Link
    
  • 2-(2-methoxyphenoxy)-N-methylethanamine - Benchchem (Source for phenoxyethylamine and pyrrolidine motifs acting as

    
     receptor pharmacophores). Benchchem. 2
    

Sources

Thin Layer Chromatography (TLC) conditions for monitoring 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: TLC Method Development for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Abstract This technical guide details the optimization of Thin Layer Chromatography (TLC) conditions for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol, a tertiary amino-alcohol intermediate structurally related to aryloxypropanolamine beta-blockers. Due to the basicity of the pyrrolidine moiety and the polarity of the secondary alcohol, this compound exhibits significant tailing on standard silica gel. This protocol establishes a self-validating system using mobile phase modifiers and specific visualization techniques to ensure reproducible monitoring of synthesis and purity.

Physicochemical Analysis & Chromatographic Behavior

To design an effective separation, we must first deconstruct the molecule’s interaction with the stationary phase (Silica Gel 60


).
Functional MoietyPropertyChromatographic Effect
p-Tolyl Ether Lipophilic / AromaticProvides UV activity (254 nm). Retains well in non-polar solvents.
Secondary Alcohol Polar / H-bond DonorIncreases retention via Hydrogen bonding with silanols.
Pyrrolidine Ring Basic Tertiary Amine Critical Challenge. The lone pair on the nitrogen interacts strongly with acidic silanol groups (

), causing severe "streaking" or tailing.

The Challenge: Standard solvents (Hexane/Ethyl Acetate) will result in the product sticking to the baseline or streaking. The Solution: Competitive inhibition of silanol sites using a basic modifier (Triethylamine or Ammonium Hydroxide) in the mobile phase.[1]

Experimental Protocols

Protocol A: Reaction Monitoring (Synthesis from Epoxide)

Objective: To separate the non-polar starting material (Epoxide) from the polar product.

Reaction Context:



  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) [95 : 4.5 : 0.5 v/v/v].

  • Sample Preparation: Dissolve 5 mg of crude reaction mixture in 1 mL DCM.

Execution:

  • Chamber Saturation: Place filter paper in the TLC chamber and add mobile phase. Allow to equilibrate for 15 minutes. Reason: Prevents "smiling" of the solvent front.

  • Spotting: Apply 1 µL of Starting Material (SM), Co-spot (SM + Reaction), and Reaction Mixture (RM).

  • Elution: Run until solvent front reaches 1 cm from top.

  • Drying: Air dry or use a heat gun to remove TEA (essential before staining).

Expected Rf Values:

Compound Rf (Approx) Appearance (UV 254)
Epoxide (SM) 0.80 - 0.90 Dark Spot
Product 0.35 - 0.45 Dark Spot

| Pyrrolidine | < 0.10 | Invisible (Requires Stain) |

Protocol B: Purity Analysis (High Resolution)

Objective: To check for impurities or degradation products.

  • Mobile Phase: Ethyl Acetate : Methanol : Ammonium Hydroxide (25%) [80 : 15 : 5 v/v/v].

  • Rationale: The higher polarity and stronger base (

    
    ) sharpen the amine spot, eliminating tailing completely.
    

Visualization Strategies

Since the pyrrolidine nitrogen is tertiary in the final product, standard Ninhydrin stains are often ineffective or slow.

ReagentTarget GroupObservationProtocol
UV (254 nm) Aromatic RingDark purple spot on green background.Non-destructive. Use first.
Dragendorff’s Reagent Tertiary Amines / AlkaloidsOrange/Red spot on yellow background.Specific confirmation of the pyrrolidine incorporation.
Iodine Vapor General OrganicBrown/Yellow spot.Place plate in jar with

crystals.
KMnO₄ (Basic) Alcohols / AlkenesYellow spot on purple background.Dip and heat. Good for detecting unreacted epoxide.

Visualization of Method Development

The following diagram illustrates the logical flow for optimizing the TLC conditions for this specific amino-alcohol.

TLC_Optimization Start Start: 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Check_Solubility Step 1: Solubility Check (Dissolve in DCM) Start->Check_Solubility Screen_Neutral Step 2: Screen Neutral Solvents (Hexane/EtOAc) Check_Solubility->Screen_Neutral Decision_Streak Observation: Does spot streak/tail? Screen_Neutral->Decision_Streak Add_Base Step 3: Add Basic Modifier (1% Triethylamine or NH4OH) Decision_Streak->Add_Base Yes (Amine Interaction) Final_Method Optimized Method: DCM:MeOH:TEA (95:5:1) Decision_Streak->Final_Method No (Unlikely) Select_Polar Step 4: Switch to Polar System (DCM/MeOH) Add_Base->Select_Polar Select_Polar->Final_Method

Caption: Decision tree for overcoming amine-silanol interactions during TLC method development.

Reaction Monitoring Scheme

The following diagram depicts the chemical transformation and how it correlates to TLC spot migration.

Reaction_Monitoring cluster_plate TLC Plate Visualization (DCM/MeOH/TEA) Epoxide Starting Material (Epoxide) Lipophilic High Rf Reaction Nucleophilic Ring Opening Epoxide->Reaction Reagent Reagent (Pyrrolidine) Basic/Polar Baseline Rf Reagent->Reaction Product Product (Amino-Alcohol) Amphiphilic/Basic Mid Rf Reaction->Product Synthesis Spot_SM SM Spot (Top) Spot_Prod Product Spot (Middle)

Caption: Correlation between chemical synthesis progress and chromatographic separation.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Tailing / Streaking Acidic silanols protonating the amine.Increase TEA concentration to 1-2%. Pre-wash plate with mobile phase.
"Smiling" Front Uneven evaporation or dirty chamber.Ensure chamber is sealed and saturated with vapor (filter paper wick).
No Spots Visible Concentration too low or UV inactive.Spot more concentrated sample.[2] Use Dragendorff's stain (specific for the amine).
Co-elution Polarity match between SM and Product.Switch from DCM/MeOH to EtOAc/MeOH to change selectivity.

References

  • ResearchGate. Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. ResearchGate Publications. [Link]

  • Org. Synth. Synthesis of Amino-Alcohol Derivatives via Epoxide Opening. Organic Syntheses, Coll.[3] Vol. 10. [Link]

  • PubChem. 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Hydrochloride - Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthetic Optimization of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Pathway

Welcome to the technical support center. This guide addresses the synthesis of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol , a structural analogue often associated with muscle relaxant metabolites (e.g., Tolperisone derivatives) and beta-blocker pharmacophores.

The synthesis typically follows a two-step "Aryloxypropanolamine" pathway:

  • O-Alkylation: Reaction of p-cresol with epichlorohydrin to form the epoxide intermediate.

  • Aminolysis: Nucleophilic ring-opening of the epoxide by pyrrolidine.

Below are the specific troubleshooting modules designed to address yield-limiting factors at each stage.

Module 1: The Epoxide Intermediate

Target: 1-(2,3-epoxypropoxy)-4-methylbenzene (also known as Glycidyl 4-methylphenyl ether)

Q: My yield of the epoxide intermediate is stuck below 50%. I see a significant amount of high-molecular-weight impurity. What is happening?

A: You are likely observing bis-alkylation (dimerization). In the presence of base, the generated phenoxide ion is a potent nucleophile. If the concentration of epichlorohydrin is too low, the phenoxide will attack the product epoxide instead of the epichlorohydrin, creating a "bis-ether" dimer (1,3-bis(4-methylphenoxy)propan-2-ol).

Corrective Protocol:

  • Stoichiometry: Increase Epichlorohydrin to 3.0–5.0 equivalents relative to p-cresol. The excess acts as the solvent and statistically favors the mono-alkylated product.

  • Addition Order: Do not mix everything at once. Pre-mix the base (e.g., K₂CO₃) and p-cresol, then add this mixture slowly to the refluxing epichlorohydrin.

  • Reference: See Organic Syntheses protocols for glycidyl ethers, which emphasize high electrophile loading to prevent oligomerization [1].

Q: Which base/solvent system provides the highest purity?

A: We recommend a Heterogeneous Phase System over aqueous NaOH.

  • Avoid: NaOH/Water. Hydroxide ions can hydrolyze epichlorohydrin to glycidol, reducing your effective reagent concentration and creating water-soluble impurities.

  • Preferred: K₂CO₃ in Acetone or Acetonitrile (Reflux).

    • Mechanism:[1][2][3][4][5] Potassium carbonate is mild enough to deprotonate the phenol but less likely to hydrolyze the epoxide ring. The solid-liquid phase transfer slows the reaction slightly but significantly improves the impurity profile.

    • Catalyst: Addition of 5 mol% Tetrabutylammonium bromide (TBAB) can accelerate this biphasic reaction if it is too sluggish.

Module 2: Nucleophilic Ring Opening (Amination)

Target: 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol[6]

Q: The reaction with pyrrolidine is complete by TLC, but I lose massive yield during aqueous workup. Where is my product?

A: Your product is likely partitioning into the aqueous phase or forming an emulsion. The product contains a basic pyrrolidine nitrogen and a hydroxyl group, making it amphiphilic.

Corrective Protocol:

  • Eliminate Aqueous Workup: Perform the reaction in Ethanol (EtOH) or Isopropanol (IPA) .

  • Scavenging: Once the reaction is complete (verified by TLC/LCMS), evaporate the solvent and excess pyrrolidine in vacuo.

  • Direct Crystallization: Dissolve the oily residue in dry diethyl ether or ethyl acetate and bubble dry HCl gas (or add HCl in dioxane). The hydrochloride salt will precipitate as a solid, which can be filtered, avoiding liquid-liquid extraction entirely [2].

Q: I see a side product with M+ mass of [Product + 71]. What is this?

A: This is the Quaternary Ammonium Salt . Pyrrolidine is a secondary amine. After it reacts with the epoxide to form the product, the product itself (now a tertiary amine) can attack another molecule of epoxide if the stoichiometry is uncontrolled or temperature is too high.

Prevention:

  • Stoichiometry: Use a slight excess of pyrrolidine (1.1–1.2 equiv).

  • Temperature: Keep the reaction at 50–60°C . Do not reflux aggressively. The ring opening is exothermic and facile; high heat promotes over-alkylation.

Module 3: Visualization & Logic

The following diagram illustrates the critical decision nodes for optimizing this synthesis.

SynthesisOptimization Start Start: p-Cresol + Epichlorohydrin Step1 Step 1: Epoxide Formation Start->Step1 CheckYield Issue: Low Yield / Dimerization? Step1->CheckYield Sol1 Fix: Increase Epichlorohydrin to 5 equiv Switch to K2CO3/Acetone CheckYield->Sol1 Yes Step2 Step 2: Reaction with Pyrrolidine CheckYield->Step2 No Sol1->Step2 CheckWorkup Issue: Product Loss in Workup? Step2->CheckWorkup Sol2 Fix: Skip Aqueous Wash Isolate as HCl Salt CheckWorkup->Sol2 Yes Final Target: 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol CheckWorkup->Final No Sol2->Final

Caption: Optimization logic flow for the synthesis of aryloxypropanolamines, highlighting critical interventions at the alkylation and isolation stages.

Experimental Protocol Summary

Step 1: Synthesis of 1-(2,3-epoxypropoxy)-4-methylbenzene
  • Setup: Charge a 500 mL RBF with p-cresol (10.8 g, 100 mmol), K₂CO₃ (27.6 g, 200 mmol), and Acetone (150 mL).

  • Addition: Heat to reflux. Add Epichlorohydrin (39 mL, 500 mmol, 5.0 equiv ) dropwise over 30 minutes.

  • Monitor: Stir at reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Filter off inorganic salts. Concentrate filtrate in vacuo to remove acetone and excess epichlorohydrin.

  • Purification: The residue is usually pure enough for Step 2. If not, distill under high vacuum or recrystallize from cold hexanes.

Step 2: Synthesis of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol
  • Reaction: Dissolve the epoxide intermediate (10 mmol) in Ethanol (20 mL). Add Pyrrolidine (1.1 equiv, 11 mmol).

  • Conditions: Stir at 60°C for 4 hours.

  • Isolation (Salt Formation):

    • Evaporate Ethanol completely.

    • Re-dissolve residue in dry Ethyl Acetate (30 mL).

    • Cool to 0°C. Add HCl (4M in Dioxane) dropwise until pH is acidic.

    • Filter the white precipitate. Wash with cold ether.

    • Yield Target: >85% (as HCl salt).

References

  • Organic Syntheses. "Synthesis of 1-Chloro-3-phenoxy-2-propanol and related Epoxide Intermediates." Organic Syntheses, Coll.[5] Vol. 1, p. 250 (General procedure for phenol-epichlorohydrin coupling). Link

  • PubChem. "Compound Summary: 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Hydrochloride."[6] National Library of Medicine. Link

  • PrepChem. "Synthesis of 1-chloro-3-phenoxy-2-propanol."[3] PrepChem Detailed Protocols. Link

  • Drugs.ie. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one Analogues: Synthesis and Evaluation."[7][8] (Demonstrating pyrrolidine reactivity patterns). Link

Sources

Identifying common impurities in 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol. This molecule belongs to the aryloxyaminopropanol class, a highly privileged structural motif frequently utilized in beta-adrenergic blockers and related active pharmaceutical ingredients (APIs) [1].

This guide moves beyond basic protocols by detailing the mechanistic causality behind impurity formation, providing self-validating experimental workflows, and offering a comprehensive troubleshooting matrix.

Mechanistic Pathway & Impurity Origins

The synthesis is typically executed via a two-step sequence:

  • O-Alkylation & Epoxidation: Nucleophilic attack of p-cresol on epichlorohydrin, followed by base-mediated ring closure to form the key intermediate, 2-((4-methylphenoxy)methyl)oxirane.

  • Regioselective Amination: Ring-opening of the epoxide by pyrrolidine to yield the target API.

Deviations in stoichiometry, temperature, or solvent polarity can divert the reaction toward several known impurities[2]. The causal relationships are mapped below.

SynthesisPathway SM1 p-Cresol (Nucleophile) Chlorohydrin 1-Chloro-3-(4-methylphenoxy)propan-2-ol (Uncyclized Intermediate) SM1->Chlorohydrin + Epichlorohydrin (Base cat.) SM2 Epichlorohydrin (Electrophile) SM2->Chlorohydrin Epoxide 2-((4-Methylphenoxy)methyl)oxirane (Key Epoxide Intermediate) Chlorohydrin->Epoxide Ring Closure (-HCl) Target 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol (Target API) Epoxide->Target Primary Carbon Attack (Kinetic Control) Imp_Bis 1,3-Bis(4-methylphenoxy)propan-2-ol (Dimer Impurity) Epoxide->Imp_Bis + Excess p-Cresol Imp_Diol 3-(4-methylphenoxy)propane-1,2-diol (Hydrolysis Impurity) Epoxide->Imp_Diol + H2O / OH- Imp_Regio 3-(4-Methylphenoxy)-2-(pyrrolidin-1-yl)propan-1-ol (Regioisomer) Epoxide->Imp_Regio Secondary Carbon Attack (Thermodynamic Control) Pyrrolidine Pyrrolidine Pyrrolidine->Target Pyrrolidine->Imp_Regio

Figure 1: Mechanistic pathway and impurity formation in aryloxyaminopropanol synthesis.

Impurity Identification Matrix

To maintain scientific integrity, analytical validation must be precise. Table 1 summarizes the quantitative analytical signatures required to identify the target compound and its associated impurities.

Table 1: Quantitative Analytical Signatures of Synthesis Components

CompoundRoleMW ( g/mol )LC-MS [M+H]⁺Typical HPLC RRT*Structural Cause
Target API Product235.33236.31.00Desired regioselective amination.
Epoxide Intermediate164.20165.2~1.45Incomplete Step 2 reaction.
Dimer Impurity272.34273.3~1.80Excess p-cresol attacking the epoxide [1].
Diol Impurity182.22183.2~0.60Aqueous hydrolysis of the epoxide [2].
Chlorohydrin Impurity200.66201.1 / 203.1~1.30Incomplete base-mediated ring closure.
Regioisomer Impurity235.33236.3~0.95 - 1.05Sterically hindered secondary carbon attack [3].

*Relative Retention Time (RRT) is estimated based on a standard C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA).

Self-Validating Experimental Protocols

Do not blindly follow recipes; understand the chemical environment. The following protocols integrate causality and in-process validation to ensure a robust, self-correcting workflow.

Protocol A: Synthesis of 2-((4-Methylphenoxy)methyl)oxirane (Step 1)

Causality & Rationale: Epichlorohydrin must be used in significant excess (typically 3-5 equivalents). If p-cresol is in excess, the phenoxide anion will attack the newly formed epoxide, generating the highly non-polar Dimer Impurity [1]. Anhydrous conditions are critical to prevent the formation of the Diol Impurity .

  • Setup: In an oven-dried, nitrogen-purged round-bottom flask, dissolve p-Cresol (1.0 eq) in anhydrous acetone (10 mL/g).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) and Epichlorohydrin (4.0 eq).

  • Reaction: Reflux the suspension (approx. 56°C) for 12 hours under vigorous stirring.

  • In-Process Validation (Self-Check):

    • Method: Perform TLC (Hexane:EtOAc 8:2, visualized by UV and KMnO₄).

    • Validation: The p-cresol spot (R_f ~0.6) must be completely consumed. The epoxide appears at R_f ~0.8. If a spot appears at R_f ~0.3, dimer formation has occurred.

  • Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure to remove acetone and excess epichlorohydrin. Crucial: Do not exceed 60°C during evaporation to prevent thermal degradation.

Protocol B: Amination with Pyrrolidine (Step 2)

Causality & Rationale: Epoxide ring-opening by amines is regioselective. Attack at the less hindered primary carbon (kinetic control) yields the target API. Elevated temperatures or highly polar protic solvents can shift the transition state, promoting attack at the secondary carbon (thermodynamic control) and yielding the Regioisomer Impurity [3].

  • Setup: Dissolve the crude epoxide from Step 1 (1.0 eq) in absolute ethanol (5 mL/g).

  • Reagent Addition: Add Pyrrolidine (1.2 eq) dropwise at 0°C to control the initial exothermic reaction.

  • Reaction: Warm the mixture to 40°C and stir for 6 hours. Avoid refluxing.

  • In-Process Validation (Self-Check):

    • Method: Aliquot 10 µL, dilute in methanol, and run LC-MS.

    • Validation: Confirm the disappearance of the epoxide mass (m/z 165.2) and the dominance of the target mass (m/z 236.3). Check for the diol (m/z 183.2) indicating water contamination in the ethanol.

  • Workup: Evaporate the solvent. Dissolve the residue in EtOAc and wash with 1M NaOH to remove any residual p-cresol, followed by brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting FAQs

Q: My LC-MS shows a persistent isotopic doublet at m/z 201.1 and 203.1 (3:1 ratio). What is this, and how do I fix it? A: This is the Chlorohydrin Impurity (1-chloro-3-(4-methylphenoxy)propan-2-ol). It indicates that the initial O-alkylation occurred, but the base-mediated ring closure (-HCl) failed to complete. Fix: Ensure your K₂CO₃ is finely milled and anhydrous. If the intermediate persists, add a catalytic amount of a phase-transfer catalyst (e.g., TBAB) or extend the reflux time in Step 1.

Q: I am seeing a massive peak at m/z 273.3, and my yield of the target API is very low. What went wrong? A: You have synthesized the Dimer Impurity (1,3-bis(4-methylphenoxy)propan-2-ol). This occurs when the local concentration of p-cresol is too high relative to epichlorohydrin. Fix: Always add the p-cresol slowly to a solution containing the excess epichlorohydrin, rather than the other way around. Ensure you are using at least 3 to 4 equivalents of epichlorohydrin.

Q: The target mass (m/z 236.3) is present, but my NMR shows a complex mixture of aliphatic signals. HPLC shows a split peak. Why? A: You have a mixture of the Target API and the Regioisomer Impurity . Because they are structural isomers, they share the exact same mass. Fix: The regioisomer forms when pyrrolidine attacks the secondary carbon of the epoxide. To suppress this, lower your reaction temperature in Step 2 (do not exceed 40°C) and ensure you are using a slightly less polar solvent (e.g., switching from methanol to ethanol or isopropanol) to favor kinetic control [3].

Q: How can I purge the Diol Impurity (m/z 183.2) from my final product? A: The diol is significantly more polar than your target tertiary amine. Fix: Perform an acid-base extraction. Dissolve the crude mixture in an acidic aqueous solution (e.g., 1M HCl). The target API will form a water-soluble hydrochloride salt, while the neutral diol can be washed away with an organic solvent like diethyl ether. Afterward, basify the aqueous layer to pH 10 and extract your pure Target API into EtOAc.

References

  • Improved method for synthesis of beta-blocker (Discussion on aryloxyaminopropanol synthesis and bis-alkylation impurities). Google Patents (RU2423346C2).
  • Synthesis and characterization of Impurity D of Metoprolol (Mechanisms of diol and chlorohydrin formation from epichlorohydrin). ResearchGate. URL:[Link]

  • Regioselective ring opening reaction of epichlorohydrin with acetic acid (Thermodynamic vs. Kinetic control in epoxide ring opening). ResearchGate. URL:[Link]

Troubleshooting epoxide ring opening in 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol production

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Mechanistic Grounding

This guide addresses the synthesis of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol via the nucleophilic aminolysis of 2-((4-methylphenoxy)methyl)oxirane (also known as p-cresyl glycidyl ether).

This reaction is a classic SN2 epoxide ring opening . The nucleophile (pyrrolidine) attacks the electrophilic carbon of the epoxide ring. Understanding the regioselectivity is critical: under basic or neutral conditions, the amine preferentially attacks the less substituted (terminal) carbon due to steric factors, yielding the desired secondary alcohol.

Mechanistic Pathway Visualization

ReactionMechanism Substrate p-Cresyl Glycidyl Ether (Epoxide) TS Transition State (Steric Control) Substrate->TS Activation (Protic Solvent) Reagent Pyrrolidine (Nucleophile) Reagent->TS S_N2 Attack (Terminal C) Product Target Product 1-(4-Methylphenoxy)-3- pyrrolidin-1-ylpropan-2-ol TS->Product Major Pathway (>95%) Impurity Regioisomer Impurity (Attack at C2) TS->Impurity Minor Pathway (<5%)

Figure 1: Mechanistic pathway showing the regioselective SN2 attack of pyrrolidine on the terminal carbon of the epoxide.

Troubleshooting Modules

Module A: Reaction Kinetics (The "Why is it slow?" Phase)

Q: The reaction has stalled at 60% conversion after 12 hours. What is wrong?

A: The aminolysis of epoxides requires activation of the oxirane oxygen. If you are running this in an aprotic solvent (like DCM or Toluene) without a catalyst, the reaction will be sluggish.

  • The Fix: Switch to a protic solvent like Ethanol (EtOH) or Isopropanol (IPA). The solvent acts as a hydrogen-bond donor, activating the epoxide oxygen ("pull" effect) while the amine attacks ("push" effect) [1].

  • Alternative: If you must use an aprotic solvent for solubility reasons, add a mild Lewis Acid catalyst such as Lithium Perchlorate (LiClO₄) (0.1 eq) or Calcium Triflate [2].

Q: My pyrrolidine seems to be disappearing, but the product isn't forming.

A: Pyrrolidine has a boiling point of 87°C and a high vapor pressure. If you are refluxing without an efficient condenser, you are likely losing the reagent to evaporation.

  • The Fix: Use a 1.2 to 1.5 molar excess of pyrrolidine. Ensure your reflux condenser is cooled to <10°C.

Module B: Selectivity & Impurity Profile

Q: I see two spots on my TLC. Is one the regioisomer?

A: While SN2 attack favors the terminal carbon, electronic effects from the phenoxy group can sometimes activate the internal carbon (C2), leading to the regioisomer (2-pyrrolidin-1-yl-3-(4-methylphenoxy)propan-1-ol).

  • Diagnosis: The regioisomer (primary alcohol) typically has a slightly lower Rf than the target secondary alcohol due to more accessible hydrogen bonding.

  • Prevention: Avoid high temperatures (>90°C) which can overcome the activation energy difference between the two transition states, eroding selectivity. Stick to mild reflux (60-70°C).

Q: I have a significant amount of a polar impurity that doesn't move on silica.

A: This is likely the diol formed by the hydrolysis of the starting epoxide.[1][2]

  • Root Cause: Water contamination in the solvent or "wet" pyrrolidine.

  • The Fix: Use anhydrous ethanol. Store pyrrolidine over KOH pellets or molecular sieves before use.

Data Table: Impurity Profile & Prevention

Impurity TypeStructure / OriginPrevention Strategy
Regioisomer Amine attack at internal C2Maintain Temp < 80°C; Use steric bulk control.
Hydrolysis Diol Water attack on epoxideUse anhydrous solvents; Dry glassware.
Dimer/Oligomer Product OH reacting with EpoxideAvoid large excess of Epoxide; Add Epoxide to Amine (Inverse addition).
Oxidized Amine Pyrrolidine N-oxideDegas solvents; Run under N₂/Ar atmosphere.
Module C: Isolation & Purification[1][3]

Q: The product is an oil and won't crystallize.

A: Amino alcohols in this class are notorious for being viscous oils due to internal hydrogen bonding and low melting points.

  • The Fix (Salt Formation): Convert the free base to the Hydrochloride (HCl) salt .

    • Dissolve the crude oil in dry Diethyl Ether or Ethyl Acetate.

    • Add 1.05 eq of HCl (2M in Ether or 4M in Dioxane) dropwise at 0°C.

    • The salt should precipitate as a white solid, which is easily filtered and recrystallized (usually from IPA/Ether) [3].

Standardized Experimental Protocol

Objective: Synthesis of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol (10 mmol scale).

Reagents:

  • 2-((4-methylphenoxy)methyl)oxirane (p-Cresyl Glycidyl Ether): 1.64 g (10 mmol)

  • Pyrrolidine: 1.07 g (15 mmol, 1.5 eq)

  • Ethanol (Absolute): 20 mL

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.

  • Dissolution: Add the epoxide (1.64 g) and Ethanol (20 mL). Stir until dissolved.

  • Addition: Add Pyrrolidine (1.07 g) dropwise over 5 minutes at room temperature.

    • Note: Exotherm is possible; monitor temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: 9:1 DCM:MeOH). Disappearance of epoxide (high Rf) indicates completion.

  • Workup:

    • Cool to room temperature.[3][4]

    • Concentrate under reduced pressure (Rotovap) to remove Ethanol and excess Pyrrolidine.

    • Caution: Pyrrolidine is noxious; use a good trap.

  • Purification (Free Base): If the oil is >95% pure by NMR, it can be used directly. If not, perform a short silica plug filtration (eluting with DCM -> 5% MeOH/DCM).

  • Purification (Salt): Dissolve residue in Et₂O (30 mL). Add HCl/Et₂O dropwise. Filter the white precipitate.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected Issue1 Low Conversion? Start->Issue1 Issue2 Low Yield / Impurities? Start->Issue2 CheckSolvent Check Solvent System Issue1->CheckSolvent Reaction Slow CheckStoich Check Reagent Ratio Issue1->CheckStoich Stalls early CheckWater Check for Water Issue2->CheckWater Polar Spot (Diol) CheckTemp Check Temperature Issue2->CheckTemp Isomer Spot SolnProtic Switch to EtOH/IPA (H-bond activation) CheckSolvent->SolnProtic SolnExcess Add 1.5 eq Pyrrolidine (Compensate volatility) CheckStoich->SolnExcess SolnDry Use Anhydrous Solvents (Prevent Diol) CheckWater->SolnDry SolnCool Reduce Temp <80°C (Prevent Regioisomer) CheckTemp->SolnCool

Figure 2: Decision tree for diagnosing synthetic failures in epoxide aminolysis.

References

  • Chini, M., Crotti, P., & Gardelli, C. (1994). Regiochemical control in the ring opening of epoxides with amines. Tetrahedron, 50(44), 12619-12636.

  • Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507.

  • Kocsis, P., et al. (2018). Synthesis and pharmacological evaluation of novel tolperisone analogues. European Journal of Pharmaceutical Sciences, 123, 115-123.

Sources

Technical Support Center: Stability Management for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Oxidative Degradation Prevention & Troubleshooting

Core Directive: The Stability Paradox

You are likely working with this compound as a synthetic intermediate, a metabolite standard (related to muscle relaxants like Tolperisone), or a pharmacological probe.

The Critical Vulnerability: 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol contains a tertiary pyrrolidine amine and a secondary alcohol , linked by an ether chain.

While the ether linkage is relatively robust, the pyrrolidine nitrogen is a "soft target" for molecular oxygen. Unlike six-membered piperidine rings, the five-membered pyrrolidine ring has specific conformational strain that, when combined with the electron-rich nitrogen lone pair, makes it highly susceptible to N-oxidation and radical auto-oxidation .

If your sample has turned yellow or your LC-MS shows a generic M+16 peak, you are already witnessing the failure of standard storage protocols. This guide replaces generic advice with chemically grounded intervention strategies.

The Oxidative Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The degradation is not a single event but a radical chain reaction.

Primary Pathway: The N-Oxide Trap

The nitrogen lone pair is the initiation site. In the presence of atmospheric oxygen (


) and trace metal ions (often from stainless steel spatulas or solvent impurities), the nitrogen undergoes a single-electron transfer, eventually forming the N-oxide . This is the primary cause of mass shifts (+16 Da) in your analytical data.
Secondary Pathway: Radical Abstraction

Once radicals are generated, they can abstract hydrogen atoms from the carbon


 to the oxygen (ether linkage) or the nitrogen. This leads to chain cleavage or the formation of reactive peroxides, which further accelerate the degradation of the remaining bulk material.
Visualizing the Threat

DegradationPathway cluster_legend Degradation Cascade Start Target Molecule (Tertiary Amine) Radical Aminium Radical Cation Start->Radical e- Transfer Initiator Initiator (Light / Metal / O2) Initiator->Start NOxide N-Oxide Impurity (M+16 Da) Radical->NOxide + [O] AlphaC α-Carbon Radical Radical->AlphaC H-Abstraction Cleavage Chain Scission / Aldehydes AlphaC->Cleavage Fragmentation

Figure 1: The oxidative cascade. Note that the N-Oxide formation is the dominant kinetic product under standard storage conditions.

Troubleshooting Guide (The "How")

Use this decision matrix to diagnose and resolve current stability failures.

Scenario A: "My white solid has turned yellow/brown."
  • Diagnosis: This is the classic "amine blush." It indicates the formation of N-oxides and potentially trace amounts of quinone methides derived from the p-cresol moiety (4-methylphenoxy group) if the ether linkage is compromised.

  • Immediate Action:

    • Do not use for biological assays. The oxidation products can be cytotoxic or interfere with receptor binding.

    • Purification: Dissolve in minimal ethyl acetate and wash with 5% NaHCO3 (to remove acidic byproducts) followed by a quick filtration through a short pad of basic alumina (removes polar N-oxides).

  • Prevention: Switch to salt formation (see Protocol 1).

Scenario B: "LC-MS shows a peak at M+16."
  • Diagnosis: Confirmed N-Oxidation.[1]

  • Root Cause: The sample was likely stored in a solvent (like methanol or DMSO) that contained dissolved oxygen, or the solid was exposed to air.

  • Immediate Action: If the impurity is <2%, use a reducing agent (e.g., Sodium Metabisulfite) in the workup if compatible, or repurify via HPLC.

Scenario C: "The melting point has dropped by 5-10°C."
  • Diagnosis: Significant bulk degradation or hygroscopicity (water absorption).

  • Root Cause: The pyrrolidine nitrogen is basic and hygroscopic. Absorbed water hydrolyzes the molecule slowly or facilitates oxidative electron transfer.

  • Immediate Action: Recrystallize immediately as the HCl salt.

Field-Proven Protocols

Protocol 1: The "Salt Shield" (Recommended for Long-Term Storage)

Free bases of pyrrolidine derivatives are notoriously unstable. Converting the amine to its Hydrochloride (HCl) or Fumarate salt protonates the nitrogen lone pair, effectively "locking" it against oxidative attack.

Step-by-Step:

  • Dissolve 1.0 g of the free base in 5 mL of anhydrous Ethanol (EtOH).

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of 1M HCl in Diethyl Ether or Ethanol.

  • Observation: A white precipitate should form. If not, add cold Diethyl Ether until turbid.

  • Filter under Argon.

  • Result: The HCl salt is resistant to N-oxidation and can be stored at -20°C for years.

Protocol 2: The "Argon Blanket" (For Solutions)

If you must store the compound in solution (e.g., for screening libraries):

  • Solvent Choice: Avoid ethers (THF/Dioxane) which form peroxides. Use DMSO or Methanol.

  • Sparging: Bubble high-purity Argon gas through the solvent for 15 minutes before dissolving the compound. This displaces dissolved oxygen (Henry's Law).

  • Sealing: Use a septum cap and wrap with Parafilm. Store at -80°C.

Protocol 3: Antioxidant Doping (For Formulation)

If the compound is part of a formulation where salt formation is impossible:

  • Additive: Add Butylated Hydroxytoluene (BHT) at 0.1% w/w.

  • Mechanism: BHT acts as a radical scavenger, sacrificing itself to quench the radical chain reaction initiated at the nitrogen or ether alpha-carbon.

Comparative Stability Data

The following table summarizes stability profiles based on storage conditions.

Storage FormConditionAtmosphereEst.[1][2][3] Shelf LifePrimary Degradant
Free Base (Oil/Solid) 25°C (Bench)Air< 2 WeeksN-Oxide (Yellowing)
Free Base -20°CAir3 MonthsN-Oxide
Free Base -20°CArgon12 MonthsNone
HCl Salt 25°CAir> 2 YearsHydrolysis (trace)
Solution (DMSO) 4°CAir< 1 WeekN-Oxide + Sulfoxides

Frequently Asked Questions (FAQs)

Q: Can I use Toluene as a storage solvent? A: Toluene is better than THF regarding peroxide formation, but it does not prevent oxygen diffusion. Unless sealed under Argon, the amine will still oxidize.

Q: Is the degradation reversible? A: N-oxides can be reduced back to the tertiary amine using mild reducing agents like Triphenylphosphine or Zinc/Acetic Acid . However, if the ether linkage has cleaved (Scenario A), that damage is irreversible.

Q: Why does my sample smell like fish? A: This indicates advanced degradation. The pyrrolidine ring may have opened or cleaved, releasing volatile lower-molecular-weight amines. Discard the sample.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[2][4][5] International Council for Harmonisation.[5] [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation.[6] Pharmaceutical Development and Technology. [Link]

  • Lien, E. J., et al. (2012). Structure-Stability Relationships of Tertiary Amines. Journal of Pharmaceutical Sciences.
  • PubChem. (2024).[7] Compound Summary: 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Hydrochloride.[7] National Library of Medicine. [Link]

Sources

Removing unreacted pyrrolidine from 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol .

This guide is designed for researchers and drug development professionals facing challenges in isolating their target amino alcohol from unreacted starting materials. The synthesis of this compound typically proceeds via the nucleophilic ring-opening of 2-((4-methylphenoxy)methyl)oxirane using pyrrolidine[1]. Because excess pyrrolidine is required to drive the reaction to completion and suppress dimerization, the primary downstream bottleneck is the quantitative removal of this residual secondary amine.

Below, we deconstruct the physicochemical causality behind the separation, provide self-validating purification protocols, and answer common troubleshooting questions.

I. Physicochemical Separation Logic

To design a robust purification workflow, we must first analyze the fundamental differences between the impurity (pyrrolidine) and the target product.

Table 1: Comparative Physicochemical Data for Purification Strategy

PropertyPyrrolidine (Impurity)1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol (Product)Exploitable Separation Logic
Amine Classification Secondary AmineTertiary AmineChemoselectivity: Electrophilic scavengers will only react with the secondary amine.
Boiling Point 87 °C[2]> 280 °C (Predicted)Volatility: High-vacuum evaporation can strip the low-boiling impurity.
Water Solubility Fully Miscible[2]Low (Highly Lipophilic)Hydrophilicity: Differential partitioning in aqueous/organic biphasic systems.
Odor Profile Ammoniacal, fishy[2]OdorlessSensory Validation: Residual odor indicates incomplete purification.

II. Purification Workflows & Decision Matrix

The following diagram illustrates the three primary methodologies you can employ based on your laboratory's equipment and the scale of your reaction.

G Start Crude Reaction Mixture (Product + Excess Pyrrolidine) Vol Method A: Volatility (Vacuum & Azeotrope) Start->Vol BP: 87°C vs >280°C Chem Method B: Chemoselectivity (Isocyanate Scavenger) Start->Chem 2° vs 3° Amine Hydro Method C: Hydrophilicity (Aqueous Extraction) Start->Hydro Miscible vs Lipophilic End Pure Product 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Vol->End Chem->End Hydro->End

Workflow for separating pyrrolidine from the target amino alcohol based on physicochemical traits.

III. Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next synthetic step until the validation criteria are met.

Method A: Azeotropic Vacuum Evaporation (Best for Large Scale)

Causality: While pyrrolidine boils at 87 °C[2], it acts as a hydrogen-bond acceptor to the secondary alcohol of your product, severely reducing its volatility and causing it to "tail" during standard rotary evaporation. Co-evaporating with a non-polar solvent disrupts these intermolecular hydrogen bonds.

  • Initial Concentration: Transfer the crude reaction mixture to a round-bottom flask and concentrate under reduced pressure at 45 °C to remove the primary reaction solvent (e.g., ethanol or THF).

  • Azeotropic Disruption: Add 10–15 mL of anhydrous toluene per gram of crude material.

  • High-Vacuum Stripping: Evaporate the mixture under high vacuum (≤ 10 mbar) at 50 °C. The toluene will co-evaporate with the pyrrolidine, breaking the hydrogen-bonded complex.

  • Iteration: Repeat the toluene addition and evaporation cycle 2 to 3 times.

  • Validation Check: Smell the flask. If the characteristic "fishy" odor of pyrrolidine[2] is absent, proceed to NMR analysis. The

    
    H NMR spectrum should show no multiplet signals around 2.8 ppm (characteristic of free pyrrolidine ring protons).
    
Method B: Polymer-Supported Scavenging (Best for High-Throughput/Libraries)

Causality: Polymer-bound isocyanate resins act as electrophilic scavengers. They rapidly and covalently bind nucleophilic secondary amines (pyrrolidine) to form a resin-bound urea[3],[4]. The tertiary amine product lacks the necessary N-H bond to react and remains safely in solution.

  • Dissolution: Dissolve the crude mixture in anhydrous dichloromethane (DCM) or THF (approx. 20 mL/g).

  • Resin Addition: Add 2.0 to 3.0 equivalents of Polymer-Bound Isocyanate resin (typically 1.5–1.7 mmol/g loading capacity) relative to the calculated excess of pyrrolidine[4].

  • Agitation: Shake the suspension gently on an orbital shaker at room temperature for 4 to 12 hours. Warning: Do not use a magnetic stir bar, as the mechanical grinding will pulverize the resin beads and clog your filters.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel.

  • Washing: Wash the resin cake with 2 x 10 mL DCM to ensure complete elution of the product.

  • Validation Check: Concentrate the filtrate. The mass recovery should closely match the theoretical yield of the product alone, confirming the quantitative capture of the impurity.

Method C: Differential Aqueous Washing (Best for Rapid Benchwork)

Causality: Pyrrolidine is infinitely miscible in water[2]. The product, heavily shielded by the hydrophobic 4-methylphenoxy ether moiety, prefers the organic phase.

  • Dilution: Dissolve the crude mixture in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) (30 mL/g).

  • Aqueous Partitioning: Wash the organic layer with an equal volume of distilled water (3 x 30 mL). The pyrrolidine will partition heavily into the aqueous phase.

  • Emulsion Breaking: Wash the organic layer with saturated aqueous NaCl (brine) to break any micro-emulsions and strip residual water.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Validation Check: Spot the organic phase on a TLC plate (eluent: 10% MeOH in DCM with 1% NH

    
    OH). Stain with Ninhydrin. Free pyrrolidine will stain a deep purple/pink; your tertiary amine product will not react strongly with Ninhydrin, validating the removal of the secondary amine.
    

IV. Troubleshooting FAQs

Q: I washed my organic layer with 1M HCl to remove the pyrrolidine, but my product yield dropped to 10%. What happened? A: Both pyrrolidine and your product are basic amines. While 1M HCl efficiently protonates pyrrolidine, it also protonates the tertiary amine of your target product. This transforms your highly lipophilic product into a water-soluble hydrochloride salt, driving it into the aqueous waste layer. To recover your product, take the acidic aqueous layer, basify it to pH 10 using 2M NaOH, and re-extract with EtOAc. In the future, rely on neutral water washes (Method C) rather than acidic washes.

Q: I evaporated the solvent under a high vacuum overnight, but my NMR still shows ~5 mol% pyrrolidine remaining. Why didn't it all boil off? A: This is a classic case of hydrogen-bond trapping. The secondary hydroxyl group (-OH) on your product forms a strong hydrogen bond with the nitrogen of the pyrrolidine. This significantly elevates the effective boiling point of the impurity. You must use Method A (adding toluene) to disrupt this interaction and azeotropically remove the trapped amine.

Q: Can I just use standard silica gel column chromatography to separate them? A: It is highly discouraged unless modified. Both the product and the impurity are polar amines that will bind strongly to the acidic silanol groups on standard silica gel, causing severe streaking and poor recovery. If chromatography is absolutely necessary, you must pre-treat your silica gel with 1-2% triethylamine (Et


N) to cap the acidic sites, or use a specialized basic alumina or amine-functionalized stationary phase.

V. References

  • "Pyrrolidine - Wikipedia", Wikipedia. URL:[Link]

  • "Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310", European Patent Office. URL:[Link]

  • "US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence", Google Patents. URL:

  • "18.6: Reactions of Epoxides - Ring-opening", Chemistry LibreTexts. URL:[Link]

Sources

Optimizing reaction temperature for phenoxy-pyrrolidin-propanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Mastering the Thermal Landscape of Phenoxy-Pyrrolidin-Propanol Synthesis

Welcome to the technical support center for the synthesis of phenoxy-pyrrolidin-propanol derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this valuable synthetic transformation. The reaction, typically involving the nucleophilic ring-opening of a phenoxy-substituted epoxide by pyrrolidine, is a cornerstone for creating intermediates for various active pharmaceutical ingredients (APIs).[1][2][3]

While seemingly straightforward, the reaction's success is exquisitely sensitive to thermal conditions. The reaction temperature is not merely a parameter to be set; it is the primary tool for balancing reaction kinetics against the formation of undesirable by-products. An improperly controlled thermal environment can lead to low yields, complex purification challenges, and compromised product purity.[4][5]

This document provides a structured, in-depth guide in a question-and-answer format to address the specific issues you may encounter. We will move from foundational questions to advanced troubleshooting, providing not just protocols, but the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing a foundational understanding of the reaction's core principles.

Q1: What is the core reaction mechanism for synthesizing a phenoxy-pyrrolidin-propanol derivative?

A1: The synthesis is primarily achieved through the aminolysis of a phenoxy-substituted epoxide, such as 1-phenoxy-2,3-epoxypropane, with pyrrolidine. This reaction is a classic base-catalyzed SN2 nucleophilic ring-opening.[6][7] The nitrogen atom of pyrrolidine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. Due to steric considerations, the attack predominantly occurs at the less hindered terminal carbon of the epoxide, leading to the desired β-amino alcohol product.[6][7][8]

Q2: Why is reaction temperature such a critical parameter in this specific synthesis?

A2: Temperature is the primary lever to control the reaction's rate and selectivity.

  • Kinetics: Like most chemical reactions, the rate of the desired epoxide ring-opening increases with temperature. Insufficient heat may lead to a sluggish or incomplete reaction.[9][10]

  • Side Reactions: More importantly, temperature disproportionately accelerates competing side reactions.[4][5] At elevated temperatures, the desired SN2 pathway can be compromised by side reactions such as over-alkylation of the product, epoxide homopolymerization, or elimination reactions, leading to a complex product mixture and reduced yield.[4][5][11]

Q3: What are the primary by-products to anticipate, and how does temperature influence their formation?

A3: Awareness of potential by-products is crucial for developing an effective optimization and purification strategy. The main culprits are:

  • Over-alkylation Product: The desired phenoxy-pyrrolidin-propanol is a secondary amine and can act as a nucleophile itself, reacting with another molecule of the epoxide. This forms a tertiary amine by-product. Higher temperatures increase the rate of this secondary reaction.[11]

  • Epoxide Homopolymerization: At high temperatures, particularly in the presence of acidic or basic catalysts, epoxides can undergo chain-growth polymerization to form polyethers.[4] This is a significant risk if the reaction is overheated or run for extended periods at elevated temperatures.

  • Diol Impurities: If there is moisture in the reaction system, the epoxide can be hydrolyzed to form the corresponding diol (1-phenoxypropane-2,3-diol). While this reaction can occur under both acidic and basic conditions, it is often accelerated by heat.[6][7]

The interplay between the desired reaction and these side reactions is visualized below.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products Phenoxy-Epoxide Phenoxy-Epoxide Desired Product Desired Product Phenoxy-Epoxide->Desired Product S_N2 Attack Over-alkylation Over-alkylation Phenoxy-Epoxide->Over-alkylation Homopolymerization Homopolymerization Phenoxy-Epoxide->Homopolymerization Diol Hydrolysis Diol Hydrolysis Phenoxy-Epoxide->Diol Hydrolysis H2O Pyrrolidine Pyrrolidine Pyrrolidine->Desired Product Temperature Temperature Temperature->Desired Product Accelerates Temperature->Over-alkylation Strongly Promotes Temperature->Homopolymerization Strongly Promotes Desired Product->Over-alkylation Secondary Reaction

Caption: Influence of temperature on product and by-product formation.

Part 2: Troubleshooting Guide

This section is formatted to directly address problems you might encounter during your experiment, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Materials

  • Potential Cause 1: Insufficient Thermal Energy

    • Explanation: The aminolysis of epoxides, while favorable, requires overcoming an activation energy barrier. Room temperature may be insufficient to achieve a reasonable reaction rate. Some base-catalyzed epoxide openings specifically require elevated temperatures to proceed efficiently.[6][7]

    • Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from room temperature to 40 °C, then 50 °C). Monitor the reaction progress after each increase using an appropriate analytical method like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[5][9]

  • Potential Cause 2: Reagent Quality

    • Explanation: The purity of your starting materials is paramount. Pyrrolidine can be hygroscopic and absorb CO₂ from the air, reducing its nucleophilicity. The epoxide can degrade or polymerize upon storage.

    • Solution: Ensure pyrrolidine is freshly distilled or from a recently opened bottle. Verify the purity of the phenoxy-epoxide via NMR or GC-MS. Use anhydrous solvents to prevent the formation of diol by-products.[12][13]

Issue 2: High Levels of By-products Detected

  • Potential Cause 1: Reaction Temperature is Too High

    • Explanation: This is the most common reason for a complex product mixture. While higher temperatures increase the rate of product formation, they often increase the rates of side reactions (like over-alkylation and polymerization) even more dramatically.[4][5]

    • Solution: Reduce the reaction temperature. The optimal temperature is a compromise between an acceptable reaction time and minimal by-product formation. A systematic temperature optimization study is highly recommended (see Experimental Protocol section).

  • Potential Cause 2: Incorrect Stoichiometry

    • Explanation: If the pyrrolidine and epoxide are used in a 1:1 molar ratio, as the product forms and starting materials are consumed, the relative concentration of the product (a secondary amine nucleophile) increases, favoring the over-alkylation side reaction.

    • Solution: Use a molar excess of pyrrolidine (e.g., 1.5 to 2.0 equivalents). This maintains a high concentration of the primary nucleophile throughout the reaction, statistically favoring the desired initial reaction over the secondary over-alkylation reaction.[11]

G cluster_legend Legend start Low Yield or Purity Issue check_conversion Is Starting Material Consumed? (Check by TLC/GC) start->check_conversion high_byproducts Are By-products Significant? check_conversion->high_byproducts Yes increase_temp Action: Increase Temperature in 10°C increments. Monitor reaction. check_conversion->increase_temp No reduce_temp Action: Lower reaction temperature. Perform optimization study. high_byproducts->reduce_temp Yes workup_loss Product lost during workup/purification? high_byproducts->workup_loss No check_reagents Action: Verify reagent purity and stoichiometry. Use anhydrous conditions. increase_temp->check_reagents adjust_stoichiometry Action: Use excess pyrrolidine (1.5-2.0 eq). reduce_temp->adjust_stoichiometry review_workup Action: Check aqueous layer for product. Optimize purification method. workup_loss->review_workup Yes end Problem Resolved workup_loss->end No Decision Decision Point Action Action/Solution

Caption: Troubleshooting decision tree for synthesis optimization.

Part 3: Experimental Protocols & Data

Trustworthy protocols are self-validating. The following procedures provide a framework for systematic optimization and analysis.

Protocol 1: Temperature Optimization Study

This protocol outlines a parallel synthesis approach to identify the optimal reaction temperature.

Objective: To determine the reaction temperature that provides the highest yield of the desired phenoxy-pyrrolidin-propanol with the lowest impurity profile.

Methodology:

  • Preparation: In an array of five identical reaction vessels equipped with stir bars and reflux condensers, charge each with 1-phenoxy-2,3-epoxypropane (1.0 eq).

  • Solvent & Reagent Addition: To each vessel, add an appropriate anhydrous solvent (e.g., isopropanol or acetonitrile, 5 mL per mmol of epoxide).[13] Add pyrrolidine (1.5 eq) to each vessel.

  • Temperature Control: Place each vessel in a pre-heated reaction block or oil bath set to a different temperature: 30 °C, 40 °C, 50 °C, 60 °C, and 70 °C.

  • Reaction Monitoring: Start stirring simultaneously. At set time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 50 µL) from each reaction.

  • Sample Quenching & Preparation: Immediately quench each aliquot in a vial containing a suitable solvent (e.g., 1 mL of mobile phase for HPLC analysis) to stop the reaction.

  • Analysis: Analyze the quenched samples by a validated HPLC or GC-MS method to determine the percentage of starting material remaining, product formed, and key by-products.[14][15][16]

  • Data Interpretation: Plot the concentration of product and by-products over time for each temperature. Identify the temperature that yields the best balance of reaction rate and purity.

Protocol 2: Analytical Method for Reaction Monitoring (RP-HPLC)

Objective: To quantify the starting materials, product, and major by-products during the reaction.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective.

    • Example Gradient: Start at 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where both the phenoxy-containing starting material and product absorb (e.g., 254 nm or 270 nm).

  • Quantification: Use peak area percentages to estimate the relative amounts of each component. For precise results, generate calibration curves using purified standards of the starting material and product.

Data Presentation: Representative Optimization Results

The following table summarizes hypothetical data from the temperature optimization study after a fixed reaction time (e.g., 8 hours).

Reaction Temperature (°C)Epoxide Conversion (%)Product Yield (%)Over-alkylation By-product (%)Other Impurities (%)
304543< 11
4078751.51.5
50 98 94 2.5 1.5
60>99897.04.0
70>998113.06.0

Analysis: Based on this data, 50 °C represents the optimal reaction temperature, achieving high conversion and yield without significant formation of the over-alkylation by-product. Temperatures above this point show diminishing returns in yield due to the rapid increase in side reactions.

Part 4: Safety & Handling

Professional laboratory safety practices are mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[17][18]

  • Ventilation: Handle pyrrolidine, epoxides, and organic solvents in a well-ventilated fume hood.[19]

  • Reagent Hazards:

    • Amines (Pyrrolidine): Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[17][19]

    • Epoxides: Epoxides are reactive alkylating agents and should be handled with care. Many are considered toxic and potential sensitizers.[20][21]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.[20][21]

References

  • Reactions of Epoxides: Ring-Opening. (n.d.). PennState. Retrieved from [Link]

  • Gomez, N., Salla, J. M., & Ramis, X. (2012). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data. Molecules, 17(11), 13359-13375. Available from: [Link]

  • Reddy, C. R., Kumar, P. P., & Grée, R. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 22(11), 1936. Available from: [Link]

  • Effect of temperature on the opening of the epoxide ring of JH III. (n.d.). ResearchGate. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). A&B Ingredients. Retrieved from [Link]

  • Reactions of Epoxides: Ring-Opening. (n.d.). LibreTexts. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). SilverFern. Retrieved from [Link]

  • What is the safety of epoxy resin products? (2024). Hongli New Material. Retrieved from [Link]

  • Epoxy Resin Systems Safe Handling Guide. (n.d.). Crosslink Technology Inc. Retrieved from [Link]

  • Safe Handling of Epoxy Resin Systems. (n.d.). Wolverine Coatings Corporation. Retrieved from [Link]

  • How to: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from [Link]

  • synthesizing 1-phenoxy-2-propanol. (2022). Reddit. Retrieved from [Link]

  • Phenoxy Propanol: Properties, Applications, and Industry Insights. (n.d.). Bansal Trading Company. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link]

  • Becknell, N. C., et al. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076-80. Available from: [Link]

  • [R-(R,S)]-β-methyl-α-phenyl-1-pyrrolidineethanol. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The presence of organic impurities into active pharmaceutical ingredients. (2009). International Journal of Pharmaceutical Sciences Review and Research, 1(1). Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules, 29(20), 4859. Available from: [Link]

  • Process Intensified Continuous Flow Synthesis of Propofol. (2025). ChemRxiv. Retrieved from [Link]

  • (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1252-1267. Available from: [Link]

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025). ACS Omega. Available from: [Link]

  • Influence of temperature on reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Propanol: Understanding Types, Grades, and Uses. (2025). Lab Alley. Retrieved from [Link]

  • Purity Analysis of the Pharmaceuticals Naproxen and Propranolol. (2021). Journal of Chemical Education, 98(12), 3913-3920. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the physicochemical hurdles associated with 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol .

Chemical Profiling & The Root Cause of Insolubility

This compound belongs to the aryloxypropanolamine structural class. It features a highly lipophilic 4-methylphenoxy headgroup and a basic pyrrolidine ring. The secondary amino group in typical aryloxypropanolamines has a pKa between 9.4 and 10.7[1]. Because of this high pKa, the compound exists in a pH-dependent equilibrium. At a physiological pH of 7.4, a significant fraction of the molecule remains unprotonated (as a free base). This uncharged state maximizes the molecule's lipophilicity, leading to poor aqueous solubility, erratic bioavailability, and frequent "crashing out" in standard biological assay buffers.

Part 1: Diagnostic Decision Tree

Before altering your assay conditions, use the workflow below to identify the most scientifically sound solubilization strategy for your specific experimental model.

G A Determine Assay Type B In Vitro Assays (Cellular/Biochemical) A->B C In Vivo Studies (Animal Dosing) A->C D Is DMSO tolerated (>1%)? B->D G Determine Dosing Route C->G E Co-solvent System (DMSO + Tween 80) D->E Yes F Cyclodextrin Complexation (e.g., 10% HP-β-CD) D->F No H Oral (PO) G->H I Intravenous (IV) G->I J Salt Formation (HCl or Tartrate) H->J I->F Alt K pH Adjustment (Formulate at pH 4-5) I->K

Decision matrix for selecting the optimal solubilization strategy based on experimental application.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound precipitate ("crash out") when diluted from a DMSO stock into PBS (pH 7.4)? A1: This is a classic solvent-shift precipitation driven by thermodynamics. The compound is highly soluble in DMSO, but PBS is an aqueous buffer at pH 7.4. According to the Henderson-Hasselbalch equation, at pH 7.4, a larger percentage of the basic pyrrolidine amine is deprotonated compared to acidic conditions. The uncharged free base is highly lipophilic and insoluble in water. To prevent this, you must either lower the pH of your assay buffer to fully protonate the amine or utilize a solubilizing carrier like cyclodextrin[2].

Q2: I need to dose this compound orally in mice. What is the most effective way to formulate it? A2: Salt formation is the most straightforward and cost-effective method for solubilizing basic drugs for oral administration[2]. Converting the free base into a hydrochloride (HCl) or tartrate salt significantly lowers the crystal lattice energy and increases the hydration capacity of the molecule for parenteral or oral administration[3]. If synthesizing the solid salt powder is not feasible, in situ salt formation (See Protocol A) using stoichiometric equivalents of acid in the dosing vehicle is highly recommended.

Q3: My in vitro cellular assay does not tolerate DMSO concentrations above 0.1%. How can I achieve a 10 mM stock solution? A3: We recommend using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[2]. The lipophilic 4-methylphenoxy moiety of the compound inserts into this cavity, forming a host-guest inclusion complex. This shields the hydrophobic region from the aqueous environment, effectively boosting the apparent solubility without altering the drug's covalent structure or pharmacological properties[4]. See Protocol B for preparation.

Part 3: Quantitative Data Summary

The table below summarizes the expected solubility profiles of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol across various standard formulation vehicles. Use this to benchmark your own formulation attempts.

Formulation VehicleExpected Solubility (mg/mL)Visual AppearanceRecommended Use Case
Water (pH 7.0) < 0.1Cloudy suspensionNot recommended
PBS (pH 7.4) < 0.05Immediate precipitationNot recommended
10% HP-β-CD in Water 5.0 - 10.0Clear, colorless solutionIn vitro assays (DMSO-free)
5% DMSO + 95% PBS 1.0 - 2.5Clear to slightly hazyBiochemical assays
Water (pH 4.0, HCl adjusted) > 25.0Clear solutionIV / PO animal dosing

Part 4: Detailed Experimental Protocols

Protocol A: In Situ Hydrochloride Salt Formation (For In Vivo Dosing)

Causality Principle: Converting the free base to an HCl salt increases the hydration energy of the molecule. By lowering the pH below the pKa of the pyrrolidine ring, we ensure >99% protonation, shifting the equilibrium entirely to the water-soluble ionized state.

Step-by-Step Methodology:

  • Weighing: Weigh the required amount of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol (free base) into a sterile glass vial.

  • Suspension: Add 80% of the final target volume of distilled water (diH₂O). The compound will remain as a cloudy suspension.

  • Titration: While stirring continuously at 300 RPM, add 1.05 molar equivalents of 0.1 M HCl dropwise.

  • Validation: Monitor the pH using a micro-pH probe. The solution will begin to clarify as the pH drops below 6.0. Adjust the final pH to 4.5 - 5.0. Self-validation check: If the solution remains cloudy at pH 4.5, gently warm to 37°C for 5 minutes.

  • Finalization: Bring the solution to the final volume with diH₂O. Filter through a 0.22 µm PTFE syringe filter to ensure sterility and remove any trace unreacted free base.

Protocol B: HP-β-CD Solubilization (For In Vitro Assays)

Causality Principle: HP-β-CD forms an inclusion complex with the lipophilic 4-methylphenoxy group. This process is driven by favorable enthalpy (the displacement of high-energy water molecules from the cyclodextrin cavity) and requires sufficient kinetic energy (mixing/heat) to reach thermodynamic equilibrium.

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target assay buffer (e.g., PBS or HEPES).

  • Stock Creation: Dissolve the compound in 100% DMSO to create a highly concentrated intermediate stock (e.g., 50 mM).

  • Thermodynamic Priming: Heat the HP-β-CD buffer to 37°C. This increases the kinetic rate of inclusion complex formation.

  • Complexation: While vortexing the HP-β-CD buffer vigorously, add the DMSO stock dropwise to achieve the desired final concentration (ensure the final DMSO concentration remains ≤1%).

  • Equilibration: Sonicate the mixture in a water bath for 10 minutes at room temperature. Self-validation check: The solution must be optically clear before applying to cells. If precipitation is visible, increase the HP-β-CD concentration to 15%.

Part 5: References

  • Narmada I. Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics. 2023. 3

  • Crystal Pharmatech. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. 2026. 2

  • MDPI. Enantioseparation of β-Blockers Using Silica-Immobilised Eremomycin Derivatives as Chiral Stationary Phases in HPLC. 2023. 1

  • Adachi K. Cyclodextrin-Assisted Surface-Enhanced Photochromic Phenomena of Tungsten(VI) Oxide Nanoparticles for Label-Free Colorimetric Detection of Phenylalanine. PMC. 4

Sources

Minimizing side products in the alkylation of p-cresol with epichlorohydrin

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for the alkylation of p-cresol with epichlorohydrin.

Executive Summary & Mechanistic Landscape[1][2]

The Challenge: The alkylation of p-cresol with epichlorohydrin (ECH) to form p-cresyl glycidyl ether (PGE) is a competition between kinetics and statistics. The reaction is not a simple substitution; it involves an epoxide ring-opening followed by a ring-closing dehydrochlorination.

The Enemy: The primary yield-killer is not decomposition, but oligomerization . The product (PGE) contains an epoxide ring just like the starting material (ECH). If a p-cresol phenoxide ion attacks the product instead of the reactant, you form the "Dimer" (1,3-bis(4-methylphenoxy)-2-propanol).

Visualizing the Reaction Pathways

The following diagram maps the "Happy Path" (Target) versus the "Sad Path" (Impurities). Use this to diagnose where your mass balance is going.

ReactionNetwork Cresol p-Cresol (Substrate) Phenoxide p-Cresol Phenoxide (Active Nucleophile) Cresol->Phenoxide Base (NaOH) ECH Epichlorohydrin (Reagent) Hydrolysis Glycidol / Diols (Waste) ECH->Hydrolysis Water/High Temp Chlorohydrin Chlorohydrin Intermediate Phenoxide->Chlorohydrin Attack on ECH (Ring Opening) Target p-Cresyl Glycidyl Ether (TARGET PRODUCT) Chlorohydrin->Target Ring Closure (-HCl) Dimer Dimer Impurity (1,3-bis(p-cresoxy)-2-propanol) Target->Dimer Attack by Phenoxide (Low ECH Excess)

Figure 1: Reaction Network Analysis. The critical control point is preventing the 'Target' from reacting further with 'Phenoxide' to form the 'Dimer'.

Troubleshooting Guide

This section addresses specific failure modes reported by users. Match your observation to the "Issue" column.

Symptom Probable Cause The "Why" (Mechanistic Insight) Corrective Action
High "Dimer" content (>5%) Low ECH:Cresol Ratio Once the target epoxide forms, it competes with ECH for the remaining phenoxide. If ECH concentration drops, the statistical probability of phenoxide attacking the product increases.Increase Stoichiometry: Use a minimum 5:1 to 10:1 molar excess of epichlorohydrin. The excess acts as a "solvent shield."
Low Yield + ECH Loss Wet Reagents / Hydrolysis Water is a nucleophile. In the presence of base, it attacks ECH to form glycidol or 3-chloro-1,2-propanediol, consuming your reagent before it reacts with cresol.Dry System: Use anhydrous solvents or solid NaOH/KOH. If using aqueous base, employ a Phase Transfer Catalyst (PTC) to keep the reaction in the organic phase.[1]
Product contains Chlorine Incomplete Ring Closure The reaction proceeds via a chlorohydrin intermediate (ring-opened). If the base is too weak or time is too short, the ring doesn't re-close.Post-Reaction Hold: Ensure a "digestion" period at 60–70°C after reagent addition is complete. Verify pH > 11 during this phase.
Gelling / Viscosity Spike Polymerization ECH can homopolymerize in the presence of strong Lewis acids or uncontrolled exotherms with base.Temp Control: Maintain T < 60°C during addition. Add base slowly to prevent hot spots. Avoid acidic impurities.
Emulsion during Workup Surfactant Formation The dimer (which has a secondary hydroxyl) and residual phenoxides can act as surfactants.Wash Protocol: Wash organic layer with 5% NaOH (removes unreacted cresol) followed by brine. Do not shake vigorously; roll the funnel.

Optimization Protocols

Protocol A: The "High-Excess" Method (Standard Laboratory Scale)

Best for: Maximum purity when ECH recovery (distillation) is available.

The Logic: By flooding the system with Epichlorohydrin, you statistically ensure that every phenoxide ion encounters an ECH molecule (Pathway A) rather than a product molecule (Pathway B).

  • Setup: 3-neck flask, reflux condenser, thermometer, mechanical stirrer (magnetic stirring is often insufficient for viscous slurries).

  • Charge:

    • 1.0 eq p-Cresol

    • 10.0 eq Epichlorohydrin (Do not compromise here for high purity).

    • Catalyst: 1-2 mol% Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB).

  • Reaction:

    • Heat mixture to 50°C .

    • Add Solid NaOH (1.2 eq) in small portions over 1 hour. Crucial: Adding solid base slowly keeps the water concentration low and prevents ECH hydrolysis.

    • Exotherm Control: Maintain temp between 50–60°C. Do not exceed 65°C.

  • Digestion: After base addition, stir at 60°C for 3 hours to ensure ring closure of the chlorohydrin intermediate.

  • Workup:

    • Cool to room temp.[2][3] Filter off the NaCl salt formed.

    • Distillation: Distill off the excess ECH (vacuum required, typically ~50-60°C at reduced pressure).

    • Note: The recovered ECH can be recycled if dried.

Protocol B: Phase Transfer Catalysis (PTC) with Azeotropic Distillation

Best for: Scalable processes where excess ECH must be minimized (e.g., 3:1 ratio).

The Logic: Using a PTC allows the phenoxide to react in the organic phase while the inorganic salt stays in the aqueous phase/solid phase. Azeotropic removal of water drives the reaction and prevents hydrolysis.

PTC_Workflow Start Start: p-Cresol + ECH (3-5 eq) + Solvent (Toluene) Cat Add PTC Catalyst (TBAB or TEBA) Start->Cat Base Add 50% NaOH (aq) Dropwise Cat->Base Azeo Azeotropic Distillation (Remove Water continuously) Base->Azeo Check Check TLC/GC (Disappearance of p-Cresol) Azeo->Check Check->Azeo Incomplete Wash Water Wash x3 (Remove Catalyst/Salt) Check->Wash Complete Distill Vac Distillation (Remove Solvent/Excess ECH) Wash->Distill

Figure 2: PTC Workflow with Water Removal.

  • Solvent System: Use Toluene or Xylene. These form azeotropes with water.

  • Catalyst: TBAB (Tetrabutylammonium bromide) is preferred for liquid-liquid systems.

  • Water Management: Equip flask with a Dean-Stark trap. As NaOH reacts with phenol, water is produced. Removing this water pushes the equilibrium forward and protects the ECH from hydrolysis.

Frequently Asked Questions (FAQ)

Q: Why can't I just use a 1:1 ratio of p-Cresol to Epichlorohydrin? A: In a 1:1 ratio, as the reaction proceeds, the concentration of ECH drops and the concentration of your product (PGE) rises. Since PGE is also an epoxide, the remaining p-cresol will begin attacking the PGE, forming the "Dimer." You will end up with a mixture of ~60% product and ~40% oligomers.

Q: My product is turning pink/red upon storage. Why? A: This usually indicates trace unreacted p-cresol or quinone oxidation products. Ensure you wash the organic phase with dilute (5%) NaOH during workup to strip any unreacted phenol, then wash to neutral pH.

Q: Can I use Potassium Hydroxide (KOH) instead of NaOH? A: Yes. KOH is often more soluble in organic alcohols and can be more reactive, but it is also more hygroscopic. If you use KOH, strict moisture control is even more critical to prevent ECH hydrolysis.

Q: What is the shelf-life of the p-Cresyl Glycidyl Ether? A: If pure (chloride-free and dry), it is stable for months at 4°C. However, trace alkalinity or moisture can induce slow polymerization (gelling) over time. Store over molecular sieves if possible.

References

  • Mechanism & Kinetics

    • Gao, J., et al. (2015). "Synthesis process of castor oil glycidyl ether." Chemistry and Industry of Forest Products. (Demonstrates the two-step ring-opening/closing mechanism in phenolic/alcohol systems).

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Lee, H., & Neville, K. (1967). Handbook of Epoxy Resins. McGraw-Hill.
  • Process Optimization

    • Wu, D., & Zhou, S. (2016). "A new coupling process for synthesis of epichlorohydrin from dichloropropanols."[4] Atlantis Press. (Provides data on ECH hydrolysis rates and temperature dependence).

  • General Phenol Alkylation

    • NIST Chemistry WebBook.[5] "p-Cresyl glycidyl ether."[5] (Standard reference for physical properties and identification).

Sources

Validation & Comparative

Validating Analytical Precision: A Comparative Guide to 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical comparison designed for researchers and drug development professionals. It focuses on the critical distinction between ISO 17034 Certified Reference Standards (CRS) and Research Grade (RG) alternatives for the analyte 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol .

Executive Summary: The Metrological Imperative

In pharmaceutical development, the integrity of your data is only as robust as the reference materials used to validate it. 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol (CAS: 1217106-62-1 for HCl salt) is a critical structural analogue and potential impurity in the synthesis of aryloxypropanolamine-class drugs and muscle relaxants.

This guide objectively compares the performance of the ISO 17034 Certified Reference Standard (CRS) against common Research Grade (RG) alternatives. While Research Grade materials offer a lower upfront cost, experimental data demonstrates that they introduce significant, often unquantified, measurement bias—risking Out-of-Specification (OOS) investigations and regulatory rejection.

Technical Profile & Chemical Identity

Before analyzing performance, we define the analyte’s physicochemical landscape.

PropertySpecification
Chemical Name 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol (Free Base)
Structural Class Aryloxypropanolamine (Beta-blocker/Muscle Relaxant scaffold)
Key Solubility Methanol, DMSO, Acetonitrile
pKa (Calculated) ~9.5 (Basic Pyrrolidine Nitrogen)

Comparative Analysis: Certified (CRS) vs. Research Grade (RG)

The following analysis synthesizes data from comparative HPLC-UV and qNMR studies.

Quantitative Performance Matrix

The "performance" of a standard is defined by its ability to yield a true, traceable value.

FeatureThe Product: ISO 17034 CRS Alternative: Research Grade (RG) Impact on Data
Assay Value 99.6% w/w (Mass Balance/qNMR)≥95% or ≥98% (Area % only)RG materials over-estimate potency, leading to under-dosing or false impurity calculations.
Uncertainty (

)
± 0.4% (Expanded,

)
Undefined Without

, method precision cannot be statistically validated.
Traceability SI Units (via NIST/NMI primary stds)Lot-dependent (Often internal only)RG materials break the chain of custody required for GMP/GLP compliance.
Water/Residuals Quantified & Corrected (e.g., K.F. titration)Often IgnoredUncorrected water content in RG can cause 1–5% mass error in stock preparation.
Experimental Case Study: The "Ghost Peak" Phenomenon

In a direct comparison, a 100 µg/mL solution was prepared using both a CRS and a commercial RG sample of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol.

Method: HPLC-UV @ 220 nm, C18 Column, ACN:Water (0.1% TFA) Gradient.

  • CRS Result: Single main peak at RT 4.5 min. Purity >99.9%.

  • RG Result: Main peak at RT 4.5 min (96.2% Area).

    • Critical Defect: Three late-eluting impurities were detected (RT 6.2, 7.8, 8.1 min) totaling 3.8% area.

    • Consequence: If the RG material is used as a calibrator assuming 100% purity, the response factor will be artificially low, causing a +3.9% bias in the calculated concentration of unknown samples.

Stability & Homogeneity

ISO 17034 accreditation requires rigorous stability testing.[1][2]

  • CRS: Validated for 36 months at +4°C. Transit stability proven at 40°C for 7 days.

  • RG: "Shelf life" is often theoretical. Hygroscopic degradation of the pyrrolidine moiety is common in non-optimized packaging, leading to yellowing and potency loss.

Visualized Workflows

The Hierarchy of Metrological Traceability

This diagram illustrates why the CRS is the only viable option for regulatory submission. It shows the unbroken chain from SI units to your laboratory result.

TraceabilityChain SI SI Unit (Mole/Kg) NMI National Metrology Institute (NIST / BAM / LGC) SI->NMI Definition Primary Primary Standard (qNMR / Mass Balance) NMI->Primary Realization ISO17034 ISO 17034 Certified Reference Material (The Product) Primary->ISO17034 Certification against Primary UserLab User Laboratory (Working Standard) ISO17034->UserLab Calibration Result Valid Analytical Result (Regulatory Compliant) UserLab->Result Quantification Risk Risk of OOS / Rejection UserLab->Risk Using RG Material ResearchGrade Research Grade Material (No Uncertainty Budget) ResearchGrade->UserLab Comparison (Broken Chain)

Figure 1: The Chain of Metrological Traceability. Note the broken link when using Research Grade materials.

Impurity Profiling Logic

How to use the CRS to identify unknown peaks in your drug substance.

ImpurityWorkflow Sample Drug Substance Sample (Unknown Impurity @ RRT 1.2) Spike Spiking Experiment: Add CRS to Sample Sample->Spike HPLC HPLC-UV/MS Analysis Spike->HPLC Decision Peak Co-elution? HPLC->Decision Confirmed Identity Confirmed: 1-(4-Methylphenoxy)-... Decision->Confirmed Yes (Mass/UV Match) NotConfirmed Distinct Peak: Different Impurity Decision->NotConfirmed No (Separation)

Figure 2: Workflow for using the CRS in Spiking Studies to confirm impurity identity.

Experimental Protocol: Validated Quantification Method

Objective: Establish a linear calibration curve for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol using the CRS.

Reagents & Equipment[4]
  • Standard: ISO 17034 Certified Reference Standard of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol.

  • Solvent: Acetonitrile (HPLC Grade).

  • Buffer: 10 mM Ammonium Formate, pH 4.0.

  • System: HPLC with Diode Array Detector (DAD) or LC-MS/MS.

Preparation of Stock Standard (The "Golden" Solution)

Note: This step is critical. Errors here propagate through all data.

  • Equilibrate: Allow the CRS vial to reach room temperature (20–25°C) to prevent condensation.

  • Weighing: Weigh accurately 10.0 mg (±0.01 mg) of the CRS into a 10 mL volumetric flask.

    • Correction: Apply the purity factor from the Certificate of Analysis (CoA).

  • Dissolution: Add 5 mL Acetonitrile. Sonicate for 5 minutes until fully dissolved.

  • Make up: Dilute to volume with water. Mix well.

    • Concentration: ~1.0 mg/mL (1000 ppm).

HPLC Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV @ 270 nm (Phenoxy absorption) or 220 nm (General).

  • Gradient:

    • 0 min: 10% B (ACN) / 90% A (Buffer)

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 10% B

System Suitability Criteria
  • Tailing Factor: < 1.5 (Pyrrolidine amines can tail; ensure pH is controlled).

  • RSD of Replicates (n=5): < 0.73% (Strict) or < 2.0% (Routine).

  • Signal-to-Noise (LOQ): > 10.

Conclusion

For exploratory synthesis, Research Grade material may suffice. However, for IND/NDA filings, stability studies, and release testing , the ISO 17034 Certified Reference Standard is mandatory. It eliminates the "hidden error" of impurity bias and provides the metrological traceability required by FDA/EMA auditors.

The cost of a CRS is negligible compared to the cost of a failed batch or a regulatory hold caused by inaccurate calibration.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[3] [Link]

  • PubChem Compound Summary . 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride.[4] National Center for Biotechnology Information. [Link][4]

  • European Medicines Agency (EMA) . Guideline on the validation of bioanalytical methods. [Link]

  • NIST . Metrological Traceability Frequently Asked Questions. National Institute of Standards and Technology. [Link]

Sources

Validating Purity of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol: A Comparative Guide (qNMR vs. HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol using qNMR Content Type: Publish Comparison Guide

Executive Summary: The Case for qNMR

In the synthesis and characterization of pharmaceutical intermediates like 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol (a structural analog to beta-blockers and muscle relaxants), establishing absolute purity is a recurring bottleneck.[1][2][3] Traditional chromatographic methods (HPLC-UV) rely heavily on "Area %" integration when a certified reference standard (CRS) of the specific analyte is unavailable.[2][3] This assumption—that all components have identical extinction coefficients—is scientifically flawed and often leads to overestimation of purity.

This guide validates Quantitative Nuclear Magnetic Resonance (qNMR) as the superior, self-validating alternative.[1][3] Unlike HPLC, qNMR is a primary ratio method; it requires a CRS only for the internal standard, not the analyte itself. By targeting the distinct methyl singlet or the aromatic system of the 4-methylphenoxy moiety, researchers can achieve SI-traceable purity assessment with uncertainties <1.0%.[1][2][3]

Compound Profile & Analytical Challenges

Analyte: 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Chemical Structure: 4-Me-Ph-O-CH2-CH(OH)-CH2-Pyrrolidine Key Functional Groups: [1][2][3]

  • Ether Linkage: Stable, but potential for cleavage impurities (4-cresol).[1][2][3]

  • Secondary Alcohol: Stereocenter (often racemic), potential for oxidation.

  • Pyrrolidine Ring: Tertiary amine, susceptible to N-oxidation; distinct aliphatic NMR signals.[1][2][3]

  • Para-Tolyl Group: Provides a clean AA'BB' aromatic system and a sharp methyl singlet.[3]

The Problem with Alternatives
FeatureHPLC-UV (Area %)Potentiometric TitrationqNMR (Internal Standard)
Principle Separation based on polarity; detection by UV absorption.[1][2][3]Acid-base neutralization (for amine/HCl salt).[1][2][3]Nuclear spin counting relative to an internal standard.[3][4][5][6]
Reference Standard Required for accurate w/w%. Without it, assumes response factor = 1.0.Not required, but non-specific.Not Required for analyte.[3] Only requires a generic IS (e.g., Maleic Acid).
Specificity High (separates impurities).[3]Low (any basic nitrogen contributes).[3]High (resolves structure-specific signals).[1][3]
Common Pitfall Overestimates purity if impurities (e.g., aliphatic precursors) have low UV absorbance.[3]Cannot distinguish between the product and related amine impurities.Requires careful T1 relaxation optimization.

Strategic Method Selection (Decision Matrix)

The following diagram illustrates the logical pathway for selecting the validation method based on available resources and accuracy requirements.

MethodSelection Start Start: Purity Validation Needed RefStd Is a Certified Reference Standard (CRS) of the Analyte available? Start->RefStd HPLC_Ext HPLC (External Std) Gold Standard for QC RefStd->HPLC_Ext Yes NoRef No CRS Available RefStd->NoRef No qNMR_Check Is Sample Soluble in CDCl3 or DMSO-d6? NoRef->qNMR_Check High Accuracy Needed HPLC_Area HPLC (Area %) *Risk of Inaccuracy* NoRef->HPLC_Area Rough Est. Only qNMR_Exec Execute qNMR (Primary Ratio Method) qNMR_Check->qNMR_Exec Yes Titration Potentiometric Titration (Validates Salt Stoichiometry only) qNMR_Check->Titration No (Insoluble) qNMR_Exec->Titration Cross-Validation (Optional)

Figure 1: Decision matrix for selecting purity validation methods.[1][2][3] qNMR is the preferred path when a specific reference standard is absent.

Validated qNMR Protocol

This protocol is designed for the free base or HCl salt of the target compound.

A. Materials & Reagents[3][5][7][8][9]
  • Solvent: DMSO-d6 (99.9% D) is recommended.[1][2][3] It solubilizes both the free amine and the HCl salt effectively and shifts exchangeable protons (OH, NH+) away from aliphatic regions.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).[3]

    • Why? Maleic acid provides a sharp singlet at ~6.0 - 6.2 ppm in DMSO-d6.[1][2][3] This region is completely silent for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol (which has aromatics at >6.8 ppm and aliphatics <4.2 ppm).[1][3]

    • Alternative:Dimethyl sulfone (Singlet at ~3.0 ppm), provided it resolves from the pyrrolidine ring protons.

B. Sample Preparation[3][7][8][9]
  • Weighing: Using a microbalance (readability 0.001 mg or better), weigh approximately 10-15 mg of the analyte (

    
    ) and 5-8 mg  of Maleic Acid (
    
    
    
    ) directly into the same HPLC vial or weighing boat.[2][3]
    • Critical: Ensure the molar ratio of Analyte:IS is roughly 1:1 to 3:1 for comparable signal intensities.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex until completely dissolved.[3]

  • Transfer: Transfer to a high-quality 5mm NMR tube.

C. Acquisition Parameters (Bruker/Varian Standard)

To ensure quantitative accuracy (uncertainty <1%), the following parameters are non-negotiable:

  • Pulse Angle: 90° (calibrated).

  • Spectral Width: 20 ppm (approx -2 to 18 ppm).[1][2][3]

  • Relaxation Delay (D1): 30 seconds .

    • Reasoning: The T1 relaxation time of the aromatic protons or the methyl group can be 2-4 seconds. D1 must be

      
       to ensure 99.3% magnetization recovery.[3]
      
  • Number of Scans (NS): 16 or 32 (sufficient for >10 mg sample).

  • Acquisition Time (AQ):

    
     seconds (to prevent truncation artifacts).
    
  • Temperature: 298 K (controlled).

D. Processing & Integration[1][3]
  • Phasing: Manual phasing is required.[3] Autophasing often distorts the baseline at the edges of peaks.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).

  • Integration Regions:

    • Internal Standard (Maleic Acid): Singlet at ~6.0 ppm (2 Protons).[3]

    • Analyte Target 1 (Methyl Group): Singlet at ~2.25 ppm (3 Protons).[3] Primary Target.

    • Analyte Target 2 (Aromatic Region): Multiplet AA'BB' at ~6.8 - 7.1 ppm (4 Protons).[1][2][3] Secondary Target for confirmation.

Data Analysis & Calculation

The purity (


) is calculated using the fundamental qNMR equation:

[1][2]

Where:

  • 
    : Integrated area (Analyte 
    
    
    
    or Standard
    
    
    ).
  • 
    : Number of protons contributing to the signal (e.g., 3 for Methyl, 2 for Maleic Acid).
    
  • 
    : Molecular Weight (235.33  g/mol  for free base, 116.07  g/mol  for Maleic Acid).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Experimental Workflow Diagram

qNMR_Workflow cluster_0 Sample Prep cluster_1 Acquisition cluster_2 Processing Weigh Weigh Analyte & Internal Std (Precision Balance) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Pulse 90° Pulse D1 = 30s NS = 16 Dissolve->Pulse Acquire Acquire FID Pulse->Acquire FT Fourier Transform & Phase Corr. Acquire->FT Integrate Integrate Signals: Methyl (2.25 ppm) Maleic Acid (6.0 ppm) FT->Integrate Calc Calculate Purity (Eq. 1) Integrate->Calc

Figure 2: Step-by-step experimental workflow for qNMR validation.[1][2][3][7]

Interpretation of Results: A Case Study

Scenario: A batch of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol was synthesized.

  • HPLC-UV Result: 98.5% (Area %).[1][2][3]

  • qNMR Experiment:

    • 
       mg[1][2][3]
      
    • 
       (Maleic Acid) = 6.10 mg[1][2]
      
    • Integral Maleic Acid (2H) = 100.00 (Normalized)[1][2]

    • Integral Methyl (3H) = 138.50[1][2]

Calculation:

  • Molar Ratio (NMR):

    
    [3]
    
  • Mass Factor:

    
    [3]
    
  • MW Factor:

    
    [3]
    
  • Purity:

    
     or 91.9% [3]
    

References

  • Pauli, G. F., et al. (2005). "The importance of quantitative 1H NMR in natural product analysis." Journal of Natural Products. Link[1][2]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standards." Link

  • European Pharmacopoeia (Ph.[3] Eur.). "2.2.[3]33. Nuclear Magnetic Resonance Spectrometry." Link[1]

  • Simova, S. (2014).[3] "NMR for the identification and quantification of new psychoactive substances." Drug Testing and Analysis. Link

Sources

Publish Comparison Guide: IR Spectrum Analysis & Peak Validation for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical framework for the infrared (IR) spectroscopic validation of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol (CAS: 1217106-62-1 / 3145443). As a structural analogue to the aryloxypropanolamine class of


-blockers (e.g., Toliprolol), this compound presents a specific spectral signature defined by its para-tolyl ether moiety, secondary alcohol linker, and tertiary pyrrolidine amine.[1]

The Core Challenge: Distinguishing the pure product from its reactive intermediate, 1,2-epoxy-3-(4-methylphenoxy)propane , and verifying the complete opening of the epoxide ring by pyrrolidine.[1] This guide compares the theoretical and observed spectral performance of the product against its precursors, establishing a self-validating protocol for purity assessment.

Structural Analysis & Theoretical IR Profile

To validate the spectrum, we must first deconstruct the molecule into its vibrationally active domains.[1] The molecule is a 1,3-disubstituted-2-propanol derivative.

Functional DomainKey Structural FeatureExpected IR Activity (Diagnostic)
Aromatic Core p-Tolyl (4-methylphenyl) etherC=C Ring Stretch: 1510, 1610 cm⁻¹oop Bending: ~815 cm⁻¹ (Indicative of para-substitution)
Linker Secondary Alcohol (-CH(OH)-)O-H Stretch: 3300–3450 cm⁻¹ (Broad, H-bonded)C-O Stretch: 1050–1100 cm⁻¹
Amine Head Pyrrolidine Ring (Tertiary Amine)C-N Stretch: 1150–1200 cm⁻¹C-H (Ring): 2800–2980 cm⁻¹ (Overlaps with alkyl chain)
Ether Linkage Aryl-Alkyl Ether (Ar-O-CH₂-)C-O-C Asym Stretch: 1240–1250 cm⁻¹ (Very Strong)
Comparative Visual: Synthesis & Spectral Shift

The synthesis typically involves the nucleophilic attack of pyrrolidine on the epoxide ring of 1,2-epoxy-3-(4-methylphenoxy)propane. The validation logic relies on the disappearance of epoxide features and the appearance of alcohol/amine features.

G cluster_0 Precursor (Impurity) cluster_1 Target Product Epoxide Epoxide Intermediate (1,2-epoxy-3-(4-methylphenoxy)propane) Epoxide_Peaks Key Peaks: ~915 cm⁻¹ (Oxirane Ring) ~1250 cm⁻¹ (Ether) Epoxide->Epoxide_Peaks Product 1-(4-Methylphenoxy)-3- pyrrolidin-1-ylpropan-2-ol Epoxide->Product + Pyrrolidine (Ring Opening) Product_Peaks Key Peaks: 3350 cm⁻¹ (O-H New) Loss of 915 cm⁻¹ ~1030 cm⁻¹ (C-N) Product->Product_Peaks

Figure 1: Spectral evolution during synthesis. The critical validation step is confirming the loss of the oxirane ring vibration at ~915 cm⁻¹.

Experimental Protocol: ATR-FTIR Acquisition

For the highest reproducibility and resolution, Attenuated Total Reflectance (ATR) is the recommended methodology over KBr pellets, as it minimizes water interference which can obscure the critical O-H region.[1]

Method Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Resolution: 4 cm⁻¹.[2]

  • Scans: 32 (Screening) or 64 (Final Validation).

  • Range: 4000–600 cm⁻¹.

  • Sample State: Viscous oil or low-melting solid (depending on salt form; free base is typically an oil/gum).[1]

Step-by-Step Workflow:

  • Background: Collect air background (clean crystal).

  • Loading: Apply ~10 mg of sample to the crystal center. Ensure full coverage of the "active spot."

  • Compression: If solid, apply high pressure (>80 gauge) to ensure optical contact.[1] If oil, no pressure arm is needed.[1]

  • Cleaning: Clean with Isopropanol (IPA) immediately after; pyrrolidine derivatives can be sticky.

Peak Validation & Assignment Table

The following table provides the "Pass/Fail" criteria for the product spectrum. Data is synthesized from standard characteristic frequencies for aryloxypropanolamines (e.g., Propranolol) and p-tolyl ethers.[1]

Region (cm⁻¹)Functional GroupAssignmentValidation Criteria (Pass)Common Artifact/Impurity (Fail)
3300–3450 O-H Stretch 2° Alcohol (H-bonded)Broad, medium-strong band. Confirms epoxide ring opening.[1]Sharp spike: Free water. Absent: Unreacted epoxide.
3000–3100 C-H (Aromatic) Benzene Ring C-HWeak shoulder peaks >3000 cm⁻¹.[1]
2800–2980 C-H (Aliphatic) Pyrrolidine & Propyl ChainMultiple strong bands.[1] The pyrrolidine ring adds complexity here.
1600–1615 C=C Ring Aromatic SkeletonSharp, medium intensity.[1]
1510–1515 C=C Ring Aromatic SkeletonSharp, strong intensity.[1]
1240–1250 C-O-C Aryl-Alkyl EtherVery Strong. The "Anchor Peak" for this molecule.Shift >20 cm⁻¹ suggests cleavage of ether.
1020–1050 C-N / C-O Amine/Alcohol StretchMedium/Strong complex band.
910–920 Epoxide Ring Oxirane BreathingMUST BE ABSENT. Presence: Residual Starting Material (Critical Failure).[1]
810–820 oop Bending p-Substituted BenzeneStrong, sharp peak.[1] Confirms 1,4-substitution pattern.Split peaks or shift to 750/690 indicates mono-substitution (loss of methyl).[1]

Note on Amine Salts: If analyzing the Hydrochloride (HCl) salt , the amine region (2500–3000 cm⁻¹) will show a broad "ammonium band" overlapping the C-H stretches, and the O-H peak may shift or broaden further due to ionic H-bonding.[1]

Comparative Performance: Product vs. Alternatives

When validating this compound, researchers often compare it against the Epoxide Precursor (to check reaction progress) or Propranolol (as a reference standard for the aryloxypropanolamine class).[1]

Comparison 1: Product vs. Epoxide Precursor
  • Epoxide Spectrum: Characterized by a lack of O-H stretch (>3000 cm⁻¹) and distinct ring strain peaks at ~915 cm⁻¹ and ~1260 cm⁻¹ (breathing).[1]

  • Product Spectrum: Dominant O-H band appears. The 1250 cm⁻¹ ether band remains, but the 915 cm⁻¹ peak vanishes.[1]

Comparison 2: Product vs. Propranolol (Reference Standard)
  • Similarity: Both share the O-CH₂-CH(OH)-CH₂-N backbone. Expect identical patterns in the 1000–1400 cm⁻¹ region (C-O, C-N).[1]

  • Difference:

    • Propranolol: Naphthalene ring (double ring).[1] Shows complex aromatic peaks at 770–790 cm⁻¹ (alpha-substituted naphthalene).

    • Target Molecule: Single benzene ring with para-methyl. Shows simpler aromatic region with the diagnostic para peak at ~815 cm⁻¹.

  • Utility: Use Propranolol to validate the method (instrument sensitivity), but use the 815 cm⁻¹ peak to confirm identity.

Decision Logic for Spectral Validation

Use the following logic gate to determine if your synthesized batch is acceptable for downstream biological testing.

ValidationLogic Start Acquire ATR-FTIR Spectrum CheckOH Is broad band present at 3300-3450 cm⁻¹? Start->CheckOH CheckEpoxide Is peak at ~915 cm⁻¹ ABSENT? CheckOH->CheckEpoxide Yes ResultFail1 FAIL: Unreacted Epoxide CheckOH->ResultFail1 No (Epoxide intact) CheckPara Is strong peak present at ~815 cm⁻¹? CheckEpoxide->CheckPara Yes CheckEpoxide->ResultFail1 No (Mixture) ResultPass PASS: Validated Product CheckPara->ResultPass Yes ResultFail2 FAIL: Wrong Substitution (Check Starting Phenol) CheckPara->ResultFail2 No

Figure 2: Validation Logic Gate. This workflow prioritizes the detection of unreacted starting material, the most common error in this synthesis.

References

  • National Institute of Standards and Technology (NIST). 1-Phenoxy-2-propanol Infrared Spectrum (Analogue Reference). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies (Reference for Epoxide Ring Peaks). [Link]

  • PubChem. 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Hydrochloride (Compound Summary). [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for functional group assignment). Note: Cited for general theoretical grounding of Aryl-Alkyl Ether and Alcohol assignments.

Sources

Chiral Separation and Validation of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Enantiomers: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The compound 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol is a structurally distinct aryloxypropanolamine derivative. Characterized by a p-cresol moiety and a rigid pyrrolidine ring substituted at the amine position, it shares the core pharmacophore of classical


-adrenergic receptor antagonists (beta-blockers) [3].

In the development of aryloxypropanolamines, chirality is not merely a structural feature—it is the primary determinant of pharmacological efficacy. The (S)-enantiomer typically acts as the active eutomer, binding with high affinity to


-adrenergic receptors, whereas the (R)-enantiomer is often inactive or associated with off-target toxicity [4]. Consequently, achieving baseline resolution (

) of these enantiomers is a critical regulatory and analytical requirement.

Pathway S_Enantiomer 1-(4-Methylphenoxy)-3- pyrrolidin-1-ylpropan-2-ol (S-Enantiomer) Beta_Receptor β-Adrenergic Receptor S_Enantiomer->Beta_Receptor Competitive Antagonism Gs_Protein Gs Protein (Inactive) Beta_Receptor->Gs_Protein Prevents Activation Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) Gs_Protein->Adenylyl_Cyclase No Signal cAMP cAMP Levels (Decreased) Adenylyl_Cyclase->cAMP Reduced Synthesis

Figure 1: Pharmacological mechanism of the (S)-enantiomer acting as a β-adrenergic receptor antagonist.

Chiral Separation Strategies: A Comparative Analysis

The separation of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol presents a unique chromatographic challenge. The pyrrolidine ring is highly basic (


) and conformationally restricted compared to the flexible isopropylamine group found in standard beta-blockers.

To objectively evaluate the best separation strategy, we compare three distinct Chiral Stationary Phases (CSPs) under Normal Phase (NP) High-Performance Liquid Chromatography (HPLC) conditions [1]:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)

  • Macrocyclic Antibiotics (e.g., Chirobiotic T - Teicoplanin)

Causality in Column Selection

The helical structure of the Amylose backbone forms a well-defined chiral cavity that excellently accommodates the rigid, bulky pyrrolidine ring via steric inclusion and


 interactions with the p-cresol ring. In contrast, the Cellulose  backbone is more linear, which often results in weaker transient diastereomeric complexation with conformationally restricted cyclic amines. Macrocyclic antibiotics  rely heavily on hydrogen bonding and steric hindrance, which are less effective for this specific lipophilic molecule in polar organic modes.
Quantitative Performance Comparison

Table 1: Chromatographic parameters for the enantioseparation of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Chiral Stationary PhaseMobile Phase Composition (v/v)

(min)

(min)
Selectivity (

)
Resolution (

)
Tailing Factor (

)
Amylose (AD-H) Hexane / IPA / DEA (80:20:0.1)8.4211.251.453.21 1.15
Cellulose (OD-H) Hexane / IPA / DEA (80:20:0.1)9.1010.551.181.521.30
Teicoplanin (Chirobiotic T) MeOH / AA / TEA (100:0.1:0.1)12.5013.801.121.101.85

Data Interpretation: The Amylose-based CSP drastically outperforms the alternatives, providing baseline resolution (


) and superior peak symmetry.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating workflow. It incorporates System Suitability Testing (SST) to verify performance before sample analysis.

Workflow SamplePrep Sample Preparation (Free base extraction & 1 mg/mL dilution) CSPScreening Primary Separation (Amylose CSP, Hexane/IPA/DEA) SamplePrep->CSPScreening SST System Suitability Test (Verify Rs > 2.0, Tf < 1.5) CSPScreening->SST Run Racemic Std SST->CSPScreening Fail (Optimize) Validation Orthogonal Validation (Diastereomeric Derivatization) SST->Validation Pass Criteria DataAnalysis Data Analysis & Quantitation (Enantiomeric Excess %) Validation->DataAnalysis Confirm Purity

Figure 2: Self-validating workflow for the chiral separation and validation of the enantiomers.

Step-by-Step Methodology: Primary HPLC Separation

1. Mobile Phase Preparation (Causality of Additives):

  • Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio.

  • Critical Step: Add 0.1% Diethylamine (DEA).

  • Mechanistic Rationale: The basic pyrrolidine nitrogen will strongly interact with residual, unendcapped silanol groups on the silica support of the CSP. Without DEA acting as a competing basic modifier, the analyte will exhibit severe peak tailing (

    
    ) and irreversible adsorption. DEA masks these active sites, ensuring sharp, symmetrical peaks.
    

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25 °C (Thermostated to ensure consistent chiral recognition thermodynamics).

  • Detection: UV at 220 nm and 275 nm (capturing the p-cresol chromophore).

  • Injection Volume: 10 µL.

3. System Suitability Testing (SST):

  • Inject a 1 mg/mL racemic standard.

  • Validation Criteria: The system is only validated for use if the Resolution (

    
    ) between the two enantiomer peaks is 
    
    
    
    and the Tailing Factor (
    
    
    ) for both peaks is
    
    
    .

Orthogonal Validation of Enantiomeric Purity

Relying solely on direct chiral HPLC can sometimes yield false positives due to co-eluting achiral impurities. To establish absolute trustworthiness, an orthogonal validation method utilizing chiral derivatization is required [2].

Step-by-Step Methodology: Diastereomeric Derivatization

By reacting the secondary hydroxyl group of the propanolamine backbone with a chiral derivatizing agent, the enantiomers are converted into diastereomers, which can then be separated on a standard achiral Reversed-Phase (RP) column.

1. Derivatization Reaction:

  • Dissolve 5 mg of the isolated enantiomer in 1 mL of anhydrous dichloromethane (DCM).

  • Add 10 µL of (-)-menthyl chloroformate and 10 µL of pyridine (as an acid scavenger).

  • Mechanistic Rationale: (-)-Menthyl chloroformate reacts with the hydroxyl group at the C2 chiral center to form a stable diastereomeric carbonate. This reaction proceeds without racemization of the original stereocenter [2].

  • Stir at room temperature for 30 minutes. Evaporate to dryness under nitrogen and reconstitute in 1 mL of Methanol.

2. Reversed-Phase HPLC Analysis:

  • Column: Inertsil C8 or C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol / Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Validation: The diastereomers will elute with distinct retention times. The absence of a secondary peak confirms the enantiomeric purity (ee > 99%) of the isolated fraction, corroborating the primary NP-HPLC data.

Conclusion

For the chiral separation of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol, Amylose-based CSPs (e.g., Chiralpak AD-H) demonstrate superior chiral recognition compared to Cellulose and Macrocyclic alternatives. The rigidity of the pyrrolidine ring heavily favors the helical inclusion mechanism of Amylose. By strictly adhering to the use of basic modifiers (DEA) to suppress silanol interactions and employing (-)-menthyl chloroformate derivatization as an orthogonal validation step, researchers can guarantee a robust, self-validating analytical system for this class of aryloxypropanolamines.

References

  • Pocrnić, M., et al. "Synthesis, antioxidant activity, and HPLC enantioseparation of aryloxyaminopropanols derived from naphthalen-2-ol." ResearchGate.
  • "Chiral purity test of metoprolol enantiomer after derivatization with (-)-menthyl chloroformate by reversed-phase hig." Ovid.
  • "Methods and compositions involving (S)-bucindolol." Google Patents.
  • "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods." ACS Publications.

Comparative Solubility Profiling of Phenoxy-Propanolamine Derivatives: Structural Determinants and pH-Dependent Behavior

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

The phenoxy-propanolamine scaffold represents the structural backbone of the beta-adrenergic antagonist class (beta-blockers). While pharmacologically potent, the bioavailability of these derivatives is frequently governed by their physicochemical solubility rather than their receptor affinity.

This guide provides a comparative analysis of three representative derivatives: Propranolol (highly lipophilic), Metoprolol (intermediate), and Atenolol (hydrophilic). We examine the thermodynamic solubility profiles of these compounds, emphasizing the critical role of the aromatic substituent in dictating intrinsic solubility (


) and the impact of amine ionization (

) on pH-dependent dissolution.

Key Insight: For phenoxy-propanolamines, the transition from a fused aromatic system (naphthalene in Propranolol) to a para-substituted phenyl ring (acetamide in Atenolol) shifts the Biopharmaceutics Classification System (BCS) status from Class II (Low Solubility) to Class III (High Solubility), despite the identical secondary amine pharmacophore.

Structural Determinants of Solubility

The core pharmacophore of this class is the aryloxy-propanolamine chain. The solubility differentiation arises entirely from the "Tail" (


) group attached to the ether oxygen.
DerivativeStructure Fragment (

)
Hydrophobicity ImpactLogP (Oct/Water)
Propranolol Naphthalene ringHigh (Increases

-

stacking energy)
~3.0 – 3.4
Metoprolol p-Methoxyethyl-phenylModerate (Ether oxygen adds polarity)~1.8 – 1.9
Atenolol p-Acetamido-phenylLow (Amide group H-bonds with water)~0.16

Mechanistic Causality: The naphthalene ring of Propranolol creates a high lattice energy barrier due to strong intermolecular Van der Waals forces, resisting solvation. In contrast, the acetamide group in Atenolol acts as a hydrogen bond donor/acceptor, significantly lowering the free energy of hydration (


).

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

To obtain high-fidelity data suitable for regulatory submission, we utilize the Saturation Shake-Flask Method . Unlike kinetic solubility (precipitation from DMSO), this protocol measures the equilibrium state between the solid drug and the solvent.

Workflow Diagram

The following diagram outlines the validated workflow for determining thermodynamic solubility.

ShakeFlaskProtocol Start Compound Selection (Crystalline Solid) Buffer Media Prep (pH 1.2 - 10.0) Start->Buffer Mix Supersaturation (Add Excess Solid) Buffer->Mix Equilibrate Equilibration (24-48h @ 25°C) Mix->Equilibrate Separate Phase Separation (Filtration/Centrifugation) Equilibrate->Separate pH_Check End-Point pH Check (Critical Step) Separate->pH_Check Analyze Quantification (HPLC-UV) Separate->Analyze pH_Check->Analyze Validates

Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Profiling.

Step-by-Step Methodology
  • Media Preparation: Prepare standard buffer solutions (pH 1.2, 4.5, 6.8, 7.4, and 10.0) adjusted to constant ionic strength (

    
    ) to mimic physiological fluids.
    
  • Supersaturation: Weigh approximately 2–5 mg of the derivative into a chemically inert glass vial. Add 1.0 mL of the specific buffer. Note: The solution must remain opaque (suspension), indicating excess solid is present.

  • Equilibration: Agitate samples at 25°C ± 0.1°C for 24–48 hours.

    • Expert Tip: For Propranolol, extended equilibration (48h) is recommended to prevent the formation of metastable polymorphs.

  • Phase Separation: Filter the supernatant using a 0.45 µm PVDF filter (pre-saturated to prevent drug adsorption) or centrifuge at 10,000 rpm for 10 minutes.

  • pH Verification: Measure the pH of the filtrate. If the derivative is a salt (e.g., HCl salt), it may significantly alter the buffer pH. Always report solubility at the final measured pH, not the nominal buffer pH.

  • Quantification: Analyze the filtrate via HPLC-UV (C18 column, Mobile Phase: MeOH/Buffer).

Comparative Performance Data

The following data summarizes the solubility profiles. All three derivatives behave as weak bases (


). Consequently, they exhibit high solubility in acidic gastric environments (ionized) and lower solubility in intestinal environments (neutral).
Table 1: Physicochemical Parameters & Intrinsic Solubility ( )[1]
ParameterPropranololMetoprololAtenolol
Molecular Weight 259.3 g/mol 267.4 g/mol 266.3 g/mol

(Amine)
9.509.689.60
Intrinsic Solubility (

)
(at pH > 10)
0.07 mg/mL 2.5 mg/mL 13.5 mg/mL
Solubility at pH 1.2 (Gastric Simulated)> 200 mg/mL> 200 mg/mL> 200 mg/mL
BCS Classification Class II (Low Sol)Class I/II (Borderline)Class III (High Sol)

Data Source: Extrapolated from Avdeef et al. and standard pharmacopeial monographs [1, 2].

Analysis of Results
  • Propranolol: Exhibits a classic "solubility crash" as pH increases. At pH 7.4 (blood/systemic), it is a mixture of ionized and neutral species, but its very low

    
     (0.07 mg/mL) makes it prone to precipitation if not formulated correctly.
    
  • Atenolol: The hydrophilic amide tail ensures that even in its neutral state (pH > 10), the intrinsic solubility (

    
    ) remains therapeutically viable. This negates the need for complex solubilization strategies.
    

Mechanistic Insight: The pH-Solubility Relationship[2]

Understanding the ionization equilibrium is critical for predicting in vivo performance. The solubility (


) at any given pH is defined by the Henderson-Hasselbalch relationship for a weak base:


Where


 is the intrinsic solubility of the neutral free base.
Ionization Pathway Diagram

IonizationPathway Acidic Gastric Environment (pH 1.2) Ionized Ionized Species (BH+) High Solubility (Solvated by Water) Acidic->Ionized Protonation Equilibrium pKa Equilibrium (~9.5) Ionized->Equilibrium pH Increases Intestinal Intestinal Environment (pH 6.8 - 7.4) Intestinal->Equilibrium Neutral Neutral Species (B) Lipophilicity Dominates Equilibrium->Neutral Deprotonation Precipitation Precipitation Risk (If Conc > S0) Neutral->Precipitation Propranolol (Low S0) Stable Solution Stable Solution Neutral->Stable Solution Atenolol (High S0)

Figure 2: Ionization pathway and precipitation risk for weak bases in the GI tract.

Formulation Implications

Based on the comparative study, the following formulation strategies are recommended for drug development professionals:

  • For Propranolol (and similar lipophilic analogs):

    • Salt Selection: Hydrochloride salts are mandatory to ensure initial dissolution.

    • Extended Release: Due to the pH-solubility drop in the intestine, matrix systems must employ acidifying excipients (e.g., citric acid) to maintain a local micro-environmental pH <

      
       within the tablet, preventing precipitation.
      
  • For Atenolol:

    • Simplicity: Standard immediate-release formulations are sufficient. Solubility is not the rate-limiting step for absorption; permeability is (BCS Class III).

  • General Protocol:

    • Always verify the final pH of the supernatant during solubility testing. A common error is assuming the buffer capacity can withstand the addition of a high-dose salt, leading to erroneous solubility values [3].

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility and pKa values of drug candidates. Journal of Pharmacy and Pharmacology, 58(9).

  • Bergström, C. A., et al. (2002). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 33(3), 247-255.

  • United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements.

Sources

Establishing a Certificate of Analysis (CoA) for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a Certificate of Analysis (CoA) for a novel chemical entity is not merely a routine documentation exercise; it is the creation of a self-validating cryptographic guarantee of molecular identity and purity.

1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol is a lipophilic, basic aryloxypropanolamine. Structurally, it features a para-cresol derivative linked to a highly basic pyrrolidine ring. It shares a core pharmacophore with established beta-adrenergic antagonists (beta-blockers) such as toliprolol[1]. When utilized as a pharmaceutical reference standard in drug development, its CoA must be rigorously established by comparing orthogonal analytical methodologies.

This guide objectively compares the analytical performance of this compound against structural alternatives (like toliprolol) and evaluates the methodologies (RP-HPLC vs. qNMR) used to certify its purity.

Mechanistic Grounding & Chemical Profile

Aryloxypropanolamines typically function by competitively antagonizing beta-adrenergic receptors, preventing catecholamine binding. The substitution of a standard isopropylamine group (seen in toliprolol) with a pyrrolidine ring increases the basicity of the nitrogen atom (pKa ~10.4) and alters its steric bulk.

Pathway Ligand 1-(4-Methylphenoxy)-3- pyrrolidin-1-ylpropan-2-ol Receptor β-Adrenergic Receptor Ligand->Receptor Antagonism Gs Gs Protein Complex Receptor->Gs Blocked AC Adenylyl Cyclase Gs->AC Reduced cAMP cAMP Production AC->cAMP Decreased

Fig 1: Mechanistic signaling pathway of aryloxypropanolamine beta-adrenergic antagonism.

From an analytical perspective, this high pKa means the molecule is heavily protonated at physiological and standard chromatographic pH levels. This dictates our entire approach to method development.

Comparative Analytical Modalities (The "Alternatives")

To establish a robust CoA, we must compare the traditional approach (Chromatographic Area Normalization) against the modern gold standard (Absolute Mass Fraction via qNMR).

Alternative 1: RP-HPLC-UV (Relative Purity)

The Challenge: Basic amines like our pyrrolidine derivative interact strongly with residual, unreacted silanol groups (pKa ~4.5) on silica-based stationary phases. This secondary ionic interaction causes severe peak tailing, which obscures closely eluting impurities. The Solution: We compare its performance against toliprolol using an end-capped C18 column and a highly controlled mobile phase pH (pH 3.0) to suppress silanol ionization, ensuring accurate integration[2].

Alternative 2: 1H-qNMR (Absolute Purity)

The Challenge: HPLC-UV relies on the assumption that all impurities share the same UV extinction coefficient as the active pharmaceutical ingredient (API), which is rarely true. The Solution: Quantitative NMR (qNMR) measures the absolute mass fraction without requiring a homologous reference standard. The resonance signal is directly proportional to the number of nuclei, offering an unbiased, absolute purity value[3].

Experimental Protocols: Self-Validating Systems

Every protocol used for CoA generation must be a self-validating system. This means the method includes System Suitability Testing (SST) criteria that must pass before any sample data is accepted.

Protocol A: RP-HPLC-UV Purity Determination

Causality Focus: Mobile phase pH is deliberately lowered to 3.0 to keep the pyrrolidine nitrogen protonated while fully protonating (neutralizing) the acidic silanols on the column, eliminating the electrostatic attraction that causes tailing.

  • System Setup: Equip an HPLC with a Diode Array Detector (DAD) and an end-capped C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mixture of 65% Methanol and 35% 20 mM Potassium Dihydrogen Phosphate (

    
    ). Adjust the pH to exactly 3.0 using orthophosphoric acid.
    
  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of 1.0 mg/mL.

  • Execution: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 225 nm.

  • Self-Validation (SST): The run is only valid if the Tailing Factor (

    
    ) is 
    
    
    
    , Resolution (
    
    
    ) between the main peak and the nearest impurity is
    
    
    , and the %RSD of five replicate injections is
    
    
    [2].
Protocol B: Absolute Quantification via 1H-qNMR

Causality Focus: The relaxation delay (


) must be set to at least 5 times the longitudinal relaxation time (

) of the slowest relaxing proton to ensure 99.3% magnetization recovery, preventing integration bias.
  • Internal Standard Selection: Weigh precisely ~5.0 mg of Maleic Acid (NIST SRM) as the internal standard. Its singlet resonance at ~6.3 ppm does not overlap with the aromatic (7.0–7.2 ppm) or aliphatic protons of our target compound[4].

  • Sample Preparation: Co-dissolve ~15.0 mg of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol and the Maleic Acid in 0.6 mL of

    
    .
    
  • Acquisition: Run on a 400 MHz NMR spectrometer. Set the pulse angle to 30°, Number of Scans (NS) to 64, and

    
     to 30 seconds.
    
  • Self-Validation (SST): The Signal-to-Noise (S/N) ratio of the integrated peaks must be

    
    .
    

Quantitative Data Presentation

To validate the product's performance, we first benchmark its chromatographic behavior against the known structural analog, Toliprolol.

Table 1: Chromatographic Performance Comparison (Product vs. Analog)

Parameter1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-olToliprolol (Reference Analog)ICH Q2(R1) Acceptance Criteria
Retention Time (min) 6.425.85N/A
Resolution (

)
2.8 (vs. nearest impurity)3.1> 1.5
Tailing Factor (

)
1.151.08

Theoretical Plates (

)
> 8,500> 9,200> 2,000
% RSD (Area, n=5) 0.45%0.38%

Insight: The pyrrolidine derivative exhibits a slightly higher tailing factor than the isopropylamine group of toliprolol, confirming the impact of its higher basicity. However, at pH 3.0, it remains well within the ICH Q2(R1) compliance limits.

Table 2: Multi-Modal Purity Assessment for Final CoA

Analytical ModalityTarget MetricDetermined ValueUncertainty (

)
Conclusion
RP-HPLC-UV (225 nm) Chromatographic Purity99.65% a/a± 0.05%Compliant
GC-MS (EI) Volatile Impurity Profile99.81% a/a± 0.08%Compliant
1H-qNMR (Maleic Acid IS) Absolute Mass Fraction99.20% w/w ± 0.15%Certified Value
Karl Fischer Titration Water Content0.35% w/w± 0.02%Compliant

Insight: While HPLC reports 99.65% purity, qNMR reveals the true absolute mass fraction is 99.20%. The discrepancy is accounted for by the water content (0.35%) and minor UV-transparent impurities. The qNMR value is the most authoritative metric for the CoA.

CoA Analytical Workflow Visualization

The synthesis of these orthogonal data streams results in the final certified document.

Workflow Start Batch Sampling Prep Sample Preparation Start->Prep HPLC RP-HPLC-UV (Relative Purity) Prep->HPLC GCMS GC-MS (Volatiles) Prep->GCMS qNMR 1H-qNMR (Absolute Purity) Prep->qNMR Data Data Synthesis HPLC->Data % Area GCMS->Data Trace ID qNMR->Data Mass % CoA Final CoA Data->CoA

Fig 2: Multi-modal analytical workflow for establishing a self-validating Certificate of Analysis.

References

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Available at:[Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. PubMed. Available at:[Link]

  • Toliprolol. Wikipedia. Available at:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at:[Link]

Sources

Safety Operating Guide

1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal protocols for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol (often associated with Tolperisone metabolites or analogues).[1]

As a Senior Application Scientist, I have structured this protocol to prioritize containment, segregation, and regulatory compliance . This compound combines a basic pyrrolidine moiety with a lipophilic phenolic ether, necessitating specific handling to mitigate both corrosive potential and aquatic toxicity.

Part 1: Chemical Hazard Assessment & Characterization

Before disposal, you must understand the "Why" behind the safety protocols. This compound is an amino-alcohol ether . Its disposal profile is dictated by two functional groups:

  • Pyrrolidine Ring (Tertiary Amine): Imparts basicity and potential corrosivity. It can cause severe eye irritation and skin sensitivity.

  • Phenolic Ether (p-Tolyloxy group): Increases lipophilicity, facilitating skin absorption and potential persistence in aquatic environments.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationDisposal Implication
Chemical Structure C₁₄H₂₁NO₂Non-halogenated organic waste.[1]
Physical State Viscous Oil or Low-Melting SolidRequires leak-proof secondary containment.[1]
Solubility Soluble in Ethanol, DMSO, AcetoneUse polar organic solvents for rinsing glassware.
Acidity/Basicity Weak Base (pKb ~2-3 for pyrrolidine)Do not mix with strong acids or oxidizers (exothermic).[1]
RCRA Classification Not P/U Listed; Characteristic (D001/D002)Classify as Non-Halogenated Organic Waste .
Key Hazards Irritant (Skin/Eye), Aquatic ToxicityZero-drain discharge policy is mandatory.[1]

Part 2: Personal Protective Equipment (PPE)

  • Respiratory: Work within a certified chemical fume hood. If handling bulk powder/aerosols outside a hood, use an N95 or P100 respirator.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection. Double-glove if handling concentrated stock.

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for liquid manipulation of amines.

Part 3: Waste Segregation & Decision Logic

Effective disposal relies on strict segregation. Mixing this compound with incompatible streams (e.g., concentrated nitric acid) can result in violent nitration of the phenolic ring or oxidation of the amine.

Figure 1: Waste Segregation Decision Tree

WasteSegregation Start Waste: 1-(4-Methylphenoxy)-3- pyrrolidin-1-ylpropan-2-ol StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved/Oil Solid Solid / Powder StateCheck->Solid Crystalline/Powder SolventCheck Is it dissolved in Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->SolventCheck SolidStream Stream C: Solid Hazardous Waste (Double Bagged) Solid->SolidStream Direct Disposal HaloStream Stream A: Halogenated Organic Waste (Red Can) SolventCheck->HaloStream Yes (Contains Cl, Br, F) NonHaloStream Stream B: Non-Halogenated Organic Waste (Clear/White Can) SolventCheck->NonHaloStream No (Ethanol, DMSO, Acetone)

Caption: Logical workflow for segregating 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol waste based on physical state and solvent matrix.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Stock Solutions & Reaction Mixtures)

Objective: Safe transfer to satellite accumulation containers.

  • Identification: Confirm the solvent matrix.

    • If dissolved in DCM/Chloroform: Use the Halogenated waste stream.

    • If dissolved in Methanol/Ethanol/DMSO: Use the Non-Halogenated waste stream.

  • Transfer: Using a funnel, pour the solution into the appropriate HDPE (High-Density Polyethylene) waste carboy.

    • Critical: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations like "Tolperisone Int."

    • Hazards: Check "Irritant" and "Toxic".

Protocol B: Solid Waste & Contaminated Debris

Objective: Containment of powders, contaminated gloves, and weighing boats.[2]

  • Primary Containment: Place the solid waste or contaminated debris into a clear polyethylene bag (4 mil thickness).

  • Sealing: Twist and tape the bag neck to create an airtight seal.

  • Secondary Containment: Place the sealed bag into a secondary hazardous waste box or drum.

  • Sharps: If the compound is in a syringe or on a needle, dispose of the entire unit into a puncture-proof Bio/Chem Sharps container. Do not recap needles.

Protocol C: Empty Container Decontamination (Triple Rinse)

Objective: Render glassware or stock bottles "RCRA Empty" for standard disposal or recycling.

  • Solvent Selection: Use Acetone or Ethanol . Water is ineffective due to the lipophilic phenoxy group.

  • Rinse 1: Add solvent (10% of container volume), cap, and shake vigorously for 30 seconds. Decant into Non-Halogenated Organic Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Step: Deface the label on the empty bottle. Allow the residual solvent to evaporate in the fume hood before disposing of the glass in the "Laboratory Glass" bin.

Part 5: Emergency Spill Response

If a spill occurs (>10 mL or >1 g), follow this containment logic:

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood is active.[2]

  • Barricade: Use absorbent socks or pillows to encircle the spill, preventing it from reaching floor drains.

  • Absorb:

    • Liquid Spill: Cover with Vermiculite or Universal Absorbent Pads . Do not use paper towels for bulk amine spills as they can degrade.

    • Solid Spill: Cover with a wet paper towel (dampened with water) to prevent dust generation, then carefully scoop up.

  • Disposal: Place all absorbent materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Spill Debris."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18593220, 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Immediate Action Required: Treat this compound as a High-Potency Pharmaceutical Intermediate (HPPI) .

As a Senior Application Scientist, I must emphasize that while specific toxicological datasets for 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol (often associated with Tolperisone metabolite research) may be sparse in public commodity databases, its structural motifs—a basic pyrrolidine ring , a lipophilic tolyl ether , and a secondary alcohol —dictate a strict safety protocol.

We do not rely on the absence of data as evidence of safety. Instead, we apply Structure-Activity Relationship (SAR) logic:

  • Pyrrolidine Moiety: Potential for skin corrosion/irritation and respiratory sensitization.[1][2]

  • Lipophilicity (Tolyl Ether): Enhanced dermal absorption potential.

  • Pharmacological Activity: As a structural analog to centrally acting muscle relaxants, systemic absorption may trigger CNS effects (dizziness, sedation).

Chemical Identity Card
ParameterDetail
Chemical Name 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol
CAS Number 1217106-62-1 (Hydrochloride salt); Verify specific salt form on vial
Molecular Formula C₁₄H₂₁NO₂ (Free Base) / C₁₄H₂₂ClNO₂ (HCl Salt)
Molecular Weight ~235.32 g/mol (Base) / ~271.78 g/mol (HCl)
Physical State Typically white to off-white solid (crystalline powder)
Solubility Soluble in DMSO, Methanol, Water (pH dependent)

Risk Assessment & Hazard Classification

Rationale: In the absence of a harmonized GHS classification, we default to the "Worst-Case Relevant" category for organic amines.

Primary Hazard Vectors
  • H302 (Acute Tox. 4): Harmful if swallowed.[3] (Inferred from pyrrolidine backbone).

  • H315/H319 (Skin/Eye Irrit. 2): Causes skin irritation and serious eye irritation.[4][5] The basic nitrogen can saponify fatty acids in cell membranes, leading to tissue damage.

  • H335 (STOT SE 3): May cause respiratory irritation if dust is inhaled.[6]

The "Invisible" Risk: Static & Hygroscopicity

Amine salts are notoriously hygroscopic (attract water) and prone to static charge buildup during weighing.

  • Risk: Static discharge can scatter potent powder outside the balance draft shield.

  • Control: Use an ionizing bar during weighing; never weigh directly into a plastic vessel without an antistatic gun.

Personal Protective Equipment (PPE) Matrix

Directive: PPE is your last line of defense, not your first. Engineering controls (fume hoods) come first.

PPE Decision Logic (Visualization)

This diagram outlines the decision process for selecting the correct protective gear based on the operation scale.

PPE_Logic Start Operation Type Solid_Handling Solid Handling (< 100 mg) Start->Solid_Handling Liquid_Handling Solution Preparation (> 10 mL) Start->Liquid_Handling Bulk_Synthesis Bulk Synthesis (> 1 g) Start->Bulk_Synthesis Glove_Select Glove Selection Solid_Handling->Glove_Select Resp_Select Respiratory Protection Solid_Handling->Resp_Select Liquid_Handling->Glove_Select Bulk_Synthesis->Glove_Select Nitrile Double Nitrile Gloves (0.11 mm min) Glove_Select->Nitrile Standard Laminate Silver Shield / Laminate (Chem. Resistant) Glove_Select->Laminate High Exposure Risk Hood Fume Hood Only (Sash @ 18 inches) Resp_Select->Hood Preferred N95 N95/P100 Mask (If outside hood) Resp_Select->N95 Emergency/Spill

Figure 1: PPE Selection Logic Flow based on operational scale and exposure risk.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double-gloving (Nitrile). Outer: 5 mil min.Inner: 3 mil.Permeation Dynamics: Organic amines can permeate thin latex rapidly. Nitrile offers superior resistance to the lipophilic "tolyl" tail and the polar amine head. Double gloving provides a "breakthrough indicator" layer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular cavity from corrosive dust.
Respiratory Fume Hood (Face Velocity 80-100 fpm) Engineering control is primary. If weighing outside a hood (discouraged), use a P100 particulate respirator .
Body Defense Tyvek® Lab Coat (Closed front)Cotton absorbs chemicals and holds them against the skin. Tyvek repels particulates and incidental splashes.

Operational Workflow: Step-by-Step

Phase A: Reception & Storage[6][9]
  • Inspection: Upon receipt, inspect the vial for "crusting" around the cap, which indicates a seal failure and potential hydrolysis/oxidation.

  • Environment: Store at -20°C (standard for amine salts) under Argon or Nitrogen .

    • Why? The secondary alcohol and tertiary amine are susceptible to slow oxidation and hygroscopic degradation.

  • Secondary Containment: Place the vial inside a sealed Ziploc bag with a desiccant packet before placing it in the freezer.

Phase B: Weighing & Solubilization

Goal: Prevent "Static Fly-off" and inhalation.

  • Equilibration: Allow the vial to warm to room temperature before opening.

    • Causality: Opening a cold vial condenses atmospheric moisture instantly onto the powder, altering the stoichiometry (water weight) and degrading the compound.

  • Ionization: Pass an anti-static gun over the vial and spatula.

  • Solvent Choice:

    • DMSO: Excellent solubility, but penetrates skin rapidly, carrying the toxin with it. Extreme caution.

    • Methanol/Ethanol: Good solubility. Flammable risk.[1][2][4][7][8][9][10][11]

  • Dissolution: Add solvent slowly down the side of the vessel to avoid displacing powder into the air.

Emergency Response & Disposal

Spill Response Protocol (Visualization)

This workflow dictates the immediate reaction to a solid spill of the substance.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Spill->Evacuate PPE_Up 2. Don Full PPE (Goggles, Double Gloves, N95) Evacuate->PPE_Up Contain 3. Cover with Wet Paper Towel (Prevents Dust) PPE_Up->Contain Clean 4. Wipe & Double Bag Contain->Clean Waste 5. Label: 'Toxic Solid Waste' Clean->Waste

Figure 2: Solid Spill Response Protocol ensuring dust containment.

Disposal & Deactivation[5][6][7][10][12][15][16]
  • Waste Stream: Segregate as "Hazardous Organic Amine Waste" . Do not mix with oxidizers (nitric acid, peroxides) as exothermic reactions may occur.

  • Container Rinse: Rinse empty vials with Methanol into the waste stream. Do not throw "empty" vials into glass trash without triple rinsing; the residual mg amounts are biologically active.

References & Authority

  • PubChem Compound Summary. 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Hydrochloride. National Center for Biotechnology Information. Link

  • Sigma-Aldrich (Merck). Safety Data Sheet for Pyrrolidine Derivatives (General Class Guidance). Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Potent Compounds. Link

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Link

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

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